Withaferin A
Description
Properties
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRXOUCRJQVYJQ-CKNDUULBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5119-48-2 | |
| Record name | Withaferin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5119-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Withaferin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Withaferin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Withaferin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | WITHAFERIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Withaferin A: A Multi-Faceted Approach to Cancer Therapy
An In-depth Technical Guide on its Mechanism of Action
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention in the field of oncology for its potent anti-cancer properties. This document provides a comprehensive overview of the molecular mechanisms through which WA exerts its effects, offering insights for researchers, scientists, and drug development professionals.
Molecular Targets and Signaling Pathways
This compound's anti-neoplastic activity stems from its ability to interact with a multitude of cellular targets, thereby modulating a complex network of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Cytoskeletal Disruption
A primary mechanism of WA is its interaction with cytoskeletal proteins, leading to a collapse of the cellular architecture.
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Vimentin Inhibition: WA directly binds to the intermediate filament protein vimentin, causing its aggregation and subsequent disruption of the cytoskeleton. This is particularly relevant in cancers undergoing epithelial-to-mesenchymal transition (EMT), where vimentin is highly expressed and plays a critical role in cell migration and invasion.
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Actin and Tubulin Perturbation: While vimentin is a key target, WA also affects the actin and tubulin networks, further contributing to the loss of cell motility and the induction of apoptosis.
Induction of Apoptosis
This compound triggers programmed cell death through both intrinsic and extrinsic pathways.
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Reactive Oxygen Species (ROS) Generation: WA treatment leads to a significant increase in intracellular ROS levels. This oxidative stress damages cellular components and activates stress-response pathways, ultimately culminating in apoptosis.
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Mitochondrial Dysfunction: The surge in ROS contributes to the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
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Caspase Activation: Released cytochrome c activates the caspase cascade, a family of proteases that execute the apoptotic program by cleaving key cellular substrates.
Cell Cycle Arrest
WA effectively halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
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G2/M Phase Arrest: A common outcome of WA treatment is the accumulation of cells in the G2/M phase of the cell cycle. This is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin D1 and CDK4.
Inhibition of Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. This compound has been shown to inhibit this process.
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VEGF Pathway Suppression: WA can suppress the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), key mediators of angiogenesis.
Modulation of Key Signaling Pathways
This compound's influence extends to several critical signaling pathways that are often dysregulated in cancer.
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NF-κB Inhibition: WA can block the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes inflammation, cell survival, and proliferation.
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STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is another important target. By inhibiting STAT3, WA can suppress the expression of genes involved in cell survival and proliferation.
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PI3K/Akt/mTOR Pathway: WA has been shown to modulate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| MDA-MB-231 | Breast Cancer | 1.25 |
| PC-3 | Prostate Cancer | 5 |
| HCT-116 | Colon Cancer | 2.5 |
| A549 | Lung Cancer | 1.5 |
Table 2: Effect of this compound on Protein Expression
| Protein | Cancer Cell Line | Treatment Conc. (µM) | Change in Expression |
| Vimentin | MDA-MB-231 | 2.5 | Downregulation |
| Cyclin D1 | MCF-7 | 5 | Downregulation |
| CDK4 | MCF-7 | 5 | Downregulation |
| Bcl-2 | HCT-116 | 2.5 | Downregulation |
| Bax | HCT-116 | 2.5 | Upregulation |
| Caspase-3 | PC-3 | 5 | Upregulation (cleaved) |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
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Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting
Objective: To analyze the expression levels of specific proteins in response to this compound treatment.
Protocol:
-
Treat cells with this compound at the desired concentration and time points.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
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Treat cells with this compound for the desired duration.
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Harvest the cells by trypsinization and wash with PBS.
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Fix the cells in cold 70% ethanol overnight at -20°C.
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Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate for 30 minutes in the dark at room temperature.
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Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, G2/M) can be distinguished based on their DNA content.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of action of this compound.
Caption: Overview of this compound's multi-targeted mechanism of action in cancer.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound presents a compelling case as a promising anti-cancer agent due to its ability to simultaneously target multiple hallmarks of cancer. Its pleiotropic mechanism of action, involving cytoskeletal disruption, apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways, minimizes the likelihood of drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to develop effective strategies for its use in cancer treatment.
Withaferin A: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its pleiotropic pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound, with a primary focus on its anticancer, anti-inflammatory, and neuroprotective properties. We delve into the molecular mechanisms underlying these activities, summarizing key signaling pathways modulated by this compound. This document presents a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Withania somnifera, commonly known as Ashwagandha, has been a cornerstone of traditional Ayurvedic and Unani medicine for centuries, revered for its diverse therapeutic benefits.[3] Among the plethora of bioactive constituents isolated from this plant, this compound stands out as one of the most extensively studied withanolides due to its potent anticancer, anti-inflammatory, metabolic, and pro-apoptotic effects.[3] Structurally, this compound is a C28 steroidal lactone characterized by a 5β,6β-epoxide ring, an α,β-unsaturated ketone, and a lactone side chain, which are crucial for its biological activity.[2] Extensive preclinical research, encompassing both in vitro and in vivo studies, has illuminated the multifaceted mechanisms through which this compound exerts its therapeutic effects, making it a promising candidate for further drug development.
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of biological activities, with its anticancer, anti-inflammatory, and neuroprotective effects being the most prominent and well-documented.
Anticancer Activity
This compound has demonstrated potent anticancer activity against a wide range of malignancies, including breast, colon, lung, cervical, and prostate cancers. Its anticancer effects are mediated through the modulation of multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.
2.1.1. Inhibition of Cell Proliferation and Induction of Apoptosis
This compound effectively inhibits cancer cell growth by inducing cell cycle arrest, primarily at the G2/M phase, and triggering programmed cell death (apoptosis). A key mechanism underlying its pro-apoptotic activity is the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates the intrinsic apoptotic pathway involving the activation of caspases and cleavage of PARP. Furthermore, this compound has been shown to upregulate the expression of the tumor suppressor protein p53 and modulate the levels of Bcl-2 family proteins, further promoting apoptosis.
2.1.2. Anti-Metastatic and Anti-Angiogenic Effects
Metastasis and angiogenesis are critical processes in tumor progression and are significantly inhibited by this compound. It has been shown to suppress the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. Additionally, this compound can inhibit the migration and invasion of cancer cells by modulating proteins involved in the epithelial-to-mesenchymal transition (EMT).
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer. This compound exhibits potent anti-inflammatory properties primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of various pro-inflammatory genes. This compound has been shown to directly interact with and inhibit the IκB kinase β (IKKβ), a key enzyme in the NF-κB pathway. This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation and activation of NF-κB. Consequently, the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is suppressed.
Neuroprotective Effects
Emerging evidence suggests that this compound possesses significant neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid-β plaque deposition and improve cognitive function. Its neuroprotective mechanisms are attributed to its ability to inhibit neuroinflammation and reduce oxidative stress in the brain. In models of Parkinson's disease, this compound has demonstrated the ability to protect dopaminergic neurons from toxicity.
Quantitative Data
In Vitro Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.85 | |
| MDA-MB-231 | Breast Cancer | 1.07 | |
| HCT116 | Colon Cancer | ~1.0 | |
| A549 | Non-small cell lung cancer | ~5.0 | |
| CaSki | Cervical Cancer | 0.45 | |
| U2OS | Osteosarcoma | 0.32 | |
| Caki | Renal Carcinoma | Not specified | |
| HeLa | Cervical Cancer | Not specified | |
| ME-180 | Cervical Cancer | Not specified | |
| B16F1 | Melanoma | Not specified | |
| 92.1 | Uveal Melanoma | Not specified |
In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | Dosage | Route of Administration | Outcome | Reference |
| Nude mice | Breast Cancer (MDA-MB-231 xenograft) | 2-4 mg/kg | Intraperitoneal | Tumor growth inhibition | |
| BALB/c mice | Colon Cancer (HCT116 xenograft) | 2 mg/kg | Intraperitoneal | Significant inhibition of tumor volume and weight | |
| Nude mice | Cervical Cancer (CaSki xenograft) | Not specified | Not specified | 70% decrease in tumor volume | |
| Swiss albino mice | Ehrlich Ascites Carcinoma | 10-60 mg/kg | Intraperitoneal | Dose-dependent inhibition of tumor growth and increased survival | |
| MMTV-neu mice | Breast Cancer (transgenic model) | Not specified | Not specified | 50% inhibition in palpable tumor weight | |
| Nude mice | Ovarian Cancer (A2780 orthotopic) | Not specified | Not specified | Attenuated tumor growth and inhibited metastasis | |
| 5xFAD mice | Alzheimer's Disease | 2 mg/kg | Intraperitoneal | Improved cognitive function, reduced Aβ plaques | |
| Mouse model | Parkinson's Disease | Not specified | Not specified | Protection of dopaminergic neurons | |
| C57BL/6 mice | Skin fibrosis | 2 and 4 mg/kg | Intraperitoneal | Significant decrease in dorsal skin thickness |
Signaling Pathways Modulated by this compound
Inhibition of the NF-κB Signaling Pathway
This compound is a potent inhibitor of the canonical NF-κB signaling pathway. It directly targets the cysteine 179 residue in the activation loop of IKKβ, thereby inhibiting its kinase activity. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.
Caption: this compound inhibits the NF-κB pathway by targeting IKKβ.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation, survival, and metastasis. This compound has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation. It achieves this by suppressing the phosphorylation of STAT3 at Tyrosine 705, a critical step for its activation and dimerization. This inhibition is associated with the downregulation of Janus-activated kinase 2 (JAK2) activity, an upstream kinase of STAT3. By blocking STAT3 signaling, this compound downregulates the expression of STAT3 target genes, including anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators like cyclin D1.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Induction of ROS-Mediated Apoptosis
A prominent mechanism of this compound's anticancer activity is the induction of apoptosis through the generation of reactive oxygen species (ROS). This compound treatment leads to an increase in intracellular ROS levels, which in turn causes mitochondrial dysfunction. This is characterized by the dissipation of the mitochondrial membrane potential (ΔΨm). The compromised mitochondrial integrity results in the release of cytochrome c into the cytosol, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.
Caption: this compound induces ROS-mediated mitochondrial apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well plates
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Cancer cell line of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
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Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
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This compound
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TNF-α (or other NF-κB activator)
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Nitrocellulose or PVDF membranes
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Primary antibodies (e.g., anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
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HRP-conjugated secondary antibodies
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ECL detection reagent
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Chemiluminescence imaging system
Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Pre-treat cells with this compound at desired concentrations for a specified time (e.g., 1-2 hours).
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Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
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Wash cells with ice-cold PBS and lyse them with RIPA buffer.
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Determine protein concentration using a BCA assay.
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Denature protein lysates by boiling with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane and detect protein bands using ECL reagent and an imaging system.
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Normalize protein expression to a loading control (e.g., β-actin).
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Source and Isolation of Withaferin A from Withania somnifera
Introduction
This compound is a highly oxygenated, C-28 steroidal lactone and is considered the most pharmacologically active withanolide derived from Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1][2] This potent phytochemical has garnered significant interest in the scientific community for its diverse therapeutic properties, including anti-inflammatory, anti-tumor, anti-angiogenic, immunomodulatory, and cardioprotective effects.[2][3][4] For researchers and drug development professionals, understanding the optimal sourcing and the methodologies for efficient extraction and purification of this compound is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive overview of the distribution of this compound within Withania somnifera and details the technical protocols for its isolation, purification, and quantification.
Source and Distribution of this compound in Withania somnifera
This compound is biosynthesized in various parts of the Withania somnifera plant, but its concentration varies significantly depending on the plant part, variety, age, and growing conditions. While the roots are traditionally used in Ayurvedic medicine, quantitative analyses have revealed that the leaves are often the most abundant source of this compound. This finding is crucial for sustainable and high-yield production, as harvesting leaves is less destructive to the plant than uprooting it.
Data Presentation: Quantitative Distribution
The following table summarizes the this compound content found in different parts of the Withania somnifera plant across various studies.
| Plant Part | Variety/Age | This compound Content (mg/g or % w/w) | Reference |
| Leaves | Kenyan | 0.95% w/w (average), up to 1.69% w/w | |
| Sri Lankan (LC1) | 3812 ppm (0.38% w/w) | ||
| Poshita (6-month-old) | 1.499 mg/g | ||
| Jawahar-20 (6-month-old) | 1.166 mg/g | ||
| Stems | Poshita (6-month-old) | 1.977 mg/g | |
| Jawahar-20 (6-month-old) | 1.407 mg/g | ||
| Kenyan | 0.29% w/w (average) | ||
| Roots | Kenyan | 0.51% w/w (average) | |
| Poshita (6-month-old) | 0.543 mg/g | ||
| Jawahar-20 (6-month-old) | 0.331 mg/g | ||
| Bark | Sri Lankan (LC1 & FR1) | Higher content than stem and roots |
Isolation and Purification Workflow
The isolation of this compound is a multi-step process involving extraction from the plant material, partitioning to remove impurities, and chromatographic purification to achieve high purity.
Experimental Protocols
Protocol 1: Optimized Solvent Extraction
This protocol is based on methods that maximize the recovery of this compound from dried leaf material.
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Preparation : Weigh 200 g of finely powdered, dried leaves of Withania somnifera.
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Extraction :
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Place the powder in a 2 L round-bottom flask. Add 800 mL of an 80:20 methanol:water solution.
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Reflux the mixture at 70°C for 3 hours with constant stirring.
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Allow the mixture to cool and filter the extract.
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Repeat the extraction process on the plant residue two more times using 600 mL of the solvent mixture for 3 hours each time.
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Pool all three filtrates.
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-
Concentration : Concentrate the pooled extract under reduced pressure at 60°C until the volume is reduced to approximately 40-50 mL.
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Crude Precipitation : Allow the concentrate to stand overnight. Decant the liquid portion to separate the precipitated crude material. Dry the crude material under vacuum.
Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography
This protocol purifies the crude extract obtained from Protocol 1.
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Defatting :
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Suspend the dried crude extract in a methanol:water (10:90) solution.
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Perform liquid-liquid partitioning against an equal volume of n-hexane three times to remove non-polar compounds like pigments and fats. Discard the n-hexane layers.
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Withanolide Fraction Recovery :
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Perform liquid-liquid partitioning on the remaining aqueous methanol layer against an equal volume of chloroform three times. This compound and other withanolides will move into the chloroform layer.
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Pool the chloroform fractions and evaporate to dryness under reduced pressure to yield a withanolide-rich extract.
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-
Silica Gel Column Chromatography :
-
Prepare a silica gel (60-120 mesh) column using chloroform as the slurry solvent.
-
Dissolve the dried withanolide-rich extract in a minimal amount of chloroform and load it onto the column.
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Elute the column with a gradient of increasing methanol in chloroform. Start with 100% chloroform, followed by Chloroform:Methanol (99:1), and then Chloroform:Methanol (98.5:1.5).
-
Collect fractions of 20-30 mL each.
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-
Fraction Analysis and Crystallization :
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of Toluene:Ethyl Acetate:Formic Acid (5:5:1).
-
Pool the fractions containing the pure this compound spot (Rf value approx. 0.30).
-
Concentrate the pooled fractions under vacuum and crystallize the residue from methanol to obtain purified this compound crystals.
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Analytical Quantification Methods
Accurate quantification of this compound is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and sensitivity for the quantification of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 Eclipse, XDB (4.6 mm × 150 mm, 5µm) | Octadecylsilane-2 (4.6 x 250 mm, 5µm) |
| Mobile Phase | Isocratic: Acetonitrile:Buffer (35:65 v/v) | Gradient: Water and Acetonitrile |
| Buffer | 0.1M KH₂PO₄ with 0.5 ml Orthophosphoric acid | Not specified |
| Flow Rate | 1.8 mL/min | 1.0 - 1.5 mL/min (gradient flow) |
| Detection Wavelength | 227 nm | 225 nm |
| Column Temperature | 32°C | Ambient |
| Retention Time (Rt) | ~5.05 min | Not specified |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for rapid and simultaneous analysis of multiple samples.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | HPTLC plates coated with silica gel 60F₂₅₄ | HPTLC plates coated with silica gel 60F₂₅₄ |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:5:1 v/v/v) | Toluene:Ethyl Acetate:Formic Acid (5:5:3 v/v/v) |
| Detection | Densitometric scanning at 200 nm (reflectance mode) | Densitometric scanning at 440 nm (after derivatization) |
| Rf Value | ~0.30 | ~0.35 - 0.39 |
| Linearity Range | 200–3600 ng/band | 90–630 ng/band |
| LOD / LOQ | 100 / 800 ng/band | 2.59 / 7.87 ng/band |
Key Signaling Pathways Modulated by this compound
This compound exerts its potent anticancer effects by modulating a multitude of cellular signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting pro-survival signals. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes inflammation, proliferation, and survival.
By inhibiting the IKK complex, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of anti-apoptotic genes like Bcl-2. Concurrently, it induces the production of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptotic cell death.
References
- 1. akjournals.com [akjournals.com]
- 2. This compound: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Estimating the production of this compound and withanolide A in Withania somnifera (L.) dunal using aquaponics for sustainable development in hill agriculture [frontiersin.org]
- 4. jddtonline.info [jddtonline.info]
Chemical structure and properties of Withaferin A
Withaferin A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bioactive steroidal lactone derived primarily from the plant Withania somnifera, commonly known as Ashwagandha. It is the first among the withanolide class of compounds to be discovered and has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is a C28 steroidal lactone built on an ergostane framework.[1][3] Its complex structure, featuring an unsaturated A-ring with a ketone, an epoxide in the B-ring, and an unsaturated lactone ring, is responsible for its high reactivity and biological effects.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | White to off-white crystalline solid | |
| Molecular Formula | C₂₈H₃₈O₆ | |
| Molecular Weight | 470.6 g/mol | |
| IUPAC Name | (22R)-4β,27-Dihydroxy-5β,6β:22,26-diepoxy-5β-ergosta-2,24-diene-1,26-dione | |
| CAS Number | 5119-48-2 | |
| Melting Point | 243-245 °C or 252-253 °C | |
| Solubility | Soluble in DMSO (up to 10 mg/mL), DMF, 100% ethanol (up to 5 mg/mL), methanol (up to 5 mg/mL), and ethyl acetate. Insoluble in water. Sparingly soluble in aqueous buffers (approx. 0.5 mg/mL in 1:1 DMSO:PBS, pH 7.2). | |
| Stability | As a solid, stable for at least 2 years at -20°C. Stock solutions in DMSO are stable for at least 3 months at -20°C. Aqueous solutions should be used within a day. Solutions should be protected from light. | |
| UV Maximum (λmax) | 214 nm |
Biological and Pharmacological Properties
This compound exhibits a wide range of biological activities, with its anticancer, anti-inflammatory, and neuroprotective properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated potent anticancer effects across a variety of cancer cell lines. Its mechanisms of action are pleiotropic, involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and prevention of metastasis.
Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |
| Breast Cancer | MCF-7 | 0.8536 | |
| MDA-MB-231 | 1.066 | ||
| Cervical Cancer | CaSKi | 0.45 | |
| Colon Cancer | HCT-116 | Not specified | |
| SW-480 | Not specified | ||
| SW-620 | Not specified | ||
| Endometrial Cancer | KLE | 10 | |
| Glioblastoma | U87-MG | 0.31 | |
| GBM2 | 0.28 | ||
| GBM39 | 0.25 | ||
| Oral Cancer | Ca9-22 | >0.5 (non-cytotoxic at this conc.) | |
| Ovarian Cancer | A2780 | 1.5 (used in combination) | |
| CAOV3 | 1.5 (used in combination) | ||
| A2780/CP70 (cisplatin-resistant) | 1.5 (used in combination) | ||
| Papillary Thyroid Cancer | BCPAP | 0.155 | |
| Anaplastic Thyroid Cancer | SW1736 | 2.5 |
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activation of NF-κB, a central regulator of inflammation, and to suppress the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.
Neuroprotective Effects
This compound has demonstrated neuroprotective potential in various models of neurological disorders. It has been shown to reduce amyloid-beta (Aβ) plaque formation in models of Alzheimer's disease, protect dopaminergic neurons from toxicity in models of Parkinson's disease, and reduce infarct volume in animal models of stroke. Notably, a 2 µM concentration of this compound significantly reduced secreted Aβ (1–40) in a human neuroblastoma cell line without causing cellular toxicity.
Key Signaling Pathways Modulated by this compound
The multifaceted biological activities of this compound stem from its ability to interact with and modulate multiple intracellular signaling pathways.
NF-κB Signaling Pathway
This compound is a well-established inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Apoptosis Induction Pathway
This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death. Additionally, this compound can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.
Experimental Protocols
Extraction and Isolation of this compound from Withania somnifera Leaves
This protocol describes a general method for the extraction and isolation of this compound.
Materials:
-
Dried and powdered leaves of Withania somnifera
-
Methanol:water (80:20, v/v)
-
Petroleum ether (60-80°C)
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
-
Round bottom flasks, reflux condenser, distillation apparatus, vacuum source
-
Beakers, funnels, and other standard laboratory glassware
Procedure:
-
Extraction:
-
Place 200 g of powdered leaves in a 2 L round bottom flask.
-
Add 800 mL of 80:20 methanol:water and reflux for 3 hours at 70°C.
-
Filter the extract and repeat the extraction process two more times with 600 mL of the solvent mixture for 3 hours each.
-
Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure at 60°C to a volume of approximately 40 mL.
-
Allow the concentrated extract to stand overnight, then decant the liquid to separate the precipitated material.
-
Dry the precipitate under vacuum at 60°C.
-
-
Purification:
-
Reflux the dried material (approx. 6 g) with 50 mL of petroleum ether twice to remove nonpolar impurities. Decant the petroleum ether.
-
Dry the remaining material.
-
Prepare a silica gel column (e.g., 25 g of silica gel for 20 g of crude extract).
-
Dissolve the dried material in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol.
-
Fraction 1: 150 mL of 100% Chloroform
-
Fraction 2: 300 mL of Chloroform:Methanol (99:1)
-
Fraction 3: 300 mL of Chloroform:Methanol (98.5:1.5)
-
-
-
Crystallization:
-
Monitor the fractions using Thin Layer Chromatography (TLC). This compound is expected to elute in fractions 2 and 3.
-
Combine the fractions containing this compound and concentrate them under vacuum.
-
Crystallize the residue from methanol to obtain purified this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is acetonitrile:water (40:60, v/v). An alternative mobile phase can be a buffer such as 0.1 M potassium dihydrogen orthophosphate with 0.5 mL of orthophosphoric acid in 1 L of water (Solution B) and acetonitrile (Solution A).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 27°C).
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL) and make serial dilutions to create a calibration curve.
-
Sample Preparation (from plant extract):
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
References
The Journey of Withaferin A: From Ancient Herb to Modern Anticancer Candidate
An In-depth Technical Guide on the Discovery and Research History of a Promising Phytochemical
Withaferin A, a steroidal lactone, has emerged from the annals of traditional medicine to become a significant subject of modern scientific inquiry, particularly in the field of oncology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key experimental findings related to this compound.
Discovery and Initial Characterization
This compound was first isolated in 1962 by Israeli chemists Asher Lavie and David Yarden from the leaves of Withania somnifera, a plant commonly known as Ashwagandha or Indian Ginseng.[1] This plant has a long history of use in Ayurvedic medicine for various ailments.[2][3] The initial isolation was achieved through repeated column chromatography of an ether extract of the plant's leaves, followed by partial purification using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[1]
The structure of this compound was elucidated as a C28-steroidal lactone built upon an ergostane skeleton.[3] Key structural features responsible for its high reactivity and biological activity include an α,β-unsaturated ketone in ring A, an epoxide in ring B, and an unsaturated lactone ring. These reactive sites allow this compound to interact with nucleophilic groups, such as cysteine residues on proteins, through Michael addition, leading to the modulation of their function.
Historical Milestones in this compound Research
The journey of this compound from a newly identified natural product to a potential therapeutic agent has been marked by several key research milestones. While early studies focused on its anti-inflammatory and anti-arthritic properties, the focus shifted significantly towards its anticancer potential around the 1970s. The first report on the mechanism-based anticancer activity of this compound in a preclinical model was a significant turning point.
Subsequent research has unveiled a plethora of anticancer mechanisms, including the induction of apoptosis, inhibition of cell proliferation, anti-angiogenic effects, and anti-metastatic properties. These effects have been observed in a wide range of cancer cell lines and animal models. More recently, research has also delved into its potential as a neuroprotective agent and its role in modulating the immune system.
Quantitative Biological Activity of this compound
The anticancer efficacy of this compound has been quantified in numerous studies across various cancer types. The following tables summarize key in vitro and in vivo data, providing a comparative look at its potency.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| CaSKi | Cervical Cancer | 0.45 ± 0.05 | |
| PC-3 | Prostate Cancer | Not Specified | |
| MDA-MB-231 | Breast Cancer | Not Specified | |
| MCF-7 | Breast Cancer | Not Specified |
Note: This table represents a selection of available data. IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Nude Mice (PC-3 xenograft) | Prostate Cancer | Intraperitoneal injection | Significant reduction | |
| Nude Mice (Caski xenograft) | Cervical Cancer | Not Specified | 70% decrease in volume | |
| SCID Mice (soft tissue sarcoma) | Soft Tissue Sarcoma | Intraperitoneal injection | Inhibition of growth | |
| Athymic Nude Mice (orthotopic ovarian tumors) | Ovarian Cancer | Not Specified | Attenuated growth and metastasis | |
| Rats (methyl nitrosourea-induced) | Mammary Tumor | 150 mg/kg/day (root extract) | 21-23% decrease in tumor burden |
Key Experimental Protocols
The following sections detail the methodologies for the isolation of this compound and a common assay used to evaluate its biological activity.
Isolation of this compound from Withania somnifera
This protocol is a generalized representation based on described methods.
Objective: To isolate and purify this compound from the dried leaves of Withania somnifera.
Materials:
-
Dried leaf powder of Withania somnifera
-
Methanol:water (80:20)
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for TLC and HPLC (e.g., chloroform-methanol mixtures)
-
Rotary evaporator
-
Chromatography columns
-
TLC plates and chamber
-
HPLC system
Procedure:
-
Extraction: 200g of dried leaf powder is subjected to reflux extraction with 800 mL of 80:20 methanol:water at 70°C for 3 hours. This process is repeated three times with 600 mL of the solvent mixture for 3 hours each.
-
Concentration: The collected extracts are combined and the solvent is distilled off under reduced pressure at 60°C using a rotary evaporator until the volume is reduced to approximately 40 mL.
-
Initial Separation: The concentrated extract is allowed to stand overnight, and the precipitated material is separated from the liquid portion. The solid material is then dried under vacuum.
-
Column Chromatography: The dried extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Purification: Fractions rich in this compound are pooled and further purified by repeated column chromatography and/or preparative HPLC until a pure compound is obtained (typically >98% purity).
-
Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with a standard.
Caption: Workflow for the isolation of this compound.
Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of this compound on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (typically a serial dilution). A control group receives medium with DMSO at the same concentration as the highest this compound dose.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. The diagrams below illustrate some of the most well-documented pathways.
Inhibition of NF-κB Signaling
This compound is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cell survival, inflammation, and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of Apoptosis
This compound induces apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.
Caption: Key events in this compound-induced apoptosis.
Inhibition of STAT3 Signaling
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway, often constitutively active in cancer, is another key target of this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Conclusion and Future Directions
This compound has a rich history, from its roots in traditional medicine to its current status as a promising lead compound in cancer research. Its multifaceted mechanism of action, targeting several key oncogenic pathways, makes it an attractive candidate for further development. Future research will likely focus on optimizing its delivery, exploring combination therapies, and conducting clinical trials to translate the wealth of preclinical findings into tangible benefits for patients. This guide provides a solid foundation for researchers and developers to understand the journey of this compound and to contribute to its future potential.
References
Withaferin A: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anti-inflammatory properties. This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its interactions with key signaling pathways. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for assessing its activity are provided. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Chronic inflammation is a significant contributing factor to a wide range of human diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of pharmaceutical research. This compound, a key bioactive constituent of the medicinal plant Withania somnifera (Ashwagandha), has emerged as a promising candidate due to its pleiotropic pharmacological activities.[1] Extensive research has demonstrated its ability to modulate multiple signaling cascades involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators.[2] This guide delves into the core mechanisms of this compound's anti-inflammatory action, presenting key data and methodologies to facilitate further investigation and development.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways. The primary mechanisms include the inhibition of the NF-κB, JAK/STAT, and MAPK pathways, as well as the modulation of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] this compound has been shown to potently inhibit NF-κB activation through multiple mechanisms.[4] One key target is the IκB kinase (IKK) complex, specifically the IKKβ subunit.[5] this compound has been demonstrated to directly interact with IKKβ, inhibiting its kinase activity and thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.
Modulation of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling initiated by various cytokines and growth factors, playing a key role in immune responses and inflammation. This compound has been reported to inhibit the JAK/STAT pathway, particularly STAT3 activation. It achieves this by decreasing the phosphorylation of both JAK2 and STAT3, which in turn downregulates the expression of STAT3-regulated genes involved in inflammation and cell survival, such as Bcl-2 and cyclin D1.
Interference with MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide array of cellular processes, including inflammation, stress responses, and apoptosis. This compound has been shown to modulate MAPK signaling, although its effects can be cell-type and context-dependent. In some inflammatory models, this compound has been observed to inhibit the phosphorylation of p38 and JNK. This inhibition can contribute to the downregulation of pro-inflammatory mediators.
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome. This is achieved by attenuating the upregulation of NLRP3 and caspase-1 expression and inhibiting the subsequent cleavage and release of mature IL-1β.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in numerous studies. The following tables summarize key findings, including IC50 values for cytotoxicity and the dose-dependent inhibition of pro-inflammatory markers.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | CCK-8 | ~12.5 (24h) | |
| HCT116 | Human Colon Cancer | MTT | Not specified | |
| U87 | Human Glioblastoma | MTS | 1.07 ± 0.071 | |
| U251 | Human Glioblastoma | MTS | 0.69 ± 0.041 | |
| GL26 | Murine Glioma | MTS | 0.23 ± 0.015 | |
| Melanoma Cells (various) | Human Melanoma | Not specified | 1.8 - 6.1 |
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line/System | Stimulus | Mediator | Concentration of this compound | % Inhibition / Effect | Reference |
| HEK293/NFκB-luc | PAF | NF-κB activity | 3 µM | ~70% | |
| KKLEB (CF epithelial) | PAF | NF-κB activity | 3 µM | ~70% | |
| KKLEB (CF epithelial) | PAF | IL-8 secretion | 3 µM | ~50% | |
| Macrophages | LPS + IFNγ | IL-6, TNF-α, IL-12, NO | Not specified | Eliminated release | |
| BV2 microglial cells | LPS | COX-2, PGE2 | Dose-dependent | Significant inhibition | |
| HUVECs | HMGB1 | IL-6, TNF-α | Not specified | Attenuated production | |
| Human Islets | Cytokine cocktail | Inflammatory cytokine secretion | 0.25–2.0 µg/ml | Inhibited |
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | Dosage | Effect | Reference |
| Rats | Collagen-Induced Arthritis | 50 mg/kg b.wt., orally | Significantly inhibited inflammatory cytokines and NF-κB | |
| Mice | Acetic acid-induced hyperpermeability | Not specified | Suppressed hyperpermeability | |
| Mice | Carboxymethylcellulose-induced leukocyte migration | Not specified | Suppressed migration | |
| Mice | Bleomycin-induced scleroderma | 2 and 4 mg/kg, intraperitoneally | Significant decrease in dorsal skin thickness | |
| Mice | SOD1G93A (ALS model) | 4 mg/kg, intraperitoneally | Extended lifespan, attenuated inflammation |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used, including macrophage-like cells (e.g., RAW 264.7, THP-1), endothelial cells (e.g., HUVECs), epithelial cells, and various cancer cell lines.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) is always included in experiments.
-
Inflammatory Stimulus: To induce an inflammatory response, cells are often treated with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), or other relevant stimuli.
NF-κB Inhibition Assays
-
Luciferase Reporter Assay:
-
Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Transfected cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
An inflammatory stimulus (e.g., TNF-α, LPS) is added to activate the NF-κB pathway.
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.
-
-
Western Blot for IκBα Phosphorylation and Degradation:
-
Cells are treated with this compound followed by an inflammatory stimulus.
-
Cell lysates are prepared and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated IκBα and total IκBα.
-
A decrease in phosphorylated IκBα and a stabilization of total IκBα levels indicate inhibition of the NF-κB pathway upstream of IκBα degradation.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Cells grown on coverslips are treated with this compound and an inflammatory stimulus.
-
Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB.
-
A fluorescently labeled secondary antibody is used for visualization.
-
The subcellular localization of p65 is observed using a fluorescence microscope. Inhibition is indicated by the retention of p65 in the cytoplasm.
-
JAK/STAT Inhibition Assays
-
Western Blot for Phosphorylated JAK and STAT:
-
Cells are pre-treated with this compound and then stimulated with a cytokine such as IL-6.
-
Cell lysates are subjected to Western blotting using antibodies specific for phosphorylated JAK2 (Tyr1007/1008) and phosphorylated STAT3 (Tyr705).
-
Antibodies against total JAK2 and STAT3 are used as loading controls. A reduction in the phosphorylated forms indicates inhibition.
-
MAPK Pathway Analysis
-
Western Blot for Phosphorylated MAPKs:
-
Cells are treated with this compound and an inflammatory stimulus.
-
Cell lysates are analyzed by Western blot using antibodies that specifically recognize the phosphorylated (active) forms of p38, JNK, and ERK.
-
Antibodies against the total forms of these proteins are used to normalize the data.
-
NLRP3 Inflammasome Activation Assay
-
Two-Signal In Vitro Model:
-
Priming (Signal 1): Macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) are primed with LPS for several hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Cells are then treated with an NLRP3 activator such as ATP or nigericin in the presence or absence of this compound.
-
Analysis:
-
The cell culture supernatant is collected to measure the levels of secreted IL-1β and IL-18 by ELISA.
-
The supernatant is also analyzed by Western blot for the presence of the cleaved (active) form of caspase-1 (p20 or p10 subunit).
-
Cell lysates can be analyzed by Western blot for the expression levels of NLRP3, ASC, and pro-caspase-1.
-
-
In Vivo Animal Models of Inflammation
-
Collagen-Induced Arthritis (CIA) in Rodents:
-
Arthritis is induced in rats or mice by immunization with type II collagen.
-
This compound is administered orally or via intraperitoneal injection at various doses.
-
Disease progression is monitored by measuring paw swelling, arthritis scores, and histological analysis of joint tissues.
-
Serum and tissue samples are collected to measure levels of inflammatory cytokines and other markers.
-
-
Carrageenan-Induced Paw Edema:
-
An acute inflammatory response is induced by injecting carrageenan into the paw of a rodent.
-
This compound is administered prior to the carrageenan injection.
-
Paw volume is measured at different time points to assess the anti-edematous effect.
-
Conclusion
This compound is a potent natural compound with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including NF-κB, JAK/STAT, MAPK, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a variety of inflammatory diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future studies should focus on optimizing its delivery, evaluating its long-term safety, and conducting clinical trials to validate its efficacy in human diseases.
References
- 1. This compound: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling Chronic Inflammation with Withanolide Phytochemicals—A this compound Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Withaferin A: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] Emerging evidence strongly suggests that WA also possesses significant neuroprotective effects, making it a promising candidate for the development of novel therapeutics for a range of neurodegenerative disorders. This technical guide provides an in-depth overview of the molecular mechanisms underlying the neuroprotective effects of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological processes implicated in neurodegeneration, including oxidative stress, neuroinflammation, protein aggregation, and apoptosis.
Attenuation of Oxidative Stress via Nrf2 Pathway Activation
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound effectively counteracts oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, with its electrophilic centers, is thought to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones.
-
Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of endogenous and exogenous toxins.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px): Key enzymes that neutralize reactive oxygen species (ROS).
Some studies also suggest that this compound can induce Nrf2 signaling in a Keap1-independent manner, potentially through the modulation of the PTEN/PI3K/Akt pathway.
Signaling Pathway: Nrf2 Activation by this compound
References
Withaferin A: A Technical Guide to its Anti-Angiogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Withaferin A, a steroidal lactone derived from the medicinal plant Withania somnifera, has emerged as a potent inhibitor of angiogenesis. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-angiogenic effects of this compound, with a focus on its impact on key signaling pathways, including Vascular Endothelial Growth Factor (VEGF), Notch, Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3). This document summarizes quantitative data on its efficacy, details experimental protocols for assessing its anti-angiogenic activity, and provides visual representations of the signaling pathways it modulates.
Introduction
This compound has been extensively studied for its pleiotropic pharmacological activities, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties[1][2]. Its ability to target multiple pathways involved in neovascularization makes it a promising candidate for the development of novel anti-cancer therapies. This guide will delve into the core mechanisms of this compound's anti-angiogenic action, providing researchers and drug development professionals with a comprehensive resource to inform further investigation and potential therapeutic application.
Quantitative Analysis of this compound's Anti-Angiogenic Effects
The anti-angiogenic potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Anti-Angiogenic Activities of this compound
| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result | Reference(s) |
| Endothelial Cell Proliferation | HUVEC | IC50 | 12 nM | Potent inhibition of endothelial cell proliferation | [1][3][4] |
| Endothelial Cell Sprouting | HUVEC | IC50 | 0.5 µM | Inhibition of endothelial cell sprouting in a 3D matrix | |
| Endothelial Cell Migration | KLE cells | Percentage Inhibition | 10 µM | ~60% inhibition of invasive cell percentage | |
| Tube Formation | HUVEC | Inhibition | Not specified | Marked reduction in VEGF-induced tube formation | |
| Cyclin D1 Expression | HUVEC | IC50 | 112 nM | Dose-dependent decrease in cyclin D1 expression |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activities of this compound
| Animal Model | Assay | This compound Dosage | Parameter Measured | Result | Reference(s) |
| Ehrlich Ascites Tumor-bearing Mice | Peritoneal Angiogenesis | 7 mg/kg/animal (4 doses) | Neovascularization | Inhibition of peritoneal angiogenesis | |
| Nude Mice with Liver Tumor Xenografts | Tumor Growth and Angiogenesis | Not specified | VEGF expression | Inhibition of VEGF expression | |
| FGF-2 Matrigel Plug Assay in Mice | Angiogenesis | 7 µg/kg/day | Neovascularization | Potent inhibition of angiogenesis |
Core Mechanisms of Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects by modulating several critical signaling pathways that regulate endothelial cell proliferation, migration, and tube formation.
Inhibition of VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis. This compound has been shown to interfere with this pathway at multiple levels. In silico molecular docking studies have demonstrated that this compound exhibits favorable binding to VEGF, comparable to the anti-VEGF drug Bevacizumab, suggesting it can directly inhibit VEGF's activity. Furthermore, this compound has been found to suppress the expression of VEGF in tumor cells by inhibiting the binding of the Sp1 transcription factor to the VEGF gene promoter. This leads to a reduction in the secretion of pro-angiogenic factors into the tumor microenvironment.
Modulation of the Notch Signaling Pathway
The Notch signaling pathway plays a crucial role in determining endothelial cell fate during angiogenesis, particularly in the selection of "tip" and "stalk" cells. This compound has been demonstrated to inhibit Notch-1 signaling. It causes a time-dependent decrease in the expression of cleaved (active) Notch-1 and its downstream targets, Hes-1 and Hey-1, in cancer cells. This disruption of Notch signaling can impair the proper formation and stabilization of new blood vessels.
Suppression of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and angiogenesis by regulating the expression of various pro-angiogenic genes. This compound is a potent inhibitor of NF-κB activation. It prevents the activation of IκB kinase β (IKKβ), which is essential for the degradation of IκBα and the subsequent nuclear translocation of NF-κB. By inhibiting NF-κB, this compound downregulates the expression of NF-κB target genes involved in angiogenesis.
Interference with STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and promotes tumor progression, in part by upregulating the expression of pro-angiogenic factors like VEGF. This compound has been shown to inhibit both constitutive and IL-6-induced STAT3 phosphorylation at Tyr705. This inhibition is associated with a reduction in the activity of Janus-activated kinase 2 (JAK2). By blocking STAT3 activation, this compound downregulates the expression of STAT3-regulated genes, including those involved in angiogenesis.
Regulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix, a crucial step for endothelial cell migration and invasion during angiogenesis. This compound has been shown to inhibit the activity of MMP-2 and MMP-9. This inhibition contributes to its anti-invasive and anti-angiogenic effects.
Experimental Protocols for Assessing Anti-Angiogenic Activity
Several in vitro and in vivo assays are commonly used to evaluate the anti-angiogenic potential of compounds like this compound. Detailed methodologies for key assays are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well tissue culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest the cells using trypsin and resuspend them in EGM containing the desired concentrations of this compound or vehicle control. A typical cell density is 1-2 x 10^4 cells per well.
-
Cell Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope. Capture images at various time points. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branching points, and number of enclosed loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that assesses the effect of a compound on the formation of new blood vessels on the chorioallantoic membrane of a developing chick embryo.
Materials:
-
Fertilized chicken eggs (Day 3-4 of incubation)
-
Egg incubator
-
Sterile forceps and scissors
-
Thermostable silicone rings or sterile filter paper discs
-
This compound solution
-
Vehicle control
-
Stereomicroscope with a camera
Procedure:
-
Egg Preparation: Incubate fertilized eggs at 37.5°C with 60-70% humidity. On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile silicone ring or a filter paper disc soaked with the test substance (this compound or vehicle) onto the CAM.
-
Incubation: Reseal the window with sterile tape and return the egg to the incubator for 48-72 hours.
-
Observation and Quantification: Re-open the window and observe the CAM under a stereomicroscope. Capture images of the area around the ring/disc. The anti-angiogenic effect is determined by the presence of an avascular zone around the implant and a reduction in the number and density of blood vessels. Quantify the vascular density and the number of vessel branching points within a defined area.
Rat Aortic Ring Assay
This ex vivo assay measures the outgrowth of microvessels from cultured segments of rat aorta.
Materials:
-
Thoracic aortas from rats
-
Serum-free culture medium (e.g., DMEM)
-
Collagen gel or Matrigel
-
This compound solution
-
Vehicle control
-
Inverted microscope with a camera
Procedure:
-
Aorta Preparation: Aseptically dissect the thoracic aorta from a rat and clean it of surrounding tissue. Cut the aorta into 1 mm thick rings.
-
Embedding: Place each aortic ring in a well of a 24-well plate coated with a layer of collagen gel or Matrigel. Add another layer of the matrix on top of the ring.
-
Treatment: After the matrix has solidified, add culture medium containing different concentrations of this compound or vehicle control to each well.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope. The extent of angiogenesis is quantified by measuring the length and number of the sprouting microvessels.
Conclusion
This compound demonstrates potent anti-angiogenic activity through its multifaceted interference with key signaling pathways essential for neovascularization. Its ability to inhibit VEGF, Notch, NF-κB, and STAT3 signaling pathways underscores its potential as a multi-targeted therapeutic agent for the treatment of cancer and other diseases characterized by pathological angiogenesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and to design future studies aimed at elucidating its full clinical potential. Further research is warranted to optimize its delivery, evaluate its efficacy in combination with other therapies, and translate its promising preclinical activity into clinical benefits for patients.
References
- 1. Notch-1 inhibition by Withaferin-A: a therapeutic target against colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF ANGIOGENESIS IN THE CHICKEN CHORIOALLANTOIC MEMBRANE (CAM) | Image Analysis and Stereology [ias-iss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Pharmacological Profile of Withaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A (WA) is a bioactive steroidal lactone derived from the medicinal plant Withania somnifera, commonly known as Ashwagandha.[1] Traditionally used in Ayurvedic medicine, WA has garnered significant scientific interest for its pleiotropic pharmacological activities, particularly its potent anti-cancer, anti-inflammatory, and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols relevant to drug discovery and development.
Mechanism of Action
This compound exerts its biological effects through the modulation of multiple cellular targets and signaling pathways. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis. These effects are underpinned by its ability to interfere with key signaling cascades, including the NF-κB, JAK/STAT, and PI3K/Akt pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. This compound is a potent inhibitor of NF-κB activation.[2] It directly targets the IκB kinase β (IKKβ) subunit, a key enzyme in the canonical NF-κB pathway.[3] WA covalently modifies a specific cysteine residue (Cys179) in the activation loop of IKKβ, thereby inhibiting its kinase activity.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to activate the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and plays a significant role in cell proliferation, differentiation, and survival. Constitutive activation of STAT3 is frequently observed in various cancers and contributes to tumor progression. This compound has been shown to inhibit the JAK/STAT3 signaling pathway. It suppresses the constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3 at Tyr705, a critical step for its activation. This inhibition is associated with a reduction in the activity of Janus-activated kinase 2 (JAK2). By downregulating STAT3 activation, this compound also reduces the expression of STAT3-regulated genes, such as the anti-apoptotic proteins Bcl-xL and Bcl-2, and the cell cycle regulator cyclin D1.
Interference with the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in cancer. This compound has been demonstrated to inhibit the PI3K/Akt pathway in various cancer cells. It can suppress the phosphorylation and activation of Akt, a key downstream effector of PI3K. This inhibition of Akt activation leads to the downstream modulation of several cellular processes, including the induction of apoptosis and the suppression of cell proliferation. In some contexts, this compound-induced inhibition of the PI3K/Akt pathway is mediated by the generation of reactive oxygen species (ROS).
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing insights into its potency and pharmacokinetic properties.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 1.06 - 1.58 | |
| MCF-7 | Breast Cancer | 0.85 - 8.08 | |
| PC-3 | Prostate Cancer | 4.00 | |
| Panc-1 | Pancreatic Cancer | 1.24 | |
| A549 | Non-small-cell lung cancer | 0.99 | |
| HCT-116 | Colon Cancer | >10 | |
| SW-480 | Colon Cancer | ~5 | |
| SW-620 | Colon Cancer | ~2.5 | |
| U87MG | Glioblastoma | 0.31 | |
| HepG2 | Hepatocellular Carcinoma | 12 |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg, oral | 124.42 ± 64.93 | 0.25 | 32.4 ± 4.8 | |
| Mouse | 1000 mg/kg (extract), oral | 16.69 ± 4.02 | 0.33 | Not Reported | |
| Human | 216 mg (formulation), oral | Not Detected | - | Low | |
| Rat | 5 mg/kg, IV | ~1300 | - | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Signaling Pathways
This protocol describes the use of western blotting to analyze the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like NF-κB, JAK/STAT, and PI3K/Akt.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKβ, anti-IKKβ, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the target protein levels to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80 in saline)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 5-20 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal or oral) on a predetermined schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to evaluate the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising natural product with a multifaceted pharmacological profile, demonstrating significant anti-cancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including NF-κB, JAK/STAT, and PI3K/Akt, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action of this compound and advance its development as a potential therapeutic agent. Further research, particularly in the areas of formulation development to improve bioavailability and in-depth clinical trials, is warranted to fully realize the clinical utility of this potent phytochemical.
References
The Biosynthesis of Withaferin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Withaferin A, a pharmacologically significant steroidal lactone primarily found in Withania somnifera (Ashwagandha). This document details the intricate metabolic pathways, key enzymatic players, regulatory networks, and established experimental protocols essential for researchers in phytochemistry, metabolic engineering, and drug discovery.
The this compound Biosynthetic Pathway: From Precursors to a Potent Withanolide
The biosynthesis of this compound is a complex process that originates from primary metabolism and culminates in a series of specialized enzymatic reactions. The pathway is compartmentalized, involving both the cytoplasm and plastids for the synthesis of the initial building blocks.
Withanolides, including this compound, are classified as triterpenoids, which are synthesized from isoprene units.[1] The journey to this compound begins with the production of these five-carbon isoprene units through two distinct pathways: the cytosolic Mevalonic Acid (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway.[1][2] These pathways provide the universal isoprenoid precursors, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP).
The condensation of IPP and DMAPP units leads to the formation of Farnesyl Pyrophosphate (FPP), a crucial intermediate. Two molecules of FPP are then reductively coupled to form squalene, a 30-carbon triterpene precursor.[3] The subsequent steps involve a series of cyclization and oxidation reactions, catalyzed by a suite of enzymes, to yield the characteristic steroidal lactone structure of withanolides. A pivotal intermediate in this pathway is 24-methylenecholesterol, which serves as the sterol precursor for withanolides.[3] The conversion of 24-methylenecholesterol to this compound involves several modifications, including the formation of a ketone, an epoxide, two hydroxyl groups, and the characteristic lactone ring.
The key enzymes implicated in the biosynthesis of this compound include:
-
Squalene Epoxidase (SQE): Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.
-
Cycloartenol Synthase (CAS): Mediates the cyclization of 2,3-oxidosqualene to cycloartenol.
-
Sterol Methyltransferase (SMT): Involved in the methylation steps of the sterol pathway.
-
Obtusifoliol-14α-demethylase (ODM): A cytochrome P450 enzyme involved in sterol biosynthesis.
-
Cytochrome P450 monooxygenases (CYPs): A large family of enzymes responsible for various oxidation reactions that decorate the withanolide scaffold.
-
Short-chain Dehydrogenases/Reductases (SDRs): Implicated in the redox reactions of the pathway.
The following diagram illustrates the putative biosynthetic pathway of this compound:
Quantitative Analysis of this compound and Gene Expression
The production of this compound is influenced by various factors, including the developmental stage of the plant, tissue type, and environmental conditions. Quantitative analysis of this compound content and the expression levels of biosynthetic genes are crucial for understanding the regulation of its production and for developing strategies for enhanced yield.
This compound Content in Withania somnifera**
The concentration of this compound varies significantly across different parts of the Withania somnifera plant. Generally, the leaves are considered the primary site of this compound accumulation.
| Plant Part | This compound Content (mg/g Dry Weight) | Reference |
| Leaves (Reproductive Phase) | ~8.2 | |
| Leaves (Vegetative Phase) | ~1.10 | |
| Stems (6-month-old, Jawahar-20) | 1.407 | |
| Roots (6-month-old, Jawahar-20) | 0.331 | |
| Stems (1-month-old, Poshita) | 0.516 | |
| Roots (1-month-old, Poshita) | 0.175 | |
| In vitro shoot cultures (4% sucrose) | 1.6 | |
| In vitro shoot cultures (10% coconut milk) | 1.4 |
Gene Expression in this compound Biosynthesis
The expression of genes encoding enzymes in the withanolide biosynthetic pathway often correlates with the accumulation of withanolides. Studies have shown that the expression of several key genes is upregulated during specific developmental stages or in response to elicitors.
| Gene | Fold Change in Expression (Reproductive vs. Vegetative Phase) | Reference |
| HMGR | 3.88 | |
| SMT | 2.63 | |
| CAS | 2.58 | |
| DXR | 2.24 |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound biosynthesis research.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of this compound in plant material.
1. Sample Preparation and Extraction: a. Collect and air-dry the plant material (e.g., leaves, roots) at room temperature. b. Grind the dried material into a fine powder. c. Accurately weigh a known amount of the powdered sample (e.g., 100 mg). d. Extract the sample with a suitable solvent, such as methanol or a mixture of acetonitrile and water, using methods like sonication or maceration. e. Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile and gradually increase. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector set at a wavelength of 227 nm. e. Injection Volume: 20 µL.
3. Quantification: a. Prepare a standard stock solution of this compound of known concentration. b. Generate a calibration curve by injecting a series of dilutions of the standard solution. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
The following diagram illustrates a typical experimental workflow for this compound quantification:
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes the relative quantification of the expression of genes involved in this compound biosynthesis.
1. RNA Extraction: a. Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation. b. Grind the frozen tissue to a fine powder under liquid nitrogen. c. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit. d. Assess the quality and quantity of the extracted RNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis: a. Treat the total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qPCR: a. Design and validate primers specific to the target genes (e.g., CAS, SMT, HMGR) and a reference gene (e.g., actin, ubiquitin). b. Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green-based master mix. c. Perform the qPCR reaction in a real-time PCR system. d. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by a complex network of signaling molecules and transcription factors. Understanding these regulatory mechanisms is key to developing strategies for enhancing its production.
Jasmonic Acid Signaling
Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism. Treatment of Withania somnifera with JA or MeJA has been shown to elicit an increase in withanolide production.
The JA signaling pathway is initiated by various stresses, leading to the synthesis of JA. The bioactive form, JA-isoleucine (JA-Ile), binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding targets JAZ repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2 and WRKYs, which can then activate the expression of genes involved in withanolide biosynthesis.
The following diagram depicts the jasmonic acid signaling pathway leading to the activation of withanolide biosynthesis genes:
This technical guide provides a foundational understanding of the biosynthesis of this compound. Further research is needed to fully elucidate the intricate details of the pathway, including the identification and characterization of all the enzymes and regulatory factors involved. Such knowledge will be instrumental in harnessing the full therapeutic potential of this remarkable natural product.
References
Withaferin A: A Technical Guide to its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A (WA) is a bioactive steroidal lactone derived from the medicinal plant Withania somnifera, commonly known as Ashwagandha.[1][2] For centuries, this plant has been a cornerstone of traditional Ayurvedic medicine for treating a variety of ailments. In recent decades, this compound has garnered significant attention from the scientific community for its pleiotropic pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and, most notably, anticancer properties.[1] Extensive preclinical research, encompassing both in vitro and in vivo studies, has demonstrated its efficacy against a wide array of cancers, including breast, colon, prostate, lung, ovarian, and pancreatic cancer, as well as leukemia and melanoma.
This technical guide provides a comprehensive overview of this compound as a potential anticancer agent. It details its multifaceted mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes the complex signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for professionals engaged in oncology research and the development of novel cancer therapeutics.
Mechanisms of Action: A Multi-Targeted Approach
This compound exerts its anticancer effects not by targeting a single molecule but by modulating a complex network of oncogenic signaling pathways. This multi-targeted approach is a significant therapeutic advantage, potentially overcoming the resistance mechanisms that often plague single-target agents. The primary mechanisms include the induction of apoptosis, inhibition of cell proliferation and metastasis, and suppression of angiogenesis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells. This compound induces apoptosis through multiple intersecting pathways.
-
Intrinsic (Mitochondrial) Pathway: WA modulates the balance of pro- and anti-apoptotic proteins. It has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to a decreased Bcl-2/Bax ratio. This shift disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of critical cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.
-
Extrinsic Pathway: In some cancer types, such as human leukemia cells, this compound-induced apoptosis is associated with the activation of the extrinsic pathway through the TNFα receptor-1 (TNFR1), leading to the activation of caspase-8.
-
ROS-Mediated Apoptosis: WA can induce the generation of reactive oxygen species (ROS) in cancer cells. This oxidative stress can damage cellular components, including mitochondria, further amplifying the apoptotic signal through ROS-mediated mitochondrial dysfunction and activation of the JNK pathway.
-
p53 Activation: The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. This compound can increase the expression and phosphorylation of p53, enhancing its transcriptional activity and the expression of downstream targets like the cell cycle inhibitor p21.
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. Its deregulation is a common feature in many malignancies. This compound is a potent inhibitor of the NF-κB pathway. It prevents the activation of IκB kinase β (IKKβ), a key enzyme that phosphorylates the inhibitor of NF-κB, IκBα. By inhibiting IKKβ, this compound prevents the degradation of IκBα, which consequently sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity. Studies suggest WA directly targets cysteine 179 in the catalytic site of IKKβ.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another oncogenic transcription factor that is constitutively activated in many human cancers, contributing to tumor cell proliferation, survival, and invasion. This compound effectively inhibits both constitutive and interleukin-6 (IL-6)-inducible STAT3 activation. The mechanism involves the suppression of the phosphorylation of STAT3 at the critical tyrosine 705 residue. This inhibition is often associated with the reduced activity of its upstream kinase, Janus-activated kinase 2 (JAK2). By preventing STAT3 phosphorylation, WA blocks its dimerization, nuclear translocation, and ability to regulate the expression of target genes like Bcl-2, Bcl-xL, cyclin D1, and survivin.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound is a potent inhibitor of angiogenesis. It exerts this effect primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Studies have shown that WA can decrease the production and secretion of VEGF by tumor cells. One proposed mechanism is the inhibition of the Sp1 transcription factor's binding to the VEGF gene promoter, thereby downregulating its expression. Molecular docking studies also suggest a favorable binding affinity of this compound to VEGF itself, potentially blocking its activity.
Inhibition of Epithelial-Mesenchymal Transition (EMT) and Metastasis
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is crucial for cancer cell invasion and metastasis. This compound has been shown to inhibit EMT induced by factors like TGF-β and TNF-α. It can suppress the phosphorylation and nuclear translocation of key EMT-driving transcription factors such as Smad2/3 and NF-κB. Furthermore, WA treatment is associated with the suppression of the mesenchymal marker vimentin and an increase in the epithelial marker E-cadherin in breast and non-small cell lung cancer cells. By inhibiting EMT and other migratory pathways, this compound effectively reduces the invasive and metastatic potential of cancer cells.
Quantitative Data on Anticancer Activity
The anticancer efficacy of this compound has been quantified in numerous studies across a wide range of cancer cell lines and animal models.
In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological process. The IC50 values for this compound vary depending on the cancer cell line and exposure time.
| Cancer Type | Cell Line | IC50 (µM) | Observed Mechanism of Action | Reference |
| Melanoma | Various | 1.8 - 6.1 | Apoptosis induction | |
| Endometrial Cancer | KLE | 10 | Inhibition of cell proliferation, G2/M arrest | |
| Hepatocellular Carcinoma | HepG2 | 12 | Selective inhibition of viability, apoptosis | |
| Breast Cancer (TNBC) | MDA-MB-231 | 1.066 | Cell cycle arrest, suppression of proliferation | |
| Breast Cancer (ER+) | MCF-7 | 0.853 | Cell cycle arrest, suppression of proliferation | |
| Cervical Cancer | HeLa, ME-180 | 0.05-0.1% (extract) | Cytotoxicity, growth arrest | |
| Thyroid Cancer | BCPAP | 0.155 | Not specified | |
| HUVEC (Endothelial) | HUVEC | 0.012 | Inhibition of cell proliferation |
Table 1: Summary of IC50 values of this compound in various cancer cell lines.
In Vivo Anticancer Activity
In vivo studies using animal models provide crucial evidence of a compound's therapeutic potential in a whole-organism context.
| Cancer Model | Animal Model | Dosage & Route | Key Outcomes | Reference |
| Prostate Cancer Xenograft | PC3 cells in nude mice | i.p. administration | Tumor regression, decreased CD31, increased Bax, activated caspase-3 | |
| Cervical Cancer Xenograft | Caski cells in nude mice | Not specified | 70% decrease in tumor volume, induction of p53 | |
| Melanoma | B16F1 cells in mice | Not specified | Suppression of tumor growth | |
| Uveal Melanoma Xenograft | 92.1 cells in mice | Not specified | 29% of mice showed complete clinical response | |
| Colorectal Cancer Xenograft | HCT116 cells in nude mice | i.p. administration | Significant decrease in tumor volume and weight | |
| Breast Cancer Xenograft | MDA-MB-231 cells in mice | Not specified | Inhibition of tumor growth, suppression of vimentin protein | |
| Ovarian Cancer (Orthotopic) | A2780 cells in nude mice | Not specified | Attenuated in vivo growth and metastasis |
Table 2: Summary of in vivo anticancer activities of this compound.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details the generalized methodologies for key experiments frequently cited in this compound research.
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess cell metabolic activity as an indicator of viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
They are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO, isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
Colony Formation (Clonogenic) Assay: To determine the long-term proliferative potential of cells after treatment.
-
A low density of cells is seeded in 6-well plates.
-
Cells are treated with this compound for a defined period.
-
The medium is replaced with fresh, drug-free medium, and cells are cultured for 1-2 weeks until visible colonies form.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies containing >50 cells is counted.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cells are cultured and treated with this compound.
-
Both adherent and floating cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells) are added.
-
The cell population is analyzed by flow cytometry.
-
Cell Migration and Invasion Assays
-
Transwell Assay (Boyden Chamber): To assess the migratory and invasive capacity of cancer cells.
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. For invasion assays, the membrane is pre-coated with a basement membrane extract like Matrigel.
-
Cancer cells, pre-treated with sub-toxic concentrations of this compound, are seeded in the upper chamber in serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After incubation (e.g., 24-48 hours), non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Western Blot Analysis
To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cells are treated with this compound, then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., p-STAT3, Bcl-2, Vimentin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
In Vivo Xenograft Tumor Model
To evaluate the antitumor efficacy of this compound in a living organism.
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., HCT116, PC3).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The treatment group receives this compound via a specific route (e.g., intraperitoneal injection, oral gavage) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).
Clinical Perspective and Future Directions
The extensive body of preclinical evidence strongly supports the potential of this compound as an anticancer agent. Its ability to modulate multiple oncogenic pathways, induce apoptosis, and inhibit metastasis and angiogenesis makes it a compelling candidate for clinical development.
However, the transition from preclinical models to clinical use presents challenges. A phase I clinical trial in patients with advanced high-grade osteosarcoma found that this compound was generally well-tolerated at the doses tested, showing a good safety profile. Another phase I/II trial is examining the combination of this compound with DOXIL in patients with recurrent ovarian cancer. More rigorous, randomized controlled trials are necessary to fully understand its therapeutic efficacy, pharmacokinetics, and safety profile in human cancer patients.
Future research should focus on:
-
Optimizing Drug Delivery: Developing novel formulations to improve the bioavailability and targeted delivery of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies to enhance efficacy and overcome drug resistance.
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
This compound is a promising natural compound with potent and multifaceted anticancer activity. Its ability to simultaneously target key signaling pathways involved in cell survival, proliferation, angiogenesis, and metastasis provides a strong rationale for its development as a novel cancer therapeutic. While clinical data is still emerging, the wealth of preclinical evidence underscores its potential to become a valuable component of the oncologist's armamentarium. Continued research and well-designed clinical trials will be crucial to translating the promise of this ancient remedy into a modern cancer treatment.
References
Methodological & Application
Application Notes and Protocols for Withaferin A in In Vitro Cell Culture
Introduction
Withaferin A (WFA) is a bioactive steroidal lactone derived from the medicinal plant Withania somnifera (Ashwagandha).[1] It has garnered significant attention in oncological research due to its pleiotropic effects, including anti-inflammatory, anti-angiogenic, pro-apoptotic, and anti-proliferative properties.[2][3] Extensive in vitro studies have demonstrated WFA's ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines by modulating multiple signaling pathways.[3][4] These application notes provide a summary of its activity and detailed protocols for its use in cell culture-based assays.
Application Notes
Mechanism of Action
This compound exerts its anticancer effects by targeting various key cellular processes. A primary mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways. This is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, dissipation of the mitochondrial membrane potential, and the release of cytochrome c. WFA has been shown to modulate the expression of key apoptosis-related proteins, such as downregulating anti-apoptotic proteins like Bcl-2 and Survivin, and activating caspases 3 and 9.
Furthermore, WFA can inhibit critical pro-survival signaling pathways, including the NF-κB and Akt pathways, which are often dysregulated in cancer. It also interacts with various other cellular targets, including heat shock protein 90 (Hsp90) and the tumor suppressor p53, leading to cell cycle arrest, typically at the G2/M phase.
Quantitative Data: IC₅₀ Values
The cytotoxic and anti-proliferative efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this effect. The table below summarizes reported IC₅₀ values for WFA in several human cancer cell lines after 48-72 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| U87-MG | Glioblastoma | 0.31 | |
| GBM2 | Glioblastoma | 0.28 | |
| GBM39 | Glioblastoma | 0.25 | |
| MCF-7 | Breast Cancer | 0.85 | |
| MDA-MB-231 | Breast Cancer (TNBC) | 1.07 | |
| A549 | Non-Small Cell Lung Cancer | ~1.0 - 1.49 | |
| U2OS | Osteosarcoma | 0.32 | |
| Ca9-22 | Oral Cancer | < 3.0 | |
| CAL 27 | Oral Cancer | < 3.0 |
Note: IC₅₀ values can vary based on experimental conditions, including treatment duration, cell density, and assay method.
Experimental Protocols & Workflows
The following section provides detailed protocols for common in vitro assays used to evaluate the efficacy and mechanism of this compound.
General Experimental Workflow
The diagram below illustrates a typical workflow for investigating the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (WFA) stock solution (e.g., 10 mM in DMSO)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of WFA in complete medium from the stock solution. The final concentrations should bracket the expected IC₅₀ value (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest WFA dose.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different WFA concentrations or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance at 570-595 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells, which are assigned 100% viability. Plot the percentage of viability against the log of WFA concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of WFA or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300-500 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (typically 5 µL of each per 100 µL of cell suspension).
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Intracellular ROS Detection (H₂DCFDA Assay)
This protocol measures the generation of intracellular reactive oxygen species.
Materials:
-
96-well or 6-well plates (black plates are recommended for fluorescence)
-
This compound
-
H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) dye
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in plates and treat with WFA as described in previous protocols.
-
Staining: After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Add fresh medium or PBS containing H₂DCFDA dye (typically at a final concentration of 5-10 µM).
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells with PBS to remove excess dye. Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity and normalize it to the vehicle-treated control group. An increase in fluorescence indicates a higher level of intracellular ROS.
Protocol 4: Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bcl-2, caspases, PARP) following WFA treatment.
Materials:
-
Cell culture dishes (e.g., 100 mm)
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Lysis: Treat cells grown in 100 mm dishes with WFA. After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with agitation, then centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control protein (e.g., GAPDH or β-actin) to compare protein expression levels between treated and control samples.
Signaling Pathway Visualization
This compound induces apoptosis by modulating a complex network of signaling pathways. The diagram below summarizes the key molecular events triggered by WFA in cancer cells.
References
Withaferin A: Application Notes and Protocols for Breast Cancer Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera, in various animal models of breast cancer. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Application Notes
This compound has demonstrated significant anti-cancer properties in numerous preclinical studies, including those involving breast cancer. It has been shown to inhibit tumor growth, induce apoptosis, and suppress metastasis in different breast cancer subtypes.[1][2][3] The selection of an appropriate animal model is crucial for investigating the specific mechanisms of action and therapeutic efficacy of this compound.
Commonly used animal models for studying this compound in breast cancer include:
-
Xenograft Models: Human breast cancer cell lines, such as the triple-negative MDA-MB-231 and the estrogen-responsive MCF-7, are implanted into immunodeficient mice (e.g., nude or SCID mice).[3] These models are valuable for assessing the direct effects of this compound on human tumor growth.
-
Transgenic Mouse Models: Mice genetically engineered to spontaneously develop mammary tumors, such as the MMTV-neu model which overexpresses the HER2/neu oncogene, provide insights into the effects of this compound on tumor development in an immunocompetent setting.
-
Chemically-Induced Models: Carcinogens like N-methyl-N-nitrosourea (MNU) are used to induce mammary tumors in rodents (e.g., Sprague-Dawley rats). These models are useful for studying the chemopreventive potential of this compound.
The administration of this compound in these models is typically performed via intraperitoneal (i.p.) injection, although oral gavage has also been explored. Dosages generally range from 1 to 20 mg/kg body weight, administered several times a week.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound in breast cancer animal models.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cell Line | Animal Model | This compound Dose & Route | Treatment Duration | Tumor Volume/Weight Reduction vs. Control | Reference |
| MDA-MB-231 | Nude Mice | 4 mg/kg, i.p., 5 times/week | 2.5 weeks | ~1.8-fold decrease in tumor volume | |
| MDA-MB-231 | Nude Mice | 20 mg/kg | Not Specified | Significant suppression of tumor growth | |
| MDA-MB-231 | Nude Mice | Not Specified | Not Specified | ~65% inhibition in tumor weight | |
| MCF-7 | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Effect of this compound in Genetically Engineered and Chemically-Induced Models
| Model | Animal | This compound Dose & Route | Treatment Duration | Key Findings | Reference |
| MMTV-neu | Transgenic Mice | 100 µg (approx. 4 mg/kg), i.p., 3 times/week | 28 weeks | 50% inhibition in palpable tumor weight; 95.14% decrease in invasive carcinoma area | |
| MNU-induced | Sprague-Dawley Rats | 4 mg/kg or 8 mg/kg, 5 times/week | Not Specified | Decreased incidence, multiplicity, and tumor burden (~68% reduction in wet tumor weight at 8 mg/kg) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MDA-MB-231 Orthotopic Xenograft Model
This protocol describes the implantation of MDA-MB-231 human breast cancer cells into the mammary fat pad of immunodeficient mice.
Materials:
-
MDA-MB-231 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Female immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scissors, forceps)
-
Sutures or wound clips
-
27-30 gauge needles and syringes
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Trypsinize the cells, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 107 cells/mL. Keep on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using a standard protocol.
-
Clean the surgical area (fourth inguinal mammary fat pad) with an antiseptic solution.
-
-
Injection:
-
Make a small incision (5-10 mm) in the skin over the fourth mammary fat pad.
-
Gently expose the mammary fat pad.
-
Inject 100 µL of the cell suspension (containing 2.5 million cells) into the fat pad.
-
Carefully withdraw the needle to prevent leakage.
-
-
Closure and Recovery:
-
Close the incision with sutures or wound clips.
-
Monitor the animal until it recovers from anesthesia.
-
-
Tumor Monitoring:
-
Palpate the injection site regularly to monitor tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
This compound Treatment:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound solution (e.g., dissolved in DMSO and diluted in saline).
-
Administer this compound via intraperitoneal injection at the desired dose and schedule (e.g., 4 mg/kg, 5 times a week). The control group should receive the vehicle.
-
Protocol 2: N-methyl-N-nitrosourea (MNU)-Induced Mammary Tumor Model in Rats
This protocol details the induction of mammary tumors in rats using the chemical carcinogen MNU.
Materials:
-
Female Sprague-Dawley rats (50-60 days old)
-
N-methyl-N-nitrosourea (MNU)
-
Acidified saline (pH 5.0)
-
Anesthetic (e.g., ketamine/xylazine)
Procedure:
-
MNU Preparation:
-
Dissolve MNU in acidified saline to the desired concentration (e.g., for a 50 mg/kg dose). Prepare this solution fresh and protect it from light.
-
-
Induction:
-
Anesthetize the rats.
-
Administer a single intraperitoneal injection of MNU at a dose of 50 mg/kg body weight.
-
-
Tumor Monitoring:
-
Palpate the mammary chains weekly to detect the appearance of tumors, typically starting 4-6 weeks post-injection.
-
Record the latency, incidence, and multiplicity of tumors.
-
-
This compound Treatment:
-
Once tumors are established, or as a chemopreventive measure starting before or shortly after MNU administration, begin this compound treatment.
-
Administer this compound via the desired route and schedule (e.g., 4 or 8 mg/kg, i.p., 5 times a week).
-
Protocol 3: Immunohistochemistry for Ki-67 (Proliferation Marker)
This protocol outlines the procedure for detecting the proliferation marker Ki-67 in tumor tissue sections.
Materials:
-
Paraffin-embedded tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibody: anti-Ki-67
-
Secondary antibody (biotinylated or polymer-based)
-
Detection reagent (e.g., Streptavidin-HRP and DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigen. Cool down.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate with blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-Ki-67 antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash and incubate with the secondary antibody.
-
Wash and apply the detection reagent (e.g., DAB). Monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine under a microscope. The percentage of Ki-67-positive nuclei (brown staining) can be quantified to determine the proliferative index.
-
Protocol 4: TUNEL Assay for Apoptosis
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissues.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Wash buffers
-
Detection reagent (if using an indirect method)
-
Counterstain (e.g., DAPI or Methyl Green)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for IHC.
-
-
Permeabilization:
-
Incubate sections with Proteinase K to permeabilize the tissue.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using a fluorescent label, proceed to counterstaining. If using a biotinylated label, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate like DAB.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei.
-
Mount the slides with an appropriate mounting medium.
-
-
Analysis:
-
Visualize under a fluorescence or light microscope. The number of TUNEL-positive cells (e.g., green fluorescence or brown staining) can be counted and expressed as a percentage of the total number of cells to determine the apoptotic index.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: this compound signaling pathways in breast cancer.
Caption: General experimental workflow for in vivo studies.
References
Dissolving Withaferin A for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2][3] Its therapeutic potential is attributed to its ability to modulate multiple cellular signaling pathways, making it a promising candidate for drug development.[2][4] This document provides detailed application notes and protocols for the proper dissolution and use of this compound in cell culture experiments to ensure reliable and reproducible results.
Data Presentation: Solubility and Stability of this compound
Effective delivery of this compound to cells in culture is critically dependent on its solubility and the stability of the prepared solutions. The following table summarizes the key solubility and stability data for this compound.
| Parameter | Solvent/Condition | Value | Source |
| Solubility | Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | |
| Dimethylformamide (DMF) | ~5 mg/mL | ||
| 100% Ethanol | ~5 mg/mL | ||
| Methanol | ~5 mg/mL | ||
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ||
| Water | Insoluble | ||
| Stability (Solid) | Stored at -20°C | ≥ 4 years | |
| Stability (Stock Solution in DMSO) | Stored at -20°C | At least 3 months | |
| Stability (Aqueous Solution) | Not recommended for storage more than one day |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to achieve the desired final concentrations for cell culture experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm this compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 5 mg/mL (or 10.6 mM, based on a molecular weight of 470.6 g/mol ).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are stable for at least 3 months when stored properly.
Protocol 2: Treatment of Cells in Culture with this compound
This protocol outlines the steps for diluting the this compound stock solution and treating cells in a typical cell culture experiment.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line
-
Cells seeded in multi-well plates, flasks, or dishes
-
Sterile pipettes and filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the desired final concentration, it may be necessary to prepare one or more intermediate dilutions of the stock solution in complete cell culture medium. This helps to ensure accurate final concentrations and minimize DMSO toxicity.
-
Final Dilution and Treatment: Directly add the appropriate volume of the this compound stock or intermediate dilution to the culture medium of the cells to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 0.19 µL of a 5 mg/mL stock solution.
-
Vehicle Control: It is crucial to include a vehicle control in every experiment. Treat a parallel set of cells with the same volume of DMSO as used for the highest concentration of this compound to account for any effects of the solvent. The final concentration of DMSO in the culture medium should typically be kept below 0.1% (v/v) to avoid cytotoxicity.
-
Incubation: Gently mix the plate or flask to ensure even distribution of the compound and return the cells to the incubator for the desired treatment duration.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Key Signaling Pathways Modulated by this compound
Caption: Simplified signaling pathways affected by this compound.
References
Withaferin A: Application Notes and Protocols for Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Withaferin A (WA) in mouse models. The information is compiled from various preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound administration in mice, including toxicity, pharmacokinetics, and effective doses in various disease models.
Table 1: Toxicity and Safety Profile of this compound in Mice
| Parameter | Route of Administration | Dosage | Mouse Strain | Key Findings | Reference |
| Acute Toxicity (LD50) | Oral Gavage | > 2000 mg/kg | BALB/c | WA was well-tolerated with no signs of toxicity or mortality. | [1][2] |
| No-Observed-Adverse-Effect Level (NOAEL) | Oral Gavage | 500 mg/kg/day for 28 days | BALB/c | No drug-induced toxicity was observed based on physiological, serum chemistry, hematology, and histopathological examinations. | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dosage | Mouse Strain | Value | Reference |
| Oral Bioavailability | Oral Gavage vs. Intravenous | 70 mg/kg (oral), 10 mg/kg (IV) | BALB/c | 1.8% | |
| Area Under the Curve (AUC) | Intravenous | 10 mg/kg | BALB/c | 3996.9 ± 557.6 ng/mLh | |
| Area Under the Curve (AUC) | Oral Gavage | 70 mg/kg | BALB/c | 141.7 ± 16.8 ng/mLh | |
| Relative Bioavailability | Oral Gavage (Aqueous Extract) | Not specified | Not specified | 1.5 times greater than withanolide A. |
Table 3: Effective Doses of this compound in Mouse Models
| Disease Model | Route of Administration | Dosage Regimen | Mouse Strain | Therapeutic Outcome | Reference |
| Cancer (General) | Intraperitoneal or Oral | 1-20 mg/kg | Various | Potent inhibition of tumor growth and metastasis. | |
| Ehrlich Ascites Carcinoma | Intraperitoneal | 10-60 mg/kg (single dose) | Swiss Albino | Dose-dependent inhibition of tumor growth and increased survival. ED50 for 120-day survival was ~30 mg/kg. | |
| Mammary Carcinoma | Oral Gavage | 1, 2, 3, 4, 8 mg/body weight (3 times/week) | Not specified | Reduction in mammary tumor size. | |
| Prostate Cancer (PTEN knockout model) | Oral | Two different doses over 45 weeks | Not specified | Significant inhibition of tumor growth and absence of metastasis. | |
| Ovarian Cancer (in combination with DOXIL) | Not specified | 2 mg/kg (sub-optimal dose) | Ovarian tumor-bearing mice | Significantly reduced tumor growth and prevented metastasis. | |
| Frontotemporal Lobar Degeneration (FTLD) | Intraperitoneal | 5 mg/kg (once every 2 days for 8 weeks) | hTDP-43G348C | Ameliorated cognitive performance, reduced neuroinflammation. | |
| Amyotrophic Lateral Sclerosis (ALS) | Intraperitoneal | 4 mg/kg/day (from postnatal day 40 to end stage) | SOD1G93A | Delayed disease progression and mortality, reduced neuroinflammation. | |
| Alzheimer's Disease | Intraperitoneal | 2 mg/kg (every 2 days for 14 days) | 5xFAD | Enhanced cognitive performance. | |
| Bone Loss (Ovariectomized model) | Not specified | 1, 5, 10 mg/kg/day for 2 months | Balb/c | Increased new bone formation and improved bone microarchitecture. | |
| Liver and Kidney Damage (Bromobenzene-induced) | Pre-treatment | 10 mg/kg | Not specified | Reduced levels of liver and kidney biomarkers, lipid peroxidation, and cytokines. |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound in mice.
Protocol 1: Preparation of this compound for Administration
Materials:
-
This compound (powder)
-
Vehicle:
-
For Oral Gavage: 0.5% Carboxymethylcellulose (CMC) in 1X Phosphate Buffered Saline (PBS)
-
For Intraperitoneal/Intravenous Injection: Dimethyl sulfoxide (DMSO) and Saline (0.9% NaCl)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
For Oral Gavage Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% CMC solution in 1X PBS.
-
Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume).
-
Vortex thoroughly to ensure a homogenous suspension. Gentle heating or sonication can be used to aid dissolution if necessary, but care should be taken to avoid degradation.
-
Prepare fresh on the day of administration.
-
-
For Intraperitoneal/Intravenous Solution:
-
Dissolve this compound powder in a minimal amount of DMSO to create a stock solution.
-
Further dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitates.
-
Prepare fresh on the day of administration.
-
Protocol 2: Administration of this compound to Mice
A. Oral Gavage:
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Gavage Needle Insertion: Use a proper-sized, blunt-tipped gavage needle. Gently insert the needle into the mouth, aiming towards the back of the throat and down the esophagus.
-
Administration: Slowly administer the prepared this compound suspension. The typical volume for oral gavage in mice is 100-200 µL.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as choking or difficulty breathing.
B. Intraperitoneal (IP) Injection:
-
Animal Handling: Restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate to ensure no fluid is drawn back, then slowly inject the this compound solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
C. Intravenous (IV) Injection:
-
Animal Handling: Place the mouse in a restraining device to immobilize the tail.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
-
Administration: Slowly inject the this compound solution.
-
Post-Administration Monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the mouse for any immediate adverse effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Diagram 1: Key Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Diagram 2: General Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for this compound in vivo studies.
This compound has been shown to modulate a variety of signaling pathways, contributing to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. It can inhibit pro-survival pathways such as NF-κB, Akt/mTOR, and STAT3. Additionally, this compound can induce apoptosis and autophagy, and activate the p53 tumor suppressor and the Nrf2 antioxidant response pathway. These multifaceted mechanisms make it a promising compound for further investigation in various disease models.
References
Withaferin A: A Potent Modulator of Key Cellular Signaling Pathways
Application Note and Protocol
Introduction
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention in biomedical research for its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1] This natural compound exerts its pleiotropic effects by modulating a wide array of cellular proteins and signaling pathways, making it a subject of intensive investigation for drug development. Western blot analysis is a cornerstone technique for elucidating the molecular mechanisms of this compound, allowing researchers to quantify changes in protein expression and post-translational modifications in response to treatment. This document provides a comprehensive overview of proteins and pathways affected by this compound, detailed protocols for Western blot analysis, and visual representations of the key signaling cascades involved.
Proteins and Pathways Modulated by this compound
This compound has been shown to interact with and alter the activity of numerous proteins, leading to the disruption of critical signaling networks that drive tumorigenesis and inflammation. Key pathways affected include STAT3, Akt/mTOR, and NF-κB, as well as the cellular machinery governing apoptosis and the cell cycle.
Quantitative Analysis of Protein Modulation
The following tables summarize the dose- and time-dependent effects of this compound on the expression and phosphorylation of key regulatory proteins as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on the STAT3 Signaling Pathway
| Cell Line | Treatment | Target Protein | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | 2-4 µM WA for 6-24h | p-STAT3 (Tyr705) | Decreased to below detection limit | [2] |
| MDA-MB-231 (Breast Cancer) | 2-4 µM WA for 24h | Total STAT3 | Decreased | [2] |
| MCF-7 (Breast Cancer) | 2-4 µM WA for 5h, then IL-6 | p-STAT3 (Tyr705 & Ser727) | Inhibition of IL-6-induced phosphorylation | [2] |
| Multiple Myeloma & Neuroblastoma | 5 µM WA for 48h | p-STAT3 (Y705 & S727) | Decreased | [3] |
| CaSki (Cervical Cancer) | 0-2 µM WA for 12-24h | p-STAT3 (Tyr705 & Ser727) | Dose-dependent decrease | |
| UP-LN1 (Gastrointestinal Cancer) | 2.5 µM WA | STAT3 | Down-regulated |
Table 2: Effect of this compound on the Akt/mTOR Signaling Pathway
| Cell Line | Treatment | Target Protein | Effect | Reference |
| HCT-116, SW-480, SW-620 (Colon Cancer) | WA (unspecified conc.) | p-Akt, p-mTOR | Inhibition | |
| Caski (Cervical Cancer) | WA (unspecified conc.) | p-Akt | Inhibition of TGF-β-induced phosphorylation | |
| Glioblastoma (U87, U251) | 0.75-1.5 µM WA for 24h | p-Akt, p-mTOR, p-p70 S6K | Diminished phosphorylation | |
| Glioblastoma (U87, U251) | 0.75-1.5 µM WA for 24h | p-AMPKα | Increased activation | |
| UP-LN1 (Gastrointestinal Cancer) | 2.5 µM WA | Akt | Down-regulated |
Table 3: Effect of this compound on the NF-κB Signaling Pathway
| Cell Line | Treatment | Target Protein | Effect | Reference |
| HUVECs | >200 nM WA | Polyubiquitinated Proteins | Increased abundance (indicating proteasome inhibition) | |
| HUVECs | WA (unspecified conc.) | IκBα | Inhibition of degradation | |
| MDA-MB-231 (Breast Cancer) | 0-24 µM WA | Nf-κB/m-TOR | Concentration-dependent inhibition | |
| HEK293 | 5 µM WA | NF-κB | Inhibition of TNF or etoposide-induced activity |
Table 4: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | Target Protein | Effect | Reference |
| J82 (Bladder Cancer) | WA (unspecified conc.) | Cleaved Caspase-3, -8, -9 | Increased | |
| J82 (Bladder Cancer) | WA (unspecified conc.) | Cleaved PARP | Increased | |
| U2OS (Osteosarcoma) | 0.32 µM WA | Caspase-3, Cytosolic cyt-c, PARP | Time-dependent increase | |
| MDA-MB-231 (Breast Cancer) | 0-24 µM WA | Bax | Increased | |
| MDA-MB-231 (Breast Cancer) | 0-24 µM WA | Bcl-2 | Decreased | |
| CaSki (Cervical Cancer) | 0-2 µM WA for 12-24h | Bcl2 | Decreased | |
| CaSki (Cervical Cancer) | 0-2 µM WA for 12-24h | Bax, Cleaved PARP | Increased | |
| CaSki (Cervical Cancer) | 0-2 µM WA for 12-24h | Procaspase-3 | Reduced |
Experimental Protocols
Western Blot Analysis Workflow
The overall workflow for analyzing protein changes after this compound treatment involves several key steps, from cell culture to data interpretation.
References
Application Notes and Protocols for Immunoprecipitation of Withaferin A Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A (WFA), a steroidal lactone derived from the medicinal plant Withania somnifera (Ashwagandha), has garnered significant attention for its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties. The multifaceted biological activities of WFA stem from its ability to interact with and modulate the function of a diverse array of cellular proteins. Understanding these molecular interactions is crucial for elucidating its mechanism of action and for the development of WFA-based therapeutics.
Immunoprecipitation (IP) is a powerful technique to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to it. When coupled with techniques like mass spectrometry, co-immunoprecipitation (co-IP) can identify proteins that interact with the bait, thereby mapping out protein-protein interaction networks. This document provides detailed protocols for the immunoprecipitation of known and potential protein targets of this compound, along with application notes to guide researchers in their investigations.
Data Presentation: this compound Target Proteins and Quantitative Interactions
The following table summarizes key protein targets of this compound and includes available quantitative data on their interactions. This information is critical for designing and interpreting immunoprecipitation experiments.
| Target Protein | Protein Function | Cell Type(s) | Quantitative Data | Reference(s) |
| Hsp90 | Molecular chaperone involved in protein folding and stability. | Pancreatic cancer cells | Disrupts Hsp90-Cdc37 complex at 10 µM.[1][2] | [1][2] |
| STAT3 | Signal transducer and activator of transcription involved in cell growth and apoptosis. | Human breast cancer cells | Inhibits constitutive and IL-6-inducible phosphorylation at 2-4 µM.[3] | |
| IKKβ (NF-κB pathway) | Kinase involved in the activation of the NF-κB signaling pathway. | Various cell types | Potently inhibits TNF-induced activation. | |
| Vimentin | Type III intermediate filament protein involved in cell structure and migration. | Breast cancer cells | Covalently binds to the cysteine 328 residue. | |
| β-Tubulin | A subunit of microtubules, essential for cell division and structure. | Human breast cancer cells | Covalently binds to Cys303. | |
| Survivin | Inhibitor of apoptosis protein. | Cervical cancer cells | IC50 of 0.05–0.1% for a Wi-A-rich extract. | |
| Annexin A1 | Anti-inflammatory protein. | Mouse microglial cells | Downregulated upon WFA treatment. | |
| SARS-CoV-2 Main Protease (Mpro) | Viral protease essential for replication. | In vitro | IC50 values of 0.54 µM for irreversible inhibition. |
Experimental Protocols
Protocol 1: Immunoprecipitation of a Specific this compound Target Protein
This protocol describes the immunoprecipitation of a known WFA target protein to confirm the interaction or to study the effect of WFA on the protein's interactions with other cellular components.
Materials:
-
Cells of interest (e.g., cancer cell line known to express the target protein)
-
This compound (WFA)
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
Primary antibody specific to the target protein (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., cell lysis buffer with a lower concentration of detergents)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of WFA or vehicle control (e.g., DMSO) for the appropriate duration.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To 500-1000 µg of protein lysate, add the recommended amount of the primary antibody against the target protein.
-
In a separate tube for negative control, add an equivalent amount of isotype control IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 40 µL of equilibrated Protein A/G bead slurry to each IP reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Add 500 µL of cold Wash Buffer, gently resuspend the beads, and incubate for 5 minutes on a rotator at 4°C.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40-50 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Protocol 2: Co-Immunoprecipitation to Identify WFA-Modulated Protein Interactions
This protocol is designed to identify proteins that associate with a known WFA target and to investigate how WFA treatment affects these interactions.
Procedure:
Follow the steps in Protocol 1 up to the washing step (Step 6).
-
Elution for Mass Spectrometry:
-
For mass spectrometry analysis, elute the proteins using a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to preserve protein complexes. Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
-
Analysis:
-
For Western blot analysis, follow Step 7 and 8 of Protocol 1, and probe the blot with antibodies against suspected interacting partners.
-
For identification of novel interacting partners, submit the eluted sample for mass spectrometry analysis.
-
Visualizations
Experimental Workflow for Immunoprecipitation
References
- 1. This compound Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets heat shock protein 90 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Withaferin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common in vivo delivery methods for Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera. The protocols detailed below are based on established methodologies from various preclinical studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in animal models.
Overview of this compound Delivery Methods
This compound has demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, and neuroprotective properties, in numerous in vitro and in vivo studies[1]. However, its clinical application is often hindered by its hydrophobic nature and low bioavailability[2]. To overcome these limitations, various delivery methods have been explored in preclinical settings. These can be broadly categorized into conventional administration routes and advanced delivery systems.
Conventional Administration Routes:
-
Oral Gavage (P.O.): Administration directly into the stomach. While convenient, oral delivery of WA is challenged by low bioavailability, which has been reported to be as low as 1.8% in mice and around 32.4% in rats[3][4].
-
Intraperitoneal Injection (I.P.): Injection into the peritoneal cavity, allowing for rapid absorption into the systemic circulation. This is a common method in preclinical studies to bypass first-pass metabolism.
-
Intravenous Injection (I.V.): Direct injection into a vein, providing 100% bioavailability. This route is often used in pharmacokinetic studies as a reference.
-
Topical Application: Direct application to the skin, primarily for studying effects on skin-related conditions.
Advanced Delivery Systems: To enhance the bioavailability, stability, and targeted delivery of this compound, various nanoformulations have been developed.
-
Liposomes: Phospholipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. PEGylated nanoliposomes of WA have been shown to improve its biocompatibility and bioavailability.
-
Nanoparticles: Solid colloidal particles, such as those made from PLGA, have been used to encapsulate WA for controlled release. Gold nanoparticles have also been explored for targeted delivery.
-
Nanosponges: Porous polymeric structures that can entrap drug molecules. Ethylcellulose-based nanosponges have been shown to enhance the anticancer efficacy of WA.
-
Niosomes: Non-ionic surfactant-based vesicles that offer an alternative to liposomes for drug delivery.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies. These values can vary significantly depending on the animal model, administration route, and formulation.
Table 1: Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dose | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability (%) | Reference |
| Mice | Oral | 70 mg/kg | 141.7 ± 16.8 ng/mL | - | - | 1.8 | |
| Mice | Intravenous | 10 mg/kg | 3996.9 ± 557.6 ng/mL* | - | - | - | |
| Rats | Oral | 10 mg/kg | 619 ± 125 ng/mL | 0.11 ± 0.07 h | 7.6 ± 3.3 h | 32.4 ± 4.8 | |
| Rats | Intravenous | 5 mg/kg | - | - | 4.5 h | - |
Note: The value for intravenous administration in mice represents the Area Under the Curve (AUC).
Table 2: In Vivo Efficacy of Different this compound Formulations
| Formulation | Animal Model | Tumor Model | Dose & Regimen | Outcome | Reference |
| Free WA | Nude Mice | Colorectal Cancer Xenograft | Intraperitoneal injection, every 2 days for 32 days | Significant decrease in tumor volume and weight | |
| PEGylated Nanoliposomes (LWA) | DLA tumor-bearing mice | Dalton Lymphoma Ascites | - | Significantly reduced tumor growth and improved survival | |
| Nanosponges (WFA-NS) | Mice | MCF-7 Xenograft | 10 mg/kg | 72 ± 6% reduction in tumor volume at Day 10 | |
| Free WA | Swiss Albino Mice | Ehrlich Ascites Carcinoma | 10-60 mg/kg i.p. | Dose-dependent inhibition of tumor growth and increased survival |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound using various delivery methods.
Protocol for Oral Administration of this compound in Mice
This protocol is adapted from studies investigating the oral bioavailability and toxicity of this compound.
Materials:
-
This compound (powder)
-
0.5% Carboxymethylcellulose (CMC) in 1X Phosphate Buffered Saline (PBS)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of CMC in 1X PBS. Mix thoroughly until the CMC is fully dissolved. This may require gentle heating and stirring.
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 70 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Suspend the powder in the 0.5% CMC vehicle to the final desired concentration (e.g., 7 mg/mL for a 100 µL administration volume in a 20g mouse).
-
Vortex or sonicate the suspension to ensure it is homogenous before each administration.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the mouse's snout to the xiphoid process to estimate the appropriate length for gavage needle insertion.
-
Fill a 1 mL syringe with the appropriate volume of the this compound suspension (typically 100 µL for mice).
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Experimental Workflow for Oral Administration
Protocol for Intraperitoneal Injection of this compound in Mice
This protocol is based on studies evaluating the anti-tumor effects of this compound in xenograft models.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Saline solution (0.9% NaCl) or PBS
-
Syringes (1 mL) and needles (25-27 gauge)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in a small amount of DMSO to create a stock solution.
-
Further dilute the stock solution with saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Ensure the solution is clear and free of precipitates.
-
-
Administration:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the this compound solution slowly.
-
Withdraw the needle and monitor the animal.
-
Protocol for Preparation of this compound-Loaded PEGylated Nanoliposomes (LWA)
This protocol is a generalized method based on the thin-film hydration technique described in the literature.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-mPEG2000
-
Chloroform and Methanol (as solvents)
-
Phosphate Buffered Saline (PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, SPC, cholesterol, and DSPE-mPEG2000 in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to sonication (probe or bath) to reduce the size of the vesicles.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the prepared LWA for particle size, zeta potential, encapsulation efficiency, and drug release profile.
-
Experimental Workflow for LWA Preparation
Protocol for Preparation of this compound-Loaded Nanosponges (WFA-NS)
This protocol is based on the ultrasonication-assisted emulsion solvent evaporation technique.
Materials:
-
This compound
-
Ethylcellulose (EC)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Ultrasonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of ethylcellulose and this compound in dichloromethane to create the organic phase.
-
Aqueous Phase Preparation: Separately, prepare an aqueous solution of polyvinyl alcohol in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating at a high frequency. PVA acts as a stabilizer to prevent aggregation of the nanosponges.
-
Solvent Evaporation: Continue stirring the emulsion to allow the dichloromethane to evaporate, leading to the formation of nanosponges.
-
Purification and Collection: Collect the nanosponges by centrifugation, wash them to remove excess PVA, and then lyophilize to obtain a dry powder.
-
Characterization: Characterize the WFA-NS for size, surface morphology, drug loading, and in vitro release.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway. It has been shown to prevent the activation of IκB kinase β (IKKβ), which is crucial for the phosphorylation and subsequent degradation of IκBα. This inhibition prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.
Akt/mTOR Signaling Pathway
This compound has been shown to suppress the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. By inhibiting this pathway, this compound can induce apoptosis and autophagy, and reduce cell proliferation and survival in cancer cells.
STAT3 Signaling Pathway
This compound can inhibit both constitutive and IL-6-inducible activation of STAT3, a key transcription factor in many cancers. This inhibition occurs through the decreased phosphorylation of STAT3 and its upstream kinase JAK2, leading to reduced STAT3 dimerization, nuclear translocation, and transcriptional activity.
Notch Signaling Pathway
The effect of this compound on the Notch signaling pathway appears to be context-dependent. In some cancer types, such as colon cancer, this compound has been shown to inhibit Notch-1 signaling, leading to decreased cell survival. However, in breast cancer cells, it has been reported to activate Notch2 and Notch4, which may counteract its inhibitory effects on cell migration.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and characterization of this compound loaded pegylated nanoliposomal formulation with high loading efficacy: In vitro and in vivo anti-tumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacokinetic Analysis of Withaferin A in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of Withaferin A (WA) in rodent models, crucial for preclinical assessment and drug development. The accompanying detailed protocols offer standardized methods for conducting such analyses.
Application Notes
This compound, a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Understanding its pharmacokinetic profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for translating its therapeutic potential into clinical applications.
Pharmacokinetic Profile of this compound in Rodents
The pharmacokinetics of this compound have been investigated in both mice and rats, revealing species- and route-dependent variations. Generally, WA exhibits rapid absorption following oral administration, but its oral bioavailability can be limited due to first-pass metabolism.[3]
Data Summary:
The following tables summarize key pharmacokinetic parameters of this compound in mice and rats from various studies. These values provide a comparative overview for designing and interpreting preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Strain | Route of Administration | Dose | Cmax | Tmax (h) | t1/2 (h) | AUC (ng/mL*h) | Oral Bioavailability (%) | Reference |
| BALB/c | Intravenous (IV) | 10 mg/kg | - | - | - | 3996.9 ± 557.6 | - | [2] |
| BALB/c | Oral (PO) | 70 mg/kg | - | - | - | 141.7 ± 16.8 | 1.8 | [2] |
| Balb/C | Intraperitoneal (IP) | 4 mg/kg | 1.8 µM | 0.083 | 1.36 | 1.09 µM.h | - | |
| Not Specified | Oral (PO) | Not Specified | 26.59 ± 4.02 ng/mL (from 1g/kg extract) | - | - | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Strain | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC | Oral Bioavailability (%) | Reference |
| Sprague Dawley | Intravenous (IV) | 5 mg/kg | ~3000 | ~0.1 | 4.5 | - | - | |
| Sprague Dawley | Oral (PO) | 10 mg/kg | 619 ± 125 | 0.11 ± 0.07 | 7.6 ± 3.3 | - | 32.4 ± 4.8 | |
| Sprague Dawley | Oral (PO) | 125 mg/kg (extract) | - | - | - | - | - | |
| Sprague Dawley | Oral (PO) | 500 mg/kg (extract) | 124.415 ± 64.932 | 0.250 ± 0.000 | 3.148 ± 0.612 | - | - | |
| Wistar | Intraperitoneal (IP) | 5, 10, 20 mg/kg | - | - | - | - | - | |
| Wistar | Gavage | 50 mg/kg | - | - | - | - | - |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, t1/2 = Half-life, AUC = Area under the concentration-time curve. Values are presented as mean ± standard deviation where available.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the pharmacokinetic analysis of this compound in rodents.
Protocol 1: Animal Handling and Dosing
-
Animal Model: Use adult male or female Sprague Dawley rats (200-250 g) or BALB/c mice (20-25 g). House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.
-
This compound Formulation: For oral administration, suspend this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in phosphate-buffered saline (PBS). For intravenous administration, dissolve this compound in a suitable solvent system, ensuring solubility and biocompatibility.
-
Dosing:
-
Oral (PO): Administer the this compound suspension via oral gavage.
-
Intravenous (IV): Administer the this compound solution via the tail vein.
-
Intraperitoneal (IP): Inject the this compound solution into the peritoneal cavity.
-
Protocol 2: Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points post-dosing. A typical series for oral administration might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. For intravenous administration, earlier time points are crucial (e.g., 0.03, 0.17, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Collection Method:
-
Mice: Use sparse sampling, collecting blood from a small number of animals at each time point via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal).
-
Rats: Collect blood from the tail vein or via a surgically implanted cannula.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at approximately 3000 rpm for 10 minutes at 4°C to separate the plasma. Store the collected plasma samples at -80°C until analysis.
Protocol 3: Bioanalytical Method for this compound Quantification (LC-MS/MS)
This protocol outlines a general procedure for the quantification of this compound in rodent plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective method.
-
Sample Preparation (Plasma Extraction):
-
Liquid-Liquid Extraction (LLE): A simple and common method.
-
To a 100 µL plasma sample, add an internal standard (IS) solution.
-
Add 1 mL of an organic solvent like tert-butyl methyl ether (TBME).
-
Vortex for 5-10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE): Offers cleaner extracts.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with a protein precipitation agent like methanol) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute as in the LLE method.
-
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column such as a Hypurity C18 is suitable.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). A common mobile phase is methanol and ammonium acetate (95:5, v/v).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: m/z 471.3 → 281.2
-
Internal Standard (e.g., Tianeptine): m/z 437.2 → 292.2
-
-
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification (LLOQ) for this compound is typically in the low ng/mL range (e.g., 0.484 ng/mL).
Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating multiple signaling pathways. A key pathway inhibited by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in rodents.
Caption: Experimental workflow for rodent pharmacokinetic analysis.
References
- 1. This compound: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on oral bioavailability and first-pass metabolism of this compound in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Therapeutic Potential of Withaferin A: Application Notes and Protocols for Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Withaferin A (WA), a bioactive steroidal lactone derived from the medicinal plant Withania somnifera, has garnered significant attention for its pleiotropic pharmacological activities, including potent anti-inflammatory, anti-cancer, and neuroprotective effects. Despite its therapeutic promise, the clinical translation of this compound is significantly hampered by its poor oral bioavailability, primarily due to its low aqueous solubility and extensive first-pass metabolism.[1][2] This document provides detailed application notes and experimental protocols for researchers engaged in developing and evaluating novel this compound formulations with enhanced bioavailability.
Introduction to this compound Bioavailability Challenges
Native this compound exhibits low oral bioavailability, with studies in rodents reporting values as low as 1.8% and up to 32.4% under specific conditions.[1][3] This high variability can be attributed to differences in experimental setups, including animal models and dosage. The primary factors contributing to this poor bioavailability are its hydrophobic nature, leading to poor dissolution in the gastrointestinal tract, and significant metabolism in the liver and intestines before it can reach systemic circulation.[1] To overcome these limitations, various formulation strategies are being explored to improve the solubility, stability, and absorption of this compound. These include lipid-based formulations like liposomes and solid lipid nanoparticles (SLNs), polymeric nanoparticles, and self-nanoemulsifying drug delivery systems (SNEDDS).
Comparative Bioavailability of this compound Formulations
The following table summarizes pharmacokinetic data from preclinical studies, comparing different this compound formulations to the unformulated compound. This data highlights the potential of advanced drug delivery systems to significantly improve the systemic exposure of this compound.
| Formulation | Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Oral Bioavailability (%) | Reference |
| This compound (unformulated) | Mice | 70 mg/kg (oral) | - | - | 141.7 ± 16.8 | 1.8 | |
| This compound (unformulated) | Rats | 10 mg/kg (oral) | 619 ± 125 | 0.11 ± 0.07 | - | 32.4 ± 4.8 | |
| This compound (Aqueous Extract) | Mice | 1000 mg/kg WSE (oral) | 16.69 ± 4.02 | 0.33 | - | - | |
| PEGylated Nanoliposomal WA | - | - | - | - | - | Data not available, but improved bioavailability is suggested. | |
| Poly-(Lactic Acid) Nanoparticles | - | - | - | - | - | Expected to have increased bioavailability. | |
| Gold Nanoparticle/PVP Nanoconjugate | - | - | - | - | - | Intended to increase bioavailability and targeted delivery. |
Note: Direct comparison between studies should be made with caution due to differences in animal models, analytical methods, and dosing.
Experimental Protocols
Preparation of a PEGylated Nanoliposomal this compound (LWA) Formulation
This protocol is based on the thin-film hydration method, a common technique for producing liposomes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-mPEG 2000
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, soy phosphatidylcholine, cholesterol, and DSPE-mPEG 2000 in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of lipids can be optimized, for example, SPC:Cholesterol:DSPE-mPEG 2000 at a 55:40:5 ratio.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature.
-
To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterize the prepared nanoliposomes for particle size, zeta potential, and encapsulation efficiency. Encapsulation efficiency can be determined by separating the unencapsulated drug from the liposomes using techniques like dialysis or ultracentrifugation, followed by quantifying the drug content using HPLC.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a novel this compound formulation compared to the unformulated drug.
Animals:
-
Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals should be fasted overnight before dosing, with free access to water.
Procedure:
-
Divide the animals into groups (e.g., control group receiving unformulated WA, and test group receiving the new formulation).
-
For oral administration, administer the respective formulations via oral gavage at a predetermined dose (e.g., 10 mg/kg of WA).
-
For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 5 mg/kg) of a solubilized form of WA into the tail vein.
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Quantification of this compound in Plasma using LC-MS/MS
This protocol describes a sensitive method for the quantification of this compound in plasma samples.
Materials:
-
Acetonitrile
-
Methanol
-
Formic acid or Ammonium acetate
-
Internal Standard (IS), e.g., Withanolide A or another suitable compound not present in the sample.
-
This compound standard for calibration curve.
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column (e.g., Hypurity C18, 50 mm × 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 471.3 → 281.2) and the internal standard.
-
Quantification: Construct a calibration curve using known concentrations of this compound standard and use it to determine the concentration of WA in the plasma samples based on the peak area ratio of the analyte to the internal standard.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Bioavailability Studies
The following diagram illustrates the general workflow for developing and evaluating a novel this compound formulation.
References
- 1. Studies on oral bioavailability and first-pass metabolism of this compound in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Withaferin A-Induced Apoptosis Using Flow Cytometry
Introduction
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant attention in cancer research for its pleiotropic anticancer properties.[1] One of its primary mechanisms of action is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[2] This makes the accurate quantification of apoptosis a critical step in evaluating the therapeutic potential of this compound. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, provides a rapid, sensitive, and quantitative method to assess apoptosis at the single-cell level. This application note provides a detailed protocol for inducing apoptosis in cancer cells with this compound and analyzing the results using flow cytometry.
Principle of the Annexin V/PI Assay
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[3]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[4]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost, where it binds to DNA and fluoresces brightly.[4]
By using both stains, the cell population can be resolved into four distinct quadrants in a flow cytometry dot plot:
-
Quadrant 3 (Q3: Annexin V- / PI-): Viable, healthy cells.
-
Quadrant 4 (Q4: Annexin V+ / PI-): Early apoptotic cells.
-
Quadrant 2 (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Quadrant 1 (Q1: Annexin V- / PI+): Necrotic cells.
Experimental Protocols
1. Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7, Caki)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (WA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Trypsin-EDTA
-
FITC Annexin V/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
2. Cell Culture and Treatment Protocol
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 1 x 10⁶ cells/well). Incubate for 24 hours under standard conditions (37°C, 5% CO₂).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM). The 0 µM well, containing only the vehicle (DMSO), serves as the negative control.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Incubate the cells for a predetermined period (e.g., 24 hours).
3. Cell Staining Protocol (Annexin V/PI)
-
Harvest Cells: After incubation, collect both floating and adherent cells. Aspirate the media (containing floating apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the media collected earlier.
-
Centrifugation: Centrifuge the cell suspension at 400-600 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium. After each wash, centrifuge at 400-600 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube just before analysis.
-
Analysis: Analyze the samples on a flow cytometer within one hour.
Data Presentation
The data obtained from the flow cytometer can be quantified and summarized. The following tables provide an example of results from a dose-response experiment using this compound on a hypothetical cancer cell line for 24 hours.
Table 1: Percentage of Cell Populations after this compound Treatment
| This compound Conc. (µM) | Viable Cells (Annexin V- / PI-) | Early Apoptotic Cells (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2% | 2.5% | 2.1% |
| 1.0 | 78.5% | 12.3% | 8.7% |
| 2.5 | 45.1% | 35.8% | 18.5% |
| 5.0 | 15.7% | 48.2% | 35.4% |
Table 2: Total Apoptosis Summary
| This compound Conc. (µM) | Total Apoptotic Cells (Early + Late) |
| 0 (Control) | 4.6% |
| 1.0 | 21.0% |
| 2.5 | 54.3% |
| 5.0 | 83.6% |
Visualizations
Signaling Pathways and Experimental Workflow
This compound induces apoptosis through multiple interconnected signaling pathways. The primary mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of intrinsic and extrinsic apoptotic pathways.
Caption: this compound induces apoptosis via ROS and key signaling proteins.
Caption: Workflow for analyzing this compound-induced apoptosis by flow cytometry.
References
Withaferin A Angiogenesis Assay Using HUVEC Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anti-angiogenic properties.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary in vitro model for studying the effects of various compounds on angiogenesis. This document provides detailed application notes and protocols for assessing the anti-angiogenic activity of this compound using HUVEC-based assays, including proliferation, migration, and tube formation.
Mechanism of Action of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects through a multi-targeted mechanism, primarily by disrupting key signaling pathways within endothelial cells. At low nanomolar concentrations, it acts as a cytostatic agent, inducing a G1 cell cycle arrest rather than causing apoptosis.[4] However, at higher concentrations (e.g., 2 µM), it can induce programmed cell death.[4]
The primary signaling pathways affected by this compound in HUVECs include:
-
Inhibition of the NF-κB Pathway: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for the expression of pro-angiogenic genes. This inhibition is mediated through the interference with the ubiquitin-proteasome pathway, leading to the accumulation of poly-ubiquitinated proteins.
-
Downregulation of VEGF Signaling: It has been shown to suppress the expression of Vascular Endothelial Growth Factor (VEGF) by inhibiting the binding of the Sp1 transcription factor to the VEGF gene promoter.
-
Activation of the Keap1/Nrf2 Pathway: this compound can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Keap1/Nrf2 pathway, which may contribute to its overall cellular effects.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on HUVEC angiogenesis.
Table 1: Inhibitory Concentration (IC50) of this compound on HUVEC Proliferation
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| Cell Proliferation | HUVEC | BrdU Assay | 12 nM |
Table 2: Effect of this compound on Cell Cycle Regulator Expression in HUVECs
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| Cyclin D1 Expression | HUVEC | Western Blot | 112 nM |
Experimental Workflow
A general workflow for assessing the anti-angiogenic effects of this compound on HUVECs is depicted below.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HUVEC Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
HUVECs
-
96-well tissue culture plates
-
Complete endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
BrdU labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for BrdU incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by a 30-minute incubation.
-
After a final wash, add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of HUVECs to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs
-
6-well or 12-well tissue culture plates
-
Complete endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Once confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available culture insert to create a more uniform gap.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plates and capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).
-
The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).
-
The percentage of wound closure can be calculated as: [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100.
HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.
Materials:
-
HUVECs
-
96-well tissue culture plates
-
Matrigel or other basement membrane extract
-
Complete endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with a thin layer (approximately 50 µL per well).
-
Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or a vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.
-
Incubate the plate for 4-18 hours at 37°C.
-
Observe the formation of tube-like structures using a microscope and capture images.
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of loops using image analysis software.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the anti-angiogenic effects of this compound on HUVECs. By employing these assays, researchers can obtain quantitative data on the inhibition of endothelial cell proliferation, migration, and differentiation into capillary-like structures. The provided information on the molecular mechanisms of this compound will aid in the interpretation of experimental results and guide further research into its potential as an anti-cancer therapeutic.
References
High-Performance Liquid Chromatography (HPLC) for the Quantification of Withaferin A: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of Withaferin A, a bioactive steroidal lactone primarily isolated from Withania somnifera, using High-Performance Liquid Chromatography (HPLC). The protocols and data presented herein are compiled from various validated methods to assist in the accurate quantification of this compound in different sample matrices, including plant extracts and biological samples.
Introduction to this compound and the Role of HPLC
This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. As research into its therapeutic potential progresses, the need for robust and reliable analytical methods for its quantification becomes paramount. HPLC is a powerful technique that offers high resolution and sensitivity, making it the method of choice for the analysis of complex mixtures and the precise quantification of specific compounds like this compound.
HPLC Methodologies for this compound Analysis
A variety of HPLC methods have been developed and validated for the determination of this compound. The selection of the appropriate method depends on the sample matrix, the required sensitivity, and the available instrumentation. A summary of commonly employed chromatographic conditions is presented in Table 1.
Table 1: Summary of HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 5 µm[1] | C18, 4.6 x 250 mm, 5 µm[2] | Symmetry C18, 3.9 x 150 mm, 5 µm | C18 |
| Mobile Phase | Acetonitrile:Buffer (35:65, v/v)[1] | Water and Acetonitrile (Gradient)[2] | A: Water:Acetonitrile (80:20, v/v), B: Water:Acetonitrile (20:80, v/v) (Gradient) | Acetonitrile:Water (40:60, v/v)[3] |
| Flow Rate | 1.8 mL/min | Not Specified | 0.6 mL/min initially, increased to 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 227 nm | 225 nm | 228 nm | 227 nm |
| Column Temperature | 32°C | Ambient | Not Specified | Ambient |
| Injection Volume | 10 µL | 100 µL | 20 µL | 20 µL |
| Mode of Operation | Isocratic | Gradient | Gradient | Isocratic |
Method Validation Parameters
The reliability of an HPLC method is established through a rigorous validation process. Key validation parameters for the quantification of this compound from various studies are summarized in Table 2, demonstrating the performance of the analytical methods.
Table 2: Summary of HPLC Method Validation Data for this compound Quantification
| Parameter | Method A | Method B | Method C | Method D |
| Linearity Range (µg/mL) | 1-75 | 0.05-1.6 | 1-10 | 0.2-20 |
| Correlation Coefficient (r²) | 0.998 | >0.99 | 0.9997 | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | Not Specified | 0.2 | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 | 0.5 | Not Specified |
| Accuracy (% Recovery) | 95.59% | Not Specified | 94.5-98.8% | Not Specified |
| Precision (RSD %) | Intraday: 0.76%, Interday: 1.17% | Intraday: 2.94-5.64%, Interday: 4.28-14.58% | <2.1% | Not Specified |
Experimental Protocols
Sample Preparation
This protocol is adapted from a method for the extraction of this compound from dried plant material.
-
Powdering: Grind the dried roots of Withania somnifera into a fine powder.
-
Extraction:
-
Accurately weigh 10 g of the powdered root material.
-
Transfer the powder to a suitable flask and add 50 mL of methanol.
-
Extract the sample for 24 hours at room temperature with occasional shaking.
-
Repeat the extraction process two more times with fresh methanol.
-
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Fractionation:
-
Fractionate the concentrated extract with n-hexane (3 x 25 mL) to remove non-polar impurities.
-
Subsequently, partition the extract with diethyl ether (3 x 25 mL).
-
-
Acid Wash: Treat the residue with 10 mL of 0.5% H₂SO₄ and filter. Wash the residue with distilled water until it is free of acid.
-
Final Preparation: Dissolve a known amount (e.g., 10 mg) of the final dried residue in 1 mL of methanol. Filter the solution through a 0.22 µm syringe filter before HPLC injection.
This protocol is based on a simple protein-precipitation technique for the extraction of this compound from human plasma.
-
Spiking: Spike 225 µL of drug-free human plasma with 25 µL of a standard this compound solution.
-
Vortexing: Vortex the spiked plasma sample for 30 seconds.
-
Protein Precipitation: Add 500 µL of acetonitrile to the sample and vortex for an additional 3 minutes.
-
Centrifugation: Allow the sample to stand for 10 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Injection: Collect the supernatant and inject an aliquot (e.g., 100 µL) into the HPLC system.
HPLC Analysis Protocol
The following is a generalized protocol that can be adapted based on the specific instrument and method chosen from Table 1.
-
System Preparation:
-
Prepare the mobile phase as per the selected method and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., covering the expected concentration range of the samples).
-
-
Calibration:
-
Inject the standard solutions in triplicate, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the HPLC system.
-
Record the chromatograms and identify the this compound peak based on the retention time of the standard.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Caption: General workflow for HPLC analysis of this compound.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating multiple signaling pathways. The diagram below provides a simplified overview of some of the key pathways targeted by this compound in cancer cells.
Caption: Key signaling pathways modulated by this compound.
This compound has been shown to inhibit pro-survival pathways such as Akt/NF-κB/STAT3 and Notch-1 signaling. It can also activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. Furthermore, this compound modulates the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, to induce programmed cell death. Its anti-angiogenic effects are partly mediated through the downregulation of vascular endothelial growth factor (VEGF). These pleiotropic actions contribute to its overall anti-cancer activity.
References
Application Notes and Protocols for the Mass Spectrometry-Based Identification of Withaferin A Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A, a bioactive steroidal lactone derived from the medicinal plant Withania somnifera (Ashwagandha), has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as its metabolites may exhibit distinct biological activities, pharmacokinetic profiles, and toxicological properties. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS).
This compound Signaling Pathways
This compound exerts its biological effects by modulating multiple signaling pathways.[1] Key pathways include the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the tumor suppressor protein p53.[1] Additionally, this compound has been shown to interfere with the Notch signaling pathway, which is crucial for cell proliferation and differentiation.[2][3] The modulation of these pathways contributes to the anti-cancer and anti-inflammatory effects of this compound.[1]
In Vitro Metabolism of this compound
The in vitro metabolism of this compound can be investigated using liver microsomes to identify potential metabolites formed through enzymatic reactions.
Experimental Protocol: In Vitro Incubation with Liver Microsomes
This protocol is adapted from methodologies for in vitro drug metabolism studies using liver microsomes.
Materials:
-
This compound solution (in a compatible solvent like DMSO or methanol)
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound solution. The final concentration of the organic solvent from the this compound stock solution should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
Pre-incubation: Pre-incubate the mixture for a few minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) to allow for metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes of the incubation mixture). This step also serves to precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for about 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains this compound and its metabolites.
-
Sample Preparation for LC-MS Analysis: The supernatant can be directly injected into the LC-MS system or further processed (e.g., evaporated to dryness and reconstituted in a suitable solvent) to concentrate the analytes.
Sample Preparation for Metabolite Analysis from Biological Matrices
Proper sample preparation is critical for the accurate and sensitive detection of this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates.
Protein Precipitation
This is a simple and common method for removing proteins from plasma or serum samples.
Protocol:
-
To a known volume of plasma (e.g., 100 µL), add 2-3 volumes of a cold organic solvent like acetonitrile or methanol.
-
Vortex the mixture vigorously for about 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquids.
Protocol:
-
To a known volume of plasma or urine, add an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for several minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing this compound and its metabolites.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample clean-up compared to protein precipitation and LLE.
Protocol:
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water or an appropriate buffer.
-
Load the Sample: Load the pre-treated biological sample onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analytes of interest.
-
Elute the Analytes: Elute this compound and its metabolites from the cartridge using a stronger organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.
LC-MS/MS Method for this compound and Metabolite Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification and identification of this compound and its metabolites.
Chromatographic Conditions
-
Column: A reversed-phase C18 column is commonly used for the separation of withanolides.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol is typically employed.
-
Flow Rate: The flow rate will depend on the column dimensions and particle size.
-
Injection Volume: Typically in the range of 1-10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of withanolides.
-
Detection Mode: For quantitative analysis, multiple reaction monitoring (MRM) is highly specific and sensitive. For metabolite identification, full scan and product ion scan modes on high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are employed.
Table 1: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition | m/z 471.3 → 281.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Identification of this compound Metabolites
The primary metabolic transformations of this compound include hydroxylation, hydrogenation, and hydrolysis. In vitro studies with rat and human liver microsomes have identified several metabolites. Additionally, biotransformation studies have shown the formation of cysteine and glutathione conjugates.
Known Metabolites of this compound
Table 2: Identified Metabolites of this compound
| Metabolite | Structure/Modification |
| 2,3-dihydro-3β-methoxy this compound | Addition of a methoxy group and reduction of a double bond. |
| 2,3-Dihydrothis compound-3β-O-sulphate | Sulphate conjugation and reduction of a double bond. |
| Cysteine conjugate | Addition of a cysteine molecule. |
| Glutathione conjugate | Addition of a glutathione molecule. |
Workflow for Metabolite Identification
The identification of unknown metabolites typically involves a systematic workflow combining high-resolution mass spectrometry and data analysis strategies.
Quantitative Analysis of this compound
The following table summarizes pharmacokinetic parameters of this compound from a study in mice, providing an example of the quantitative data that can be obtained using the described LC-MS/MS methods.
Table 3: Pharmacokinetic Parameters of this compound in Mice after Oral Administration of Withania somnifera Aqueous Extract
| Parameter | Value |
| Cmax (ng/mL) | 16.69 ± 4.02 |
| Tmax (min) | 20.00 |
| t1/2 (min) | 59.92 ± 15.90 |
| AUC (0-t) (ng·min/mL) | 1572.27 ± 57.80 |
| Relative Bioavailability (vs. Withanolide A) | 1.5 times higher |
Data are presented as mean ± SD where applicable.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry-based identification and characterization of this compound metabolites. The successful application of these methods will enable researchers and drug development professionals to gain a deeper understanding of the metabolic fate of this compound, which is essential for its continued development as a potential therapeutic agent. The combination of robust sample preparation, high-resolution LC-MS analysis, and systematic data interpretation is key to elucidating the structures of novel metabolites and advancing our knowledge of this promising natural product.
References
Troubleshooting & Optimization
Technical Support Center: Withaferin A Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Withaferin A solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][2][3] Other organic solvents such as ethanol, methanol, and dimethylformamide (DMF) can also be used.[1][3]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the crystalline this compound in an appropriate organic solvent like DMSO. It is recommended to purge the solvent with an inert gas before use. The stock solution should be stored at -20°C. Solutions in DMSO are reported to be stable for up to one month when stored at -20°C.
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation upon dilution in aqueous media is a common issue due to the hydrophobic nature of this compound. This phenomenon, often called "solvent shock," occurs when the concentrated organic stock solution is rapidly diluted into the aqueous medium. To avoid this, it is crucial to add the stock solution to the pre-warmed cell culture medium dropwise while gently swirling. Additionally, ensuring the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (ideally below 0.5%) can help maintain solubility and minimize cytotoxicity.
Q4: What is the maximum solubility of this compound in common solvents?
A4: The solubility of this compound varies depending on the solvent. Please refer to the data tables below for specific solubility information.
Q5: Are there advanced methods to improve the aqueous solubility of this compound?
A5: Yes, several advanced techniques can enhance the aqueous solubility of this compound. These include:
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their solubility in water.
-
Nanoencapsulation: Formulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and bioavailability.
Troubleshooting Guide
Issue: Precipitate formation in cell culture media
-
Possible Cause 1: High final concentration of this compound.
-
Solution: The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Try lowering the final concentration or performing a dose-response experiment to find the optimal concentration.
-
-
Possible Cause 2: "Solvent Shock".
-
Solution: Rapid dilution of the DMSO stock in the aqueous medium can cause the compound to precipitate. To mitigate this, add the stock solution dropwise to the pre-warmed (37°C) media while gently mixing. A serial dilution approach can also be effective.
-
-
Possible Cause 3: High final concentration of organic solvent.
-
Solution: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid both solubility issues and cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Possible Cause 4: Interaction with media components.
-
Solution: High concentrations of salts or proteins in the cell culture media can sometimes contribute to the precipitation of small molecules. If you suspect this, you can try preparing the this compound solution in a simpler buffered saline solution (like PBS) to see if precipitation still occurs.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~5 mg/mL | |
| DMSO | up to 20 mg/mL | |
| DMSO | 94 - 97 mg/mL | |
| Dimethylformamide (DMF) | ~5 mg/mL | |
| 100% Ethanol | ~5 mg/mL | |
| Methanol | ~5 mg/mL | |
| Methanol | 1 mg/mL (clear, colorless solution) | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound crystalline solid.
-
Dissolve it in fresh, high-quality DMSO to a stock concentration of 10-20 mM. Ensure the compound is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
-
Prepare Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
To achieve the desired final concentration, dilute the stock solution directly into the culture medium. Crucially, add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.
-
For example, to make a 10 µM working solution in 10 mL of medium from a 10 mM stock, you would add 10 µL of the stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Protocol 2: Serial Dilution Method to Minimize Precipitation
This method is recommended when working with higher final concentrations of this compound.
-
Prepare Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
-
Intermediate Dilution:
-
Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, create a 100 µM intermediate solution by diluting the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed culture medium to achieve the desired final concentration. For instance, to get a 10 µM final concentration, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Serial dilution workflow to minimize precipitation.
References
Optimizing Withaferin A Concentration for Cancer Cell Lines: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for optimizing the use of Withaferin A (WA) in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action against cancer cells?
This compound is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha).[1] Its anticancer effects are pleiotropic, meaning it acts on multiple molecular targets simultaneously. The primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation by causing cell cycle arrest, and suppression of metastasis and angiogenesis.[2][3] WA is known to generate reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases, which are key enzymes in the apoptotic process.[2][4] Furthermore, it inhibits critical pro-survival signaling pathways that are often overactive in cancer, such as NF-κB, STAT3, and Akt.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for consistent results.
-
Solvent Choice: this compound is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at concentrations of approximately 5 mg/mL, but it is sparingly soluble in aqueous buffers.
-
Stock Solution Preparation: First, dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Purge the solvent with an inert gas if possible.
-
Working Solutions: Dilute the DMSO stock solution with your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for up to one month or at -80°C for up to a year to minimize freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day. A significant decline in this compound content has been observed under various storage conditions, highlighting the importance of proper storage.
Q3: What is a typical starting concentration range for this compound experiments?
The effective concentration of this compound is highly cell-type dependent, with reported half-maximal inhibitory concentration (IC50) values ranging from the nanomolar to the low micromolar range. For initial experiments, it is recommended to perform a dose-response study across a broad range of concentrations (e.g., 100 nM to 10 µM) for a fixed time point (e.g., 24, 48, or 72 hours) to determine the IC50 value for your specific cell line.
Q4: How long should I treat my cells with this compound?
Treatment duration depends on the experimental endpoint.
-
Cell Viability (IC50 determination): Typically 24, 48, or 72 hours.
-
Apoptosis Assays: Effects can often be observed within 18 to 24 hours.
-
Signaling Pathway Analysis (Western Blot): Changes in protein phosphorylation can be rapid, occurring within hours (e.g., 1 to 6 hours), while changes in total protein expression may require longer incubations (e.g., 12 to 24 hours).
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Metastasis Assays (Migration/Invasion): Low, non-toxic concentrations are often used for longer periods, such as 24 hours.
Data Presentation: this compound Efficacy in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound across a range of cancer cell lines to provide a baseline for experimental design.
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Reference |
| Breast Cancer | MDA-MB-231 | ~1.07 µM | 72 hours | |
| MCF-7 | ~0.85 µM | 72 hours | ||
| MDA-MB-468 | ~5 µM (for 50% inhibition) | 24 hours | ||
| Osteosarcoma | U2OS | ~0.32 µM | 48 hours | |
| Cervical Cancer | HeLa | 2 - 3 µM | Not Specified | |
| ME-180 | 2 - 3 µM | Not Specified | ||
| Ovarian Cancer | SKOV3 | 2 - 3 µM | Not Specified | |
| Endometrial Cancer | KLE | ~10 µM | Not Specified | |
| Oral Cancer | Ca9-22 | < 3 µM | 24 hours | |
| CAL 27 | < 3 µM | 24 hours | ||
| Gastric Cancer | AGS | ~2.5 µM | 24 hours | |
| Lung Cancer | A549 | ~10 µM | Not Specified |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions, passage number, and assay methods.
Experimental Protocols
Here are detailed methodologies for key experiments used to assess the effects of this compound.
Cell Viability Assay (MTT/MTS Method)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO, ≤ 0.1%). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): After incubation, carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 5 minutes.
-
Absorbance Reading: Measure the absorbance on a microplate reader.
-
MTT: 570 nm.
-
MTS: 490 nm.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
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Cell Seeding and Treatment: Seed 5x10⁵ cells in 6-well plates, allow them to attach overnight, and then treat with various concentrations of this compound for the desired time (e.g., 18 hours).
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Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with ice-cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be quantified.
Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the expression or phosphorylation status of specific proteins.
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Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, STAT3, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations and Workflow Diagrams
Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for determining the optimal this compound concentration.
Key Signaling Pathways Targeted by this compound
Caption: Simplified diagram of key signaling pathways affected by this compound.
Troubleshooting Guide
Problem: I am not seeing any effect (or a very weak effect) on my cancer cells.
Caption: Troubleshooting guide for lack of this compound efficacy.
Problem: My this compound solution appears cloudy or precipitates in the media.
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Cause: this compound has poor aqueous solubility. The concentration in the media may be too high, or the DMSO stock was not mixed thoroughly upon dilution.
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Solution:
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Ensure your DMSO stock is fully dissolved.
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When diluting into media, add the WA stock to the media dropwise while vortexing or swirling gently to ensure rapid and even dispersion.
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Avoid making intermediate dilutions in aqueous buffers like PBS. Dilute directly from the high-concentration DMSO stock into the final culture medium.
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If precipitation persists, you may be exceeding the solubility limit. Consider lowering the final concentration.
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Problem: I am observing high toxicity in my control (DMSO-only) cells.
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Cause: The final concentration of DMSO in the culture medium is too high. Most cell lines are sensitive to DMSO concentrations above 0.5%, with 0.1% being a widely accepted safe limit.
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Solution:
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Recalculate your dilutions. Ensure the final DMSO concentration does not exceed 0.1%.
-
This may require preparing a more concentrated DMSO stock solution of this compound so that a smaller volume is needed for the final dilution.
-
References
- 1. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by this compound, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells [frontiersin.org]
Technical Support Center: Withaferin A in Experimental Research
Welcome to the technical support center for researchers utilizing Withaferin A (WA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on mitigating cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity in my normal/control cell lines treated with this compound?
A1: this compound's cytotoxic effects are not always exclusive to cancer cells and can be influenced by several factors:
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Dose and Purity: High concentrations or impurities in your WA sample can lead to non-specific toxicity. It is crucial to use highly purified WA and to perform a dose-response curve to determine the optimal concentration for selective cytotoxicity.
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Cell Type Specificity: Different normal cell lines exhibit varying sensitivities to WA. Some studies have shown that normal human fibroblasts are more resistant to WA-induced apoptosis compared to certain cancer cell lines.[1]
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Reactive Oxygen Species (ROS) Generation: A primary mechanism of WA-induced apoptosis is the generation of ROS.[2][3] Some cancer cells have a higher basal level of ROS, making them more susceptible to further ROS induction by WA, while some normal cells may not exhibit this response.
Q2: How can I reduce the cytotoxic effects of this compound on my normal cells while maintaining its anti-cancer efficacy?
A2: Several strategies can be employed to enhance the therapeutic window of this compound:
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Co-administration with Withanone: Studies have shown that co-administering this compound with withanone, another constituent of Withania somnifera, can protect normal cells. A 20:1 ratio of withanone to this compound was found to be effective in selectively killing cancer cells while leaving normal cells unaffected.
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Nanoparticle-based Delivery Systems: Encapsulating WA in nanoparticles, such as liposomes or gold nanoparticles, can improve its bioavailability and facilitate targeted delivery to cancer cells. For instance, a gold nanoparticle-based system functionalized with folic acid has been shown to target cancer cells and exhibit lower cytotoxicity in normal fibroblast cells.
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Structural Modification of this compound: Chemical modification of the WA structure can alter its cytotoxic profile. For example, the analog 2,3-dihydro-3β-methoxy-Withaferin A has been reported to have no cytotoxicity and even a protective effect on normal cells.
Q3: What are the key signaling pathways affected by this compound that I should investigate in my experiments?
A3: this compound modulates several critical signaling pathways involved in cell survival, proliferation, and apoptosis. Key pathways to investigate include:
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Apoptosis Pathways: WA induces apoptosis through both intrinsic and extrinsic pathways. This involves the activation of p53, modulation of Bcl-2 family proteins (Bax, Bak, Bcl-2), and activation of caspases.
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PI3K/Akt/mTOR Pathway: WA has been shown to inhibit the PI3K/Akt pathway, which is often hyperactivated in cancer cells and promotes cell survival.
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NF-κB Pathway: WA can suppress the activity of NF-κB, a key transcription factor involved in inflammation and cell survival.
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Nrf2 Pathway: this compound can modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Troubleshooting Step |
| Variability in this compound stock solution | Prepare fresh stock solutions of WA in a suitable solvent like DMSO for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell passage number and confluency | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| Assay-dependent variability | Different cytotoxicity assays (e.g., MTT, SRB, CellTiter-Glo) can yield different IC50 values due to their distinct underlying principles. Use the same assay consistently and consider validating findings with a secondary, mechanistically different assay. |
Issue 2: High background signal or artifacts in ROS detection assays.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control with this compound in cell-free media to check for any intrinsic fluorescence at the excitation/emission wavelengths of your ROS probe. |
| Probe concentration and incubation time | Optimize the concentration of the ROS-sensitive dye (e.g., MitoSOX Red, H2DCFDA) and the incubation time to maximize the signal-to-noise ratio. |
| Light-induced ROS production | Protect cells from excessive light exposure during incubation with the ROS probe and during imaging to prevent photo-oxidation and artifactual ROS generation. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound (WA) and its Formulations
| Compound/Formulation | Cell Line (Cancer) | Cell Line (Normal) | IC50 (µg/mL) - Cancer | IC50 (µg/mL) - Normal | Reference |
| This compound | JFCF-4D (ALT Cancer) | - | 0.6 (24h), 0.19 (48h) | - | |
| This compound | JFCF-6B (TEP Cancer) | - | 1.2 (24h), 0.44 (48h) | - | |
| AuNPs–PVP–FA–this compound | MCF-7 | NIH-3T3 | 20.86 ± 22.11 | 99.65 ± 101.56 | |
| This compound | U2OS (Osteosarcoma) | - | 0.32 | - |
Table 2: Effect of Withanone to this compound Ratio on Cell Viability
| Withanone:this compound Ratio | Effect on Cancer Cells | Effect on Normal Cells | Reference |
| 20:1 | Cytotoxic | Unaffected | |
| 5:1 | Cytotoxic | Cytotoxic | |
| 3:1 | Cytotoxic | Cytotoxic |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard cell viability assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat cells with various concentrations of this compound (and/or controls) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15-20 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. ROS Detection using MitoSOX Red
This protocol is based on methods for detecting mitochondrial superoxide.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with 5 µM MitoSOX Red reagent in the dark for 10-30 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound leading to apoptosis.
References
- 1. This compound Induces Cell Death Selectively in Androgen-Independent Prostate Cancer Cells but Not in Normal Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
Technical Support Center: Withaferin A Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during Western blot analysis involving Withaferin A.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no signal or a very weak signal for my target protein after this compound treatment?
A1: This is a common issue that can arise from several factors related to protein abundance, antibody efficiency, or technical aspects of the Western blot procedure.
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Low Target Protein Abundance: this compound can down-regulate the expression of certain proteins.[1][2][3][4] If your protein of interest is a known target for this compound-induced degradation, you may need to optimize your experiment to detect lower protein levels. Consider increasing the total protein loaded per well.[5] For very low abundance proteins, enrichment techniques like immunoprecipitation prior to Western blotting might be necessary.
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Antibody Issues: The primary antibody may not be optimal for detecting the target protein. Ensure you are using an antibody validated for Western blotting and at the manufacturer's recommended dilution. The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. It is also possible that the antibody has a low affinity for the target protein.
-
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane will result in a weak signal. This is particularly true for high molecular weight proteins. You can verify transfer efficiency using Ponceau S staining before the blocking step.
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Suboptimal Detection: The detection reagent may not be sensitive enough, or the substrate may have expired. Increasing the exposure time during signal detection can also help amplify a weak signal.
Q2: My Western blot shows high background, making it difficult to interpret the results. What could be the cause?
A2: High background can obscure your bands of interest and can be caused by several factors during the blocking, washing, or antibody incubation steps.
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Insufficient Blocking: Inadequate blocking of the membrane allows for non-specific binding of the primary or secondary antibodies. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (at least 1 hour at room temperature or overnight at 4°C).
-
Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background. Titrating your antibodies to find the optimal concentration is crucial.
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Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies, contributing to high background. Increase the number and duration of your wash steps.
-
Contamination: Speckled or blotchy backgrounds can be due to contaminated buffers or improper handling of the membrane. Ensure all buffers are freshly prepared and filtered, and always handle the membrane with clean forceps.
Q3: I am observing multiple non-specific bands in my Western blot. How can I resolve this?
A3: The presence of non-specific bands can be due to issues with the primary antibody, sample preparation, or protein degradation.
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Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate. Using a more specific antibody or performing a negative control (e.g., a lane with lysate from cells that do not express the target protein) can help identify non-specific bands.
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High Antibody Concentration: As with high background, an overly concentrated primary antibody can bind to proteins other than the target. Try reducing the primary antibody concentration.
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Protein Overload: Loading too much protein per lane can lead to the appearance of "ghost bands" or non-specific bands. It is recommended to load between 20-30 µg of whole-cell lysate per well.
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Sample Degradation: Protein degradation during sample preparation can result in multiple bands at lower molecular weights. Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.
Q4: The protein bands on my blot appear uneven or "smiling." What causes this and how can I fix it?
A4: Uneven bands, often referred to as "smiling," are typically a result of issues during the gel electrophoresis step.
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Uneven Heat Distribution: Running the gel at too high a voltage can cause the gel to heat unevenly, leading to faster migration in the center of the gel compared to the edges. Running the gel at a lower voltage or in a cold room can help maintain a consistent temperature.
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Improper Gel Polymerization: If the acrylamide gel has not polymerized evenly, it can cause proteins to migrate at different rates across the gel. Ensure the gel solution is well-mixed and allowed to polymerize completely.
-
Uneven Sample Loading: Inconsistent loading of samples across the wells can also result in uneven bands.
Troubleshooting Guides
Guide 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low protein abundance in the sample | Increase the amount of protein loaded per well. Consider enriching for the target protein using immunoprecipitation. |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Primary antibody not effective | Use a fresh dilution of the antibody. Verify the antibody is validated for Western blot. Increase the primary antibody concentration or incubation time. |
| Secondary antibody not effective | Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit for a rabbit primary). Use a fresh dilution. |
| Inactive detection reagent | Use a fresh or new detection substrate. Increase exposure time. |
| Excessive washing | Reduce the number or duration of wash steps. |
Guide 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat milk or BSA in TBST. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to determine the optimal dilution. |
| Inadequate washing | Increase the number of washes (e.g., 3-5 washes of 5-10 minutes each). Increase the volume of wash buffer. |
| Membrane dried out | Ensure the membrane is always submerged in buffer during all steps. |
| Contaminated buffers or equipment | Prepare fresh buffers and filter them. Clean all equipment thoroughly. |
Guide 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody. |
| Excessive protein loaded | Reduce the amount of protein loaded per lane (20-30 µg is a good starting point for cell lysates). |
| Protein degradation | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. |
| Non-specific binding of secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Incomplete blocking | Optimize the blocking step as described in the "High Background" guide. |
Experimental Protocols
Standard Western Blot Protocol for this compound-Treated Cells
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Sample Preparation:
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Treat cells with the desired concentrations of this compound for the specified time.
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Scrape the cells and collect the lysate in a pre-chilled microfuge tube.
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Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
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Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using X-ray film or a digital imaging system.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is known to modulate multiple signaling pathways, often leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. Key pathways affected include:
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NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
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Akt/mTOR Pathway: It can suppress the Akt/mTOR pathway, a critical regulator of cell growth and proliferation.
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STAT3 Pathway: this compound has been shown to inhibit the activation of STAT3, a transcription factor involved in cell proliferation and survival.
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Apoptosis Pathways: It can induce apoptosis by modulating the expression of Bcl-2 family proteins (increasing Bax and decreasing Bcl-2) and activating caspases.
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Notch Signaling: this compound can inhibit the Notch signaling pathway, which is implicated in cell fate decisions and cancer development.
Caption: Overview of signaling pathways modulated by this compound.
Western Blot Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common Western blot issues.
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Identifying and minimizing off-target effects of Withaferin A
Welcome to the technical support center for Withaferin A (WA), a resource designed for researchers, scientists, and drug development professionals. This guide provides answers to frequently asked questions and troubleshooting advice to help you identify and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known on-targets and mechanisms of action for this compound?
This compound is a pleiotropic agent, meaning it interacts with multiple cellular targets to exert its effects.[1] Its primary anticancer mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-inflammatory effects.[2] WA achieves this by modulating several key signaling pathways, including:
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Inhibition of NF-κB: WA blocks the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor for inflammation and cell survival.[2]
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Induction of Apoptosis: It triggers apoptosis by generating Reactive Oxygen Species (ROS), activating tumor suppressor proteins like p53, and altering the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2.[3][4]
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Cell Cycle Arrest: WA can induce cell cycle arrest, primarily at the G2/M phase, by modulating the activity of cyclin-dependent kinases (CDKs).
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Inhibition of Angiogenesis and Metastasis: It has been shown to suppress the formation of new blood vessels (angiogenesis) and prevent cancer cell migration (metastasis).
Q2: What are the potential off-target effects of this compound?
While WA has therapeutic potential, its reactivity can lead to off-target effects. The most common concern is cytotoxicity to normal, healthy cells, especially at higher concentrations. Studies have shown that while WA can selectively target cancer cells, prolonged exposure or high doses can reduce the viability of normal cells. For instance, one study noted a significant decrease in the viability of normal human endometrial stromal cells after 48 hours of treatment.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for interpreting your results accurately. A multi-pronged approach is recommended:
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Dose-Response Analysis: Perform experiments across a wide range of WA concentrations. On-target effects should typically occur at lower, pharmacologically relevant concentrations, while off-target effects may become more prominent at higher concentrations.
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Use of Controls: Include both positive and negative controls in your experimental design. A well-characterized inhibitor of your target pathway can serve as a positive control.
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Target Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of the intended target protein. If the effects of WA are diminished in these cells, it provides strong evidence for on-target activity.
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Chemical Analogs: Utilize structurally related but less active analogs of WA, such as Withanone (WN) or 3β-methoxy this compound. These compounds can serve as negative controls, as they are expected to have weaker binding to the target and thus, reduced on-target effects.
Q4: What is the recommended concentration range for this compound to minimize off-target effects?
The optimal concentration of WA is highly dependent on the cell type and the duration of the experiment. However, several studies provide a general guideline:
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Low Concentrations (nM range): In some sensitive cell lines, like MCF-7 breast cancer cells, IC50 values (the concentration that inhibits 50% of cell viability) have been reported to be as low as 853.6 nM after 72 hours of exposure.
-
Moderate Concentrations (low µM range): Many studies report IC50 values in the range of 1-5 µM for various cancer cell lines. For example, WA induced apoptosis in oral cancer cells at concentrations of 1-3 µM.
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High Concentrations (>10 µM): At these concentrations, the risk of off-target effects and general cytotoxicity increases significantly.
It is crucial to determine the IC50 for your specific cell line and use concentrations at or below this value for mechanistic studies to minimize off-target effects.
Troubleshooting Guides
Issue 1: I'm observing unexpected toxicity in my control (non-cancerous) cell line.
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Question: Why are my normal cells dying at concentrations that are supposed to be selective for cancer cells?
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Answer: This could be due to several factors. First, the "therapeutic window" for WA can be narrow, and some normal cell types may be more sensitive than others. Prolonged exposure (e.g., beyond 48 hours) can also lead to toxicity in normal cells. It is also possible that the specific batch or source of your WA has impurities.
-
Solution:
-
Confirm WA Purity: Ensure the purity of your this compound compound using techniques like HPLC.
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Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find a time point where cancer cell death is maximized and normal cell toxicity is minimized.
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Lower the Concentration: Titrate down the concentration of WA to find the lowest effective dose for your cancer cell line.
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Test a Different Normal Cell Line: If possible, use a different, more robust normal cell line as a control.
-
Issue 2: My results are inconsistent across different experiments or cancer cell lines.
-
Question: I'm seeing variable responses to this compound treatment. Why is this happening?
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Answer: this compound's effects are highly context-dependent. The genetic background of the cell line, including the status of proteins like p53 and NF-κB, can significantly influence the cellular response. For example, WA can reactivate the p53 pathway in cervical cancer cells where it is inhibited by HPV oncoproteins.
-
Solution:
-
Characterize Your Cell Lines: Before starting, ensure you have information on the key signaling pathways active in your chosen cell lines.
-
Standardize Experimental Conditions: Maintain consistency in cell passage number, seeding density, and treatment duration.
-
Monitor Multiple Endpoints: Instead of relying on a single assay (e.g., viability), measure multiple endpoints like apoptosis (caspase activation, PARP cleavage), cell cycle progression, and ROS production to get a more complete picture.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across various cancer cell lines to provide a reference for concentration selection.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 0.85 | 72 |
| MDA-MB-231 | Breast Cancer | 1.07 | 72 |
| Caski | Cervical Cancer | ~2.5 | Not Specified |
| Various Melanoma Cells | Melanoma | 1.8 - 6.1 | Not Specified |
| HCT116 | Colorectal Cancer | ~5.0 | 48 |
Note: These values are approximate and can vary based on experimental conditions. It is essential to determine the IC50 in your own experimental system.
Key Experimental Protocols
Protocol 1: Target Identification using Chemical Proteomics
This method helps to identify the direct protein targets of this compound in a cellular context.
-
Cell Culture and SILAC Labeling: Culture your cells of interest (e.g., a multiple myeloma cell line) in "heavy" and "light" SILAC media for several passages to ensure complete incorporation of the labeled amino acids.
-
This compound Treatment: Treat the "heavy" labeled cells with this compound at a predetermined concentration and duration. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both conditions. Combine the protein lysates in a 1:1 ratio.
-
Affinity Purification: Use a biotinylated this compound probe or an antibody against WA to pull down the compound and its interacting proteins.
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and analyze them using LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of proteins in the "heavy" vs. "light" samples. Proteins that are significantly enriched in the "heavy" sample are potential targets of this compound.
-
Validation: Validate the identified targets using techniques like Western blotting or thermal shift assays.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental design.
Caption: Simplified signaling pathways modulated by this compound.
Caption: Workflow for troubleshooting unexpected toxicity.
References
Preventing Withaferin A degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Withaferin A in experimental settings. This resource aims to mitigate degradation and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha). Its potent anticancer, anti-inflammatory, and anti-angiogenic properties make it a compound of significant interest in research.[1][2] However, this compound is susceptible to degradation under common experimental conditions, which can lead to a loss of biological activity and inconsistent results. Key factors contributing to its degradation include exposure to heat, moisture, aerial oxidation, and non-neutral pH conditions.[3]
Q2: How should I store this compound?
A2: Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form: this compound supplied as a crystalline solid should be stored at -20°C.[4] Under these conditions, it is stable for at least four years.[4]
-
Stock Solutions: Stock solutions prepared in organic solvents like DMSO or ethanol should also be stored at -20°C in tightly sealed vials to minimize exposure to moisture and air. Stock solutions are generally stable for at least 3 months when stored at -20°C.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its rapid degradation. Prepare fresh aqueous dilutions for each experiment.
Q3: What are the best solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers. For cell culture experiments, a common practice is to dissolve this compound in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: I'm observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium or if the DMSO concentration is too low to maintain its solubility. To troubleshoot this:
-
Ensure your stock solution is fully dissolved before diluting it into the medium.
-
When preparing your working solution, add the this compound stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion.
-
Avoid preparing large volumes of working solutions that will sit for extended periods.
-
Consider a serial dilution approach to minimize the direct addition of a highly concentrated stock to a large volume of aqueous medium.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity | Degradation of this compound due to improper storage or handling. | - Store solid this compound and stock solutions at -20°C. - Prepare fresh dilutions in aqueous buffers for each experiment. - Minimize exposure of solutions to light and elevated temperatures. |
| Inaccurate concentration of the stock solution. | - Ensure complete dissolution of the solid this compound in the organic solvent. - Use a calibrated balance for weighing the compound. - Validate the concentration of your stock solution using HPLC if possible. | |
| Precipitation in cell culture medium | Exceeding the solubility limit of this compound in the aqueous medium. | - Do not exceed the recommended final concentration for your specific cell line and media. - Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to the cells (typically <0.5%). |
| Improper mixing when preparing the working solution. | - Add the stock solution to the medium while gently vortexing or mixing. - Prepare working solutions at room temperature to avoid temperature-induced precipitation. | |
| High background signal or off-target effects | Presence of impurities or degradation products. | - Use high-purity this compound (≥95%). - Confirm the purity of your compound using analytical methods like HPLC. - Prepare fresh solutions to minimize the formation of degradation products. |
| High concentration of the organic solvent (e.g., DMSO) in the final working solution. | - Keep the final solvent concentration as low as possible (ideally ≤0.1%). - Run a vehicle control (medium with the same concentration of solvent) to assess solvent-specific effects. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare stable, concentrated stock solutions and accurate working dilutions of this compound for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free cell culture medium
Protocol:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 470.6 g/mol ), weigh out 4.706 mg.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, you can first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Then, add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium to achieve the final 10 µM concentration.
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution immediately. Do not store.
-
Monitoring this compound Stability by HPLC
Objective: To assess the purity and detect potential degradation of this compound in a solution using High-Performance Liquid Chromatography (HPLC).
Materials and Methods:
-
HPLC System: An HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water or a phosphate buffer. For example, a mixture of acetonitrile and a potassium dihydrogen phosphate buffer.
-
Detection: this compound can be detected by UV absorbance at approximately 227 nm.
-
Sample Preparation: Dilute a small aliquot of your this compound solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the sample into the HPLC system and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
This compound Inhibition of the NF-κB Pathway
This compound can inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival. It has been shown to directly interact with and inhibit IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound and the Apoptosis Pathway
This compound can induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms. It can increase the production of reactive oxygen species (ROS), leading to cellular stress. It also modulates the expression of pro- and anti-apoptotic proteins, such as upregulating Bax and downregulating Bcl-2, leading to the activation of caspases and subsequent cell death.
Caption: this compound induces apoptosis in cancer cells.
Experimental Workflow for Assessing this compound Cytotoxicity
This workflow outlines the general steps for evaluating the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for a cell cytotoxicity assay with this compound.
References
- 1. This compound: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Withaferin A Immunofluorescence Technical Support Center
This guide provides troubleshooting advice and detailed protocols for researchers using Withaferin A (WFA) in immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescent signal is weak or absent after this compound treatment. What should I do?
A1: Weak or no signal can stem from several factors, especially when studying the effects of a bioactive compound like WFA.
-
Target Protein Expression: WFA can induce apoptosis and cell cycle arrest, potentially downregulating the expression of your target protein.[1][2] Confirm protein expression levels via Western Blot alongside your IF experiment.
-
Antibody Concentration: The optimal antibody dilution may differ between control and WFA-treated cells due to changes in protein localization or abundance. Perform a titration experiment to determine the ideal primary and secondary antibody concentrations.
-
Permeabilization Issues: Ensure your permeabilization step is adequate. For cytoplasmic or nuclear targets, 0.1-0.5% Triton X-100 or saponin is standard. If the signal remains weak, try a different permeabilizing agent.
-
Antigen Masking: WFA is known to cause significant reorganization and aggregation of cytoskeletal proteins like vimentin and actin.[3][4][5] This aggregation might mask the epitope your primary antibody is supposed to recognize. Consider using a different antibody targeting a separate epitope of the protein.
Q2: I'm observing high background fluorescence in my WFA-treated samples. How can I reduce it?
A2: High background can obscure your signal and lead to misinterpretation.
-
Insufficient Blocking: WFA treatment can alter cell morphology and expose new surfaces that non-specifically bind antibodies. Increase the blocking time (e.g., to 1-2 hours) or try a different blocking agent. A common solution is 5-10% normal serum from the same species as your secondary antibody.
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies are a common cause of high background. Reduce the concentration and/or decrease the incubation time.
-
Autofluorescence: Natural compounds can sometimes increase cellular autofluorescence. Examine an unstained, WFA-treated sample under the microscope to assess the level of autofluorescence. If it is high, you can use a commercial antifade mounting medium containing an autofluorescence quencher.
-
Insufficient Washing: Ensure thorough washing between antibody incubation steps to remove unbound antibodies. Increase the number of washes or the duration of each wash step.
Q3: The cellular morphology looks strange after WFA treatment, and my target protein's localization is completely different from the control. Is this expected?
A3: Yes, this is an expected and well-documented effect of this compound. WFA directly targets cytoskeletal proteins.
-
Vimentin Collapse: WFA covalently binds to vimentin, causing the intermediate filament network to retract from the cell periphery and collapse into a perinuclear aggregate. If your protein of interest interacts with vimentin, its localization will be dramatically altered.
-
Actin Disruption: WFA also disrupts the actin cytoskeleton, leading to microfilament aggregation. This affects cell shape, adhesion, and motility.
-
Apoptosis: At higher concentrations or longer incubation times, WFA induces apoptosis, which is characterized by cell shrinkage, membrane blebbing, and nuclear condensation.
These effects are central to WFA's mechanism of action. It is crucial to document these morphological changes and correlate them with the localization of your protein of interest.
Q4: What concentration of this compound and incubation time should I use for my immunofluorescence experiment?
A4: The optimal concentration and time depend on your cell type and the specific effect you want to study.
-
For Cytoskeletal Reorganization: To observe the characteristic vimentin collapse, concentrations between 0.5 µM and 5 µM for 2-4 hours are commonly used.
-
For Apoptosis/Anti-proliferative Effects: To study apoptosis or cell cycle arrest, concentrations typically range from 1 µM to 10 µM, with incubation times from 24 to 72 hours.
-
Initial Range Finding: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a broad range (e.g., 0.1 µM to 20 µM) and assess cytotoxicity (e.g., using an MTS assay) and the desired morphological changes.
Quantitative Data Summary
The following table summarizes effective concentrations of this compound from various studies. This can serve as a starting point for designing your experiments.
| Cell Line/Model | Effect Studied | Concentration Range | Incubation Time | Citation |
| Human Fibroblasts (BJ-5ta) | Vimentin network retraction | 0.5 µM - 2 µM | 3 hours | |
| Human Melanoma Cells | Apoptosis Induction (IC50) | 1.8 µM - 6.1 µM | Not Specified | |
| Oral Cancer Cells (Ca9-22) | Inhibition of cell migration | 0.5 µM | 24 hours | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Vimentin cleavage | 2 µM - 5 µM | 2 - 4 hours | |
| WI-38 Fibroblasts | Actin cytoskeleton disruption | 4 µM | 2 hours |
Detailed Experimental Protocol
This protocol provides a general workflow for immunofluorescence staining of adherent cells treated with this compound. Optimization of incubation times, concentrations, and reagents is critical for success.
Materials:
-
Cell culture plates or coverslips
-
This compound (WFA)
-
Dimethyl sulfoxide (DMSO, for WFA stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from secondary antibody host) and 0.1% Triton X-100 in PBS
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Nuclear Stain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.
-
WFA Treatment:
-
Prepare a stock solution of WFA in DMSO (e.g., 10 mM).
-
Dilute the WFA stock solution in pre-warmed culture medium to the desired final concentration. Also, prepare a vehicle control using an equivalent amount of DMSO.
-
Replace the medium in the wells with the WFA-containing medium or vehicle control medium and incubate for the desired time.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the blocking buffer.
-
Add the diluted primary antibody solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Add the diluted fluorophore-conjugated secondary antibody solution.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate with a nuclear stain like DAPI (1 µg/mL) or Hoechst (1:25000) for 5 minutes at room temperature.
-
Rinse once with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow it to dry.
-
-
Imaging:
-
Store slides at 4°C, protected from light, until imaging with a fluorescence or confocal microscope.
-
Visualizations
Signaling Pathways and Cellular Targets of this compound
Caption: Key signaling pathways modulated by this compound.
Standard Immunofluorescence Experimental Workflow
Caption: A typical workflow for an immunofluorescence experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alters Intermediate Filament Organization, Cell Shape and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actin microfilament aggregation induced by this compound is mediated by annexin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Curves for Withaferin A Studies
Welcome to the technical support center for researchers working with Withaferin A (WFA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your dose-response experiments and navigate common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
1. Preparing this compound for Cell Culture Experiments
-
Question: How should I dissolve and store this compound for my experiments?
-
Answer: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO, dimethyl formamide, and ethanol.[1][2] For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution.[1] This stock solution can then be diluted with your aqueous buffer or cell culture medium to the desired final concentrations.[1] The solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml. It is not recommended to store the aqueous solution for more than one day. Stock solutions in DMSO are stable for at least three months when stored at -20°C.
-
Question: What is the recommended final concentration of DMSO in the cell culture medium?
-
Answer: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as your highest WFA concentration) in your experiments to account for any effects of the solvent.
2. Designing the Dose-Response Experiment
-
Question: What is a typical concentration range for this compound in dose-response studies?
-
Answer: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values have been reported to range from the nanomolar to the low micromolar range. For initial screening, a broad range of concentrations is recommended, for example, from 0.1 µM to 10 µM. Subsequent experiments can then focus on a narrower range around the estimated IC50.
-
Question: How long should I treat the cells with this compound?
-
Answer: Treatment duration is a critical parameter that can influence the observed cytotoxicity. Common incubation times for dose-response assays are 24, 48, and 72 hours. A time-dependent study with a few selected concentrations can help determine the optimal endpoint for your specific cell line and experimental question.
-
Question: Why am I seeing different IC50 values for the same cell line in different experiments?
-
Answer: Discrepancies in IC50 values can arise from several factors, including:
-
Cell density: The initial number of cells seeded can affect the outcome. It is important to optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Passage number: Cell lines can change phenotypically and genotypically over time with increasing passage numbers. It is good practice to use cells within a consistent and low passage number range.
-
Assay type: Different cytotoxicity assays (e.g., MTT, SRB, LDH) measure different cellular parameters and can yield different IC50 values.
-
Reagent variability: Ensure the purity and quality of your this compound and other reagents.
-
3. Data Interpretation and Common Issues
-
Question: My dose-response curve is not sigmoidal. What could be the reason?
-
Answer: An ideal dose-response curve is sigmoidal, but deviations can occur. A non-sigmoidal curve could indicate that this compound has complex effects on your cells, such as inducing both cytostatic (growth inhibition) and cytotoxic (cell death) effects at different concentrations. It could also be due to issues with the assay itself, such as signal saturation at high cell densities or interference of the compound with the assay reagents.
-
Question: I am observing high variability between replicate wells. How can I reduce this?
-
Answer: High variability can be minimized by:
-
Proper mixing: Ensure that your this compound dilutions are thoroughly mixed before adding them to the cells.
-
Consistent cell seeding: Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension.
-
Edge effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or medium.
-
Careful handling: Be gentle when adding and removing solutions to avoid detaching adherent cells.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |
| MCF-7 | Breast Cancer | 853.6 nM | 72 hours | |
| MDA-MB-231 | Breast Cancer | 1066 nM | 72 hours | |
| HeLa | Cervical Cancer | IC50 of 0.05–0.1% (of a WFA-rich extract) | Not Specified | |
| ME-180 | Cervical Cancer | IC50 of 0.05–0.1% (of a WFA-rich extract) | Not Specified | |
| UM-SCC-2 | Head and Neck Squamous Cell Carcinoma | 0.5 µM | Not Specified | |
| MDA1986 | Head and Neck Squamous Cell Carcinoma | 0.8 µM | Not Specified | |
| JMAR | Head and Neck Squamous Cell Carcinoma | 2.0 µM | Not Specified | |
| JHU011 | Head and Neck Squamous Cell Carcinoma | 2.2 µM | Not Specified | |
| Melanoma Cells (various) | Melanoma | 1.8 to 6.1 µM | Not Specified |
Note: The IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-18,000 cells/well) and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating multiple signaling pathways. The following diagram illustrates some of the key pathways affected by this compound.
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow for Dose-Response Studies
The following diagram outlines a typical workflow for conducting a dose-response study with this compound.
Caption: A general workflow for dose-response experiments.
References
Technical Support Center: Controlling for Withaferin A Experimental Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Withaferin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for potential experimental artifacts associated with this reactive natural compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of experimental artifacts with this compound?
A1: The primary cause of artifacts is the high reactivity of this compound's chemical structure. It contains two key reactive sites: an α,β-unsaturated ketone and an epoxide ring. These groups can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to covalent modifications and potential off-target effects.[1][2] This reactivity can interfere with various assays and cellular processes.
Q2: How should I prepare and store this compound stock solutions to maintain stability?
A2: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[3][4] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While stable for extended periods when stored properly as a solid, solutions may be less stable. It is recommended to prepare fresh working dilutions from the stock solution for each experiment.
Q3: What are the solubility limits of this compound?
A3: this compound has poor solubility in aqueous solutions. It is soluble in organic solvents like DMSO, ethanol, and methanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous culture medium. Care must be taken to ensure the final DMSO concentration is low (typically <0.5%) and does not affect the cells. Precipitation can occur at higher concentrations or upon prolonged incubation in aqueous media.
Q4: Can this compound interfere with housekeeping proteins used for loading controls in Western blotting?
A4: Yes, due to its reactive nature, this compound has the potential to covalently modify and alter the expression or stability of housekeeping proteins like β-actin or GAPDH. It is crucial to validate the stability of your chosen loading control in the presence of this compound in your specific experimental system. Consider running a preliminary experiment to assess the expression of several common housekeeping proteins after treatment to select the most stable one for your studies.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental assays where this compound may introduce artifacts.
Cell Viability Assays (e.g., MTT, MTS)
Problem: Inaccurate cell viability readings, often showing an overestimation of viability.
Cause: this compound, due to its chemical structure, can directly reduce the tetrazolium salts (MTT, MTS) to formazan, independent of cellular metabolic activity.[5] This leads to a false positive signal, masking the actual cytotoxic effects of the compound. The generation of reactive oxygen species (ROS) by this compound can also contribute to aberrant results in redox-based assays.
Solution Protocol:
-
Cell-Free Control:
-
Prepare a 96-well plate with the same concentrations of this compound that you use to treat your cells, but in cell-free culture medium.
-
Add the MTT or MTS reagent to these wells and incubate for the same duration as your experimental plates.
-
Measure the absorbance of the formazan produced.
-
Subtract the absorbance values from the cell-free control wells from your corresponding experimental wells to correct for the direct reduction of the tetrazolium salt by this compound.
-
-
Alternative Viability Assays:
-
Consider using viability assays that are not based on tetrazolium reduction.
-
Crystal Violet Assay: This method stains the DNA of adherent cells and is less susceptible to chemical interference.
-
Trypan Blue Exclusion Assay: This method directly counts viable and non-viable cells based on membrane integrity.
-
ATP-based Assays: These assays measure the level of intracellular ATP as an indicator of metabolic activity and are generally less prone to interference from reactive compounds.
-
Western Blotting
Problem 1: Appearance of unexpected bands, band shifts, or smeared lanes.
Cause: this compound can form covalent adducts with proteins, altering their molecular weight and migration pattern on SDS-PAGE. It can also induce protein aggregation or degradation, leading to smearing or loss of specific bands.
Solution Protocol:
-
Lysis Buffer Modification:
-
Include strong reducing agents in your lysis buffer to help break any disulfide bonds that may have formed as a result of this compound-induced oxidative stress. Increase the concentration of DTT or β-mercaptoethanol.
-
Consider adding N-acetylcysteine (NAC) to your lysis buffer as a thiol-containing compound to quench the reactivity of any remaining this compound.
-
-
Sample Preparation:
-
Immediately after cell lysis, add a high concentration of a thiol-containing compound like DTT or β-mercaptoethanol to your samples to quench the reactivity of this compound and prevent further protein modification.
-
Boil samples immediately in Laemmli buffer to denature proteins and minimize further reactions.
-
-
Validation:
-
If you suspect adduct formation with your protein of interest, consider using mass spectrometry to confirm the modification.
-
When validating new antibodies, be aware that this compound-induced conformational changes could mask or alter antibody binding epitopes.
-
Problem 2: Inconsistent loading control protein levels.
Cause: this compound can affect the expression or stability of commonly used housekeeping proteins.
Solution Protocol:
-
Loading Control Validation:
-
Before using a housekeeping protein as a loading control, perform a Western blot to check its expression levels across different concentrations of this compound and treatment times.
-
Test multiple housekeeping proteins (e.g., GAPDH, β-actin, Tubulin, Vinculin) to identify one that remains stable under your experimental conditions.
-
-
Total Protein Staining:
-
As an alternative to a single loading control protein, consider using a total protein stain (e.g., Ponceau S, Coomassie Blue, or a fluorescent total protein stain) on the membrane before antibody incubation to normalize for protein loading.
-
Fluorescence Microscopy/Immunofluorescence
Problem: High background fluorescence or unexpected fluorescent signals.
Cause: this compound may possess intrinsic fluorescence (autofluorescence) that can interfere with the detection of your fluorescent probes.
Solution Protocol:
-
Control for Autofluorescence:
-
Image an unstained sample of cells treated with this compound using the same filter sets and exposure times as your stained samples. This will allow you to determine the level and spectral properties of this compound's autofluorescence.
-
-
Filter Set Selection:
-
If this compound exhibits significant autofluorescence, choose fluorophores with excitation and emission spectra that do not overlap with the autofluorescence spectrum of this compound.
-
While the specific autofluorescence spectrum of this compound is not well-documented in publicly available literature, a general strategy is to use fluorophores in the far-red or near-infrared range, as autofluorescence is often more prominent in the blue and green channels.
-
-
Image Processing:
-
If autofluorescence cannot be completely avoided, you can use image analysis software to subtract the background fluorescence signal from your images based on the signal captured in your unstained control.
-
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~5-10 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Methanol | ~1-5 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Insoluble |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| MTT/MTS Assay | Glioblastoma (U87, U251, GL26) | 0.23 - 1.07 µM | |
| MTT/XTT Assay | Multiple Myeloma (MM-CSCs, RPMI 8226) | 224 - 649 nM | |
| MTT Assay | Gastric Cancer (AGS) | ~0.5 - 5 µM | |
| Apoptosis Induction | Pancreatic Cancer (Panc-1) | ~1.24 µM (IC50) | |
| ROS Production | Rabbit Articular Chondrocytes | ~5 µM |
Note: IC50 and effective concentrations can vary significantly between cell lines and experimental conditions. It is essential to determine the optimal concentration for your specific system through dose-response experiments.
Experimental Protocols & Methodologies
Protocol: Cell-Free MTT Reduction Assay
This protocol is designed to quantify the direct reduction of MTT by this compound.
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Prepare a series of dilutions of this compound in cell culture medium without cells, matching the concentrations used in your cell-based experiments.
-
Add the this compound dilutions to a 96-well plate. Include wells with medium only as a blank control.
-
Add MTT reagent to each well at the same concentration and volume used in your cell viability assay.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.
-
Add the solubilization buffer (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
The absorbance values obtained represent the amount of MTT reduced directly by this compound. These values should be subtracted from the absorbance readings of your corresponding cell-treated wells.
Visualizations
This compound Reactivity and Experimental Artifacts
Caption: this compound's reactive sites can lead to various experimental artifacts.
Recommended Experimental Workflow
Caption: A workflow to minimize and control for this compound artifacts.
Key Signaling Pathways Modulated by this compound
Caption: Major signaling pathways impacted by this compound.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. Combination of Withaferin-A and CAPE Provides Superior Anticancer Potency: Bioinformatics and Experimental Evidence to Their Molecular Targets and Mechanism of Action [mdpi.com]
- 3. Withaferin-A kills cancer cells with and without telomerase: chemical, computational and experimental evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Characterization, and Pharmacological Investigation of Withaferin-A Loaded Nanosponges for Cancer Therapy; In Vitro, In Vivo and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Withaferin A quality control and purity assessment
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Withaferin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Purity and Quality Control
Q1: How can I verify the purity of my this compound sample?
A1: The purity of this compound should be assessed using high-performance liquid chromatography (HPLC), a widely accepted method for quantitative analysis. A purity of ≥95% is generally recommended for experimental use. Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed for quantification and identification.[1][2]
Q2: I see unexpected peaks in my HPLC chromatogram. What could be the cause?
A2: Unexpected peaks can arise from several sources:
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Degradation: this compound can degrade if not stored properly. Ensure it is stored at -20°C in a desiccated environment and protected from light, especially when in solution.[3] A study on the stability of Withania somnifera extract showed a significant decline in this compound content under real-time and accelerated storage conditions, highlighting its sensitivity.
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Impurities: The sample may contain impurities from the isolation process. Common related withanolides include withanone and withanolide A.
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Solvent Contamination: Ensure the solvents used for mobile phase preparation are of HPLC grade and are properly filtered and degassed.
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System Contamination: The HPLC system itself might be contaminated. Run a blank gradient to check for system peaks.
Q3: My quantitative analysis by HPLC shows a lower concentration of this compound than expected. What should I check?
A3:
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Standard Curve: Ensure your calibration curve is linear and covers the expected concentration range of your sample.
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Extraction Efficiency: If you are quantifying this compound from a plant extract, your extraction protocol may not be optimal. Different solvent systems can yield varying amounts of this compound.
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Sample Preparation: Ensure accurate weighing and complete dissolution of your sample. This compound is soluble in DMSO, DMF, ethanol, and methanol but insoluble in water.
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Detection Wavelength: For HPLC-UV detection, ensure you are using an appropriate wavelength, typically around 227 nm.
Solubility and Solution Stability
Q4: What is the best solvent to dissolve this compound?
A4: this compound is soluble in several organic solvents. For cell culture experiments, DMSO is the most common choice. It is also soluble in methanol, ethanol, DMF, and ethyl acetate. It is important to note that this compound is insoluble in water.
| Solvent | Reported Solubility |
| DMSO | Up to 20 mg/mL |
| Methanol | 1 mg/mL, 5 mg/mL |
| Ethanol (100%) | 5 mg/mL |
| DMF | Soluble |
| Ethyl Acetate | Soluble |
| Water | Insoluble |
Q5: How should I store my this compound stock solutions?
A5: Stock solutions of this compound in DMSO can be stored at -20°C for up to 1-3 months. It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Always protect solutions from light. For long-term storage, the solid compound should be kept at -20°C under desiccating conditions and is stable for at least two years.
| Storage Condition | Stability |
| Solid at -20°C | At least 2 years |
| Stock Solution in DMSO at -20°C | At least 3 months (some sources suggest up to 1 month) |
Q6: My this compound is precipitating in my cell culture media. How can I prevent this?
A6: Precipitation in aqueous media is a common issue due to this compound's low water solubility. To mitigate this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and non-toxic to your cells.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment.
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Vortexing: Vortex the diluted solution well before adding it to the cell culture plates.
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Pre-warming: Gently warm the media before adding the this compound solution.
Biological Activity and Troubleshooting
Q7: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What could be the reason?
A7:
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Purity and Integrity: Verify the purity and integrity of your this compound compound as described in Q1 and Q2. Degradation can lead to a loss of biological activity.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The IC50 can range from nanomolar to micromolar concentrations. For example, an IC50 of 10 μM was noted in human endometrial cancer KLE cells.
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Assay Type: The type of cell viability assay used can influence the results. Common assays for this compound's cytotoxic effects include MTT, neutral red, and dsDNA PicoGreen®.
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Experimental Conditions: Ensure optimal cell density, treatment duration, and other experimental parameters.
-
Compound Bioavailability: Issues with solubility and precipitation (see Q6) can reduce the effective concentration of this compound in your experiment.
Q8: How does this compound exert its anticancer effects?
A8: this compound is a pleiotropic agent that affects multiple signaling pathways. Its biological activity is attributed to key structural features like the α,β-unsaturated ketone and the 5β,6β epoxide ring. It has been shown to:
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Induce apoptosis through the mitochondrial death cascade.
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Inhibit the proteasome.
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Suppress inflammatory pathways.
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Inhibit angiogenesis.
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Interfere with signaling pathways like STAT3, MAPK, and Notch.
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Induce G2/M cell cycle arrest.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for the quantitative analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
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Standard Preparation:
-
Accurately weigh 5 mg of a this compound reference standard.
-
Dissolve in HPLC-grade methanol to a final volume of 50 mL to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol.
-
-
Sample Preparation:
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Accurately weigh 5 mg of the this compound sample to be tested.
-
Dissolve in 50 mL of HPLC-grade methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Nova-Pak C18, 150 x 3.9 mm, 4 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often used. An isocratic system of methanol and ammonium acetate (95:5, v/v) has also been reported.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
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Injection Volume: 10-20 µL.
-
-
Analysis:
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Inject the prepared standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Calculate the concentration and purity of this compound in the sample by comparing its peak area to the calibration curve.
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Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line.
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Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Visualizations
Caption: A flowchart illustrating the quality control and bioactivity assessment process for this compound.
Caption: Key signaling pathways inhibited and activated by this compound in cancer cells.
References
Technical Support Center: Interpreting Unexpected Results in Withaferin A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Withaferin A (WA).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Q1: Why am I observing lower-than-expected cytotoxicity or no effect on cell viability?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following:
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Compound Integrity and Solubility: this compound is sparingly soluble in aqueous solutions and can degrade. Ensure your stock solution, typically dissolved in DMSO, is properly stored at -20°C and protected from light.[1][2][3] Prepare fresh dilutions in culture media for each experiment, as aqueous solutions are not recommended for storage beyond a day.[2] Precipitation of WA in the culture media at higher concentrations can also reduce its effective concentration.[4]
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Cell Line Sensitivity: The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cancer cell lines. For example, IC50 values can range from nanomolar to micromolar concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Treatment Duration: The cytotoxic effects of this compound are time-dependent. A 24-hour treatment may not be sufficient to observe significant cell death in some cell lines. Consider extending the treatment duration to 48 or 72 hours.
-
DMSO Concentration: Ensure the final concentration of the vehicle, DMSO, in your cell culture is low (typically <0.1% v/v) to avoid solvent-induced toxicity or off-target effects.
Q2: My Western blot results for a specific signaling protein are inconsistent with published data. What could be the cause?
A2: Discrepancies in Western blot results can arise from several experimental variables:
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Kinetics of Protein Expression: The effect of this compound on signaling pathways is dynamic. The expression or phosphorylation of a protein may change over time. For instance, STAT3 phosphorylation can be inhibited within hours of treatment. A time-course experiment is recommended to capture the desired signaling event.
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Cellular Context: The signaling pathways activated or inhibited by this compound can be cell-type specific. For example, WA can activate Notch-2 and Notch-4 in some breast cancer cells, which may counteract its inhibitory effects on cell migration. A thorough understanding of the genetic background of your cell line is important.
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Antibody Specificity and Protocol: Ensure the primary antibody has been validated for the specific target and application. Optimize blocking conditions and antibody concentrations. For a general protocol, refer to the detailed experimental protocols section.
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Loading Controls: Use appropriate loading controls to ensure equal protein loading across lanes.
Q3: I am observing both apoptosis and autophagy in my cells treated with this compound. Is this a contradictory result?
A3: Observing both apoptosis and autophagy is not necessarily contradictory and is a known phenomenon with this compound treatment. The role of autophagy in response to WA can be complex and context-dependent:
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Cytoprotective Autophagy: In some cancer cells, such as prostate cancer and hepatocellular carcinoma, this compound induces autophagy as a survival mechanism. In this scenario, inhibiting autophagy can enhance the apoptotic effects of WA.
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Cytotoxic or Non-protective Autophagy: In other contexts, such as in certain breast cancer cells, the autophagy induced by WA does not protect the cells from apoptosis. Some studies suggest that WA can even impair autophagic flux, leading to the accumulation of autophagosomes and contributing to cell death.
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ROS-dependent Autophagy: this compound is a known inducer of reactive oxygen species (ROS), which can trigger both apoptosis and autophagy.
To dissect the role of autophagy in your specific experimental system, consider using autophagy inhibitors (e.g., 3-methyladenine, bafilomycin A1) or genetic knockdown of key autophagy-related genes (e.g., Atg5) in combination with this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pleiotropic agent, meaning it affects multiple targets within the cell. Its anticancer effects are attributed to several mechanisms, including:
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Induction of Apoptosis: Primarily through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades.
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Cell Cycle Arrest: Often at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.
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Inhibition of Key Signaling Pathways: Including NF-κB, STAT3, Akt, and Notch, which are crucial for cancer cell survival, proliferation, and metastasis.
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Inhibition of Angiogenesis: By suppressing the formation of new blood vessels that supply tumors.
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Modulation of the Cytoskeleton: By targeting proteins like vimentin.
Q2: Does this compound have pro-survival effects?
A2: While predominantly known for its cytotoxic effects on cancer cells, some studies have reported instances where this compound can activate pro-survival pathways. For example, in certain breast cancer cells, it can activate Notch-2 and Notch-4, which may impair its overall anti-migratory effects. Additionally, the induction of cytoprotective autophagy in some cancer types can be considered a pro-survival response to the drug.
Q3: Are there any known issues with the stability of this compound in experimental setups?
A3: Yes, this compound's stability can be a concern. It is sensitive to light and should be stored accordingly. While it is soluble in DMSO for stock solutions, its solubility in aqueous culture media is limited. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment to avoid degradation and precipitation, which can lead to inconsistent results.
Q4: Can this compound produce false positive results in high-throughput screenings?
A4: While not extensively studied for this compound specifically, some natural products, including other withanolides, have been identified as pan-assay interference compounds (PAINS). PAINS can interfere with assay readouts through various mechanisms, leading to false-positive results. It is important to validate findings from high-throughput screens with secondary, orthogonal assays.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| MDA-MB-231 | Breast Cancer | 1.066 | 72 | |
| MCF-7 | Breast Cancer | 0.8536 | 72 | |
| U87 | Glioblastoma | 1.07 | 72 | |
| U251 | Glioblastoma | 0.69 | 72 | |
| GL26 | Glioblastoma (murine) | 0.23 | 72 | |
| HeLa | Cervical Cancer | ~2-3 | Not Specified | |
| SKOV3 | Ovarian Cancer | ~2-3 | Not Specified | |
| A549 | Lung Cancer | ~10 | Not Specified | |
| U2OS | Osteosarcoma | 0.32 | Not Specified | |
| MM-CSCs | Multiple Myeloma | 0.649 | 72 | |
| RPMI 8226 | Multiple Myeloma | 0.224 | 72 |
Experimental Protocols
1. Cell Viability Assay (MTT/MTS Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
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Protocol:
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Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only).
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Replace the medium in the wells with the prepared this compound dilutions and vehicle control.
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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Add 20 µL of MTS or MTT solution to each well and incubate for 2-4 hours at 37°C.
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If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis
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Principle: Detects specific proteins in a sample.
-
Protocol:
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Seed cells in 6-well plates or larger culture dishes and treat with this compound for the desired time and concentration.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
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Determine the protein concentration of the supernatant using a BCA or Bradford assay.
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Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
-
Protocol:
-
Seed cells and treat with this compound as desired. Include both negative (vehicle-treated) and positive controls for apoptosis.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.
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Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
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Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound's effects.
References
Adjusting Withaferin A treatment times for optimal effect
Welcome to the technical support center for Withaferin A (WFA). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with WFA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a steroidal lactone derived from the plant Withania somnifera that exhibits pleiotropic effects, meaning it acts on multiple cellular targets to induce its anticancer effects.[1][2] Its primary mechanisms include:
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Induction of Apoptosis: WFA promotes programmed cell death in cancer cells by activating both intrinsic and extrinsic apoptotic pathways.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3]
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Cell Cycle Arrest: It can cause cell cycle arrest, most commonly at the G2/M phase, by modulating the expression of cyclin-dependent kinases.
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Inhibition of Signaling Pathways: WFA is known to inhibit several pro-survival signaling pathways that are often dysregulated in cancer, including NF-κB, Akt/mTOR, and STAT3.
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Generation of Reactive Oxygen Species (ROS): It can induce oxidative stress in cancer cells by increasing the production of ROS, which leads to mitochondrial dysfunction and apoptosis.
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Anti-Angiogenic and Anti-Metastatic Effects: WFA can inhibit the formation of new blood vessels (angiogenesis) and prevent cancer cell migration and invasion (metastasis).
Q2: I am not observing the expected level of cytotoxicity with this compound. What could be the reason?
Several factors can influence the cytotoxic efficacy of this compound. Consider the following:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to WFA. The IC50 values can range from sub-micromolar to higher concentrations depending on the cell type. It is crucial to determine the IC50 for your specific cell line.
-
Treatment Time and Concentration: The duration of treatment and the concentration of WFA are critical. Some effects may only be apparent after prolonged exposure (e.g., 24, 48, or 72 hours). A dose-response and time-course experiment is highly recommended.
-
Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, typically at -20°C or -80°C, and protected from light to prevent degradation.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence experimental outcomes. Maintain consistent cell culture practices.
Q3: How do I choose the optimal concentration and treatment time for my experiment?
The optimal concentration and treatment time for this compound are highly dependent on the specific cell line and the biological question being investigated.
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Literature Review: Start by reviewing published studies that have used WFA in a similar cell line or cancer type to get a starting range for concentration and duration.
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Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line. This is typically done using a cell viability assay like the MTS or MTT assay after a fixed time point (e.g., 24, 48, or 72 hours).
-
Time-Course Experiment: Once an effective concentration range is identified, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cellular response. This is particularly important for studying dynamic processes like apoptosis or cell cycle arrest.
Q4: I am observing off-target effects or toxicity in my control cells. What should I do?
-
Vehicle Control: Ensure you are using an appropriate vehicle control. This compound is often dissolved in DMSO, which can have its own cellular effects at higher concentrations. The final concentration of DMSO in the culture medium should typically be kept below 0.1%.
-
Concentration Range: High concentrations of WFA can lead to non-specific toxicity. If you are observing toxicity in normal or control cell lines, consider using a lower concentration range. Some studies have shown that WFA can selectively target cancer cells over normal cells at certain concentrations.
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Purity of the Compound: Verify the purity of your this compound compound. Impurities could contribute to unexpected cellular responses.
Troubleshooting Guides
Issue: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Uneven Compound Distribution | Mix the plate gently after adding this compound to ensure even distribution in the wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incorrect Incubation Time | Adhere to the recommended incubation time for your specific cell viability assay (e.g., MTS, MTT). |
| DMSO Concentration | Maintain a consistent and low final concentration of the vehicle (e.g., DMSO < 0.1%) across all wells, including controls. |
Issue: Difficulty in Detecting Apoptosis
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptotic activity. |
| Inappropriate Apoptosis Assay | Use multiple assays to confirm apoptosis. For early apoptosis, use Annexin V staining. For late-stage apoptosis, consider TUNEL staining or PARP cleavage analysis by Western blot. |
| Low Concentration of WFA | The concentration of this compound may be insufficient to induce a detectable level of apoptosis. Refer to your dose-response data. |
| Cell Line Resistance | Some cell lines may be more resistant to WFA-induced apoptosis. Consider investigating alternative cell death mechanisms like autophagy. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| U2OS | Osteosarcoma | 0.32 | 48 | |
| MDA-MB-231 | Breast Cancer | ~2-4 | 24 | |
| MCF-7 | Breast Cancer | ~2-4 | 24 | |
| UM-SCC-2 | Head and Neck Squamous Cell Carcinoma | 0.5 | 72 | |
| MDA1986 | Head and Neck Squamous Cell Carcinoma | 0.8 | 72 | |
| JMAR | Head and Neck Squamous Cell Carcinoma | 2.0 | 72 | |
| JHU011 | Head and Neck Squamous Cell Carcinoma | 2.2 | 72 | |
| Ca9-22 | Oral Cancer | ~2-3 | 24 | |
| CAL 27 | Oral Cancer | ~2-3 | 24 | |
| HeLa | Cervical Cancer | ~0.05-0.1% (of extract) | Not specified | |
| ME-180 | Cervical Cancer | ~0.05-0.1% (of extract) | Not specified |
Note: IC50 values can vary between laboratories due to differences in experimental conditions. This table should be used as a guideline.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for WFA.
Caption: Troubleshooting low cytotoxicity.
References
- 1. This compound: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluating anticancer properties of this compound—a potent phytochemical [frontiersin.org]
Validation & Comparative
Withaferin A: A Comparative Guide to its Anticancer Mechanisms
Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention within the scientific community for its potent anticancer properties.[1][2] This guide provides a comprehensive comparison of this compound's anticancer mechanisms with established chemotherapeutic agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand and validate its therapeutic potential.
Core Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.[1][3] These effects are achieved by modulating a variety of signaling pathways and molecular targets within cancer cells.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade initiated by this compound involves both intrinsic and extrinsic pathways.
Key Molecular Events:
-
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in intracellular ROS levels, which in turn triggers mitochondrial dysfunction.[3]
-
Mitochondrial Pathway Activation: The increase in ROS leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
-
Suppression of Inhibitor of Apoptosis Proteins (IAPs): this compound has been shown to suppress the expression of IAP family proteins such as XIAP, cIAP-2, and Survivin, further promoting apoptosis.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
A common method to quantify apoptosis is through flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Culture and Treatment: Cancer cells (e.g., AGS gastric cancer cells) are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for specific time points (e.g., 6 and 18 hours).
-
Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle in cancer cells, primarily inducing arrest at the G2/M phase. This prevents the cells from dividing and proliferating.
Key Molecular Events:
-
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: this compound treatment leads to the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and Cdc2 (CDK1).
-
Upregulation of p21: In some cancer cell lines, this compound can induce the expression of the CDK inhibitor p21, which plays a crucial role in halting the cell cycle.
-
Activation of Checkpoint Kinases: this compound can also affect the phosphorylation status of checkpoint kinases like Chk1 and Chk2, leading to M phase arrest.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
PI staining followed by flow cytometry is a standard technique to analyze cell cycle distribution.
-
Cell Culture and Treatment: Cancer cells (e.g., AGS cells) are treated with different concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for a defined period (e.g., 12 hours).
-
Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, the cells are washed again and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Inhibition of Metastasis and Angiogenesis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit several key processes involved in metastasis and angiogenesis (the formation of new blood vessels that supply tumors).
Key Molecular Events:
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound can inhibit the EMT process, which allows cancer cells to become more motile and invasive.
-
Downregulation of Matrix Metalloproteinases (MMPs): It can decrease the expression and activity of MMPs, such as MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.
-
Inhibition of Angiogenesis: this compound has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. It can also interfere with the ubiquitin-proteasome pathway in endothelial cells.
-
Modulation of Signaling Pathways: this compound can inhibit signaling pathways that promote metastasis, such as the STAT3 and NF-κB pathways.
Experimental Protocol: Wound Healing Assay for Cell Migration
The wound healing assay is a straightforward method to assess the effect of a compound on cell migration.
-
Cell Culture: Cancer cells are grown to confluence in a culture plate.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment and Imaging: The cells are then treated with this compound or a control. Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is measured to determine the effect of the treatment on cell migration.
Comparative Analysis with Alternative Anticancer Agents
To contextualize the efficacy of this compound, it is valuable to compare its mechanisms and potency with established chemotherapeutic drugs such as Paclitaxel and Doxorubicin.
This compound vs. Paclitaxel
Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the M phase and subsequent apoptosis.
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Multi-targeted: Induces apoptosis, G2/M arrest, inhibits metastasis | Mitotic inhibitor: Stabilizes microtubules, causing M phase arrest |
| Apoptosis Induction | ROS-mediated mitochondrial pathway, IAP suppression | Primarily through mitotic catastrophe following M phase arrest |
| Cell Cycle Arrest | G2/M phase | M phase |
| Synergistic Effects | Synergistic with Paclitaxel in non-small cell lung cancer cells | Standard of care in combination with other agents |
Studies have shown that the combination of this compound and Paclitaxel can be highly synergistic in inhibiting the proliferation of non-small cell lung cancer cells. This suggests that this compound could be used to enhance the efficacy of Paclitaxel and potentially overcome drug resistance.
This compound vs. Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.
| Feature | This compound | Doxorubicin |
| Primary Mechanism | Multi-targeted: Induces apoptosis, G2/M arrest, inhibits metastasis | DNA intercalation, topoisomerase II inhibition, free radical generation |
| Apoptosis Induction | ROS-mediated mitochondrial pathway, IAP suppression | DNA damage-induced apoptosis |
| Synergistic Effects | Synergistic with Doxorubicin in ovarian cancer cells | Widely used in combination chemotherapy regimens |
The combination of this compound and Doxorubicin has been shown to have a synergistic effect in inhibiting the proliferation of ovarian cancer cells. This combination can lead to enhanced ROS production, DNA damage, and autophagy-mediated cell death. This suggests a potential strategy to reduce the required dosage of Doxorubicin, thereby minimizing its associated side effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a deeper understanding of this compound's anticancer mechanisms.
Caption: this compound induced apoptosis pathway.
Caption: Workflow for cell cycle analysis.
Caption: Comparison of this compound's mechanisms.
Conclusion
This compound presents a compelling profile as a potential anticancer agent with a pleiotropic mechanism of action. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of multiple signaling pathways highlights its potential as a standalone therapy or as an adjuvant to conventional chemotherapeutics. The synergistic effects observed with Paclitaxel and Doxorubicin open promising avenues for combination therapies that could enhance treatment efficacy and mitigate adverse effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
Withaferin A vs. Withanolide A: A Scientific Comparison of Two Potent Withanolides
For Researchers, Scientists, and Drug Development Professionals
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found predominantly in plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among the most studied are Withaferin A and Withanolide A, both primarily isolated from Withania somnifera (Ashwagandha). While structurally similar, these two compounds exhibit distinct biological profiles, impacting their potential therapeutic applications. This guide provides an objective, data-driven comparison of this compound and Withanolide A, focusing on their anti-cancer, anti-inflammatory, and neuroprotective properties.
Biochemical Properties at a Glance
This compound and Withanolide A share a common steroidal backbone but differ in their hydroxylation and epoxidation patterns. These subtle structural variations are believed to be responsible for their differential biological activities.[1][2] this compound is characterized by a C5, C6 epoxy ring and hydroxyl groups at C4 and C27, whereas Withanone (a closely related withanolide often studied alongside or as a proxy for Withanolide A) has a C6, C7 epoxy group and hydroxyl groups at C5 and C17.[1]
Comparative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the differential effects of this compound and Withanolide A (or its close analogue, Withanone) in key biological assays.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC50 / Effect | Key Finding |
| This compound | U2OS (human osteosarcoma) | MTT Assay | Cytotoxic at ≥ 0.5 µg/ml | Cytotoxic to both cancer and normal cells.[2] |
| TIG-3 (normal human fibroblasts) | MTT Assay | Cytotoxic at ≥ 0.5 µg/ml | [2] | |
| Withanone | U2OS (human osteosarcoma) | MTT Assay | Milder cytotoxicity compared to this compound | Selectively cytotoxic to cancer cells. |
| TIG-3 (normal human fibroblasts) | MTT Assay | No significant cytotoxicity at equivalent doses | Safer for normal cells. | |
| This compound | Human Endometrial Cancer (KLE) | Cell Proliferation Assay | IC50 = 10 µM | Potent anti-proliferative activity. |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Model | Assay | Concentration | Effect | Key Finding |
| This compound | LPS-stimulated BV-2 microglia | Nitric Oxide (NO) Production | - | 10 times more potent than Withanolide A | Significantly stronger anti-inflammatory activity. |
| LPS-stimulated BV-2 microglia | Reactive Oxygen Species (ROS) Production | - | 10 times more potent than Withanolide A | ||
| Withanolide A | LPS-stimulated BV-2 microglia | Nitric Oxide (NO) Production | - | Less potent than this compound | |
| LPS-stimulated BV-2 microglia | Reactive Oxygen Species (ROS) Production | - | Less potent than this compound | ||
| This compound | LPS-induced bone marrow-derived macrophages (BMDMs) | TNF-α & IL-6 gene expression | 0.2 and 0.5 µg/mL | Significant suppression | Potent inhibitor of pro-inflammatory cytokines. |
| Withanone | LPS-induced bone marrow-derived macrophages (BMDMs) | TNF-α & IL-6 gene expression | 0.2 and 0.5 µg/mL | Significant suppression | |
| Withanolide A | LPS-induced bone marrow-derived macrophages (BMDMs) | TNF-α & IL-6 gene expression | 8 µg/mL | Partial suppression | Significantly less effective than this compound and Withanone. |
Table 3: Comparative Neuroprotective Activity
| Compound | Model | Assay | Effect | Key Finding |
| Withanolide A | Hypoxia-induced neurodegeneration in rats | Immunohistochemistry, Western Blot | Reversed neurodegeneration, restored glutathione levels | Potent neuroprotective agent. |
| This compound | Alzheimer's Disease models | N/A | Prevents NF-κB activation | Anti-inflammatory mechanism contributes to neuroprotection, but less effective than Withanolide A in direct neurotrophic assays. |
Signaling Pathways and Mechanisms of Action
This compound and Withanolide A exert their effects by modulating a complex network of signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity Comparison
Objective: To determine and compare the cytotoxic effects of this compound and Withanolide A on both cancerous and normal cell lines.
Materials:
-
Human cancer cell line (e.g., U2OS) and normal human fibroblast cell line (e.g., TIG-3)
-
This compound and Withanolide A stock solutions (in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Withanolide A in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the compounds (e.g., 0.01 to 10 µg/mL). Include a vehicle control (DMSO) and a no-treatment control. Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for NF-κB p65 Nuclear Translocation
Objective: To compare the inhibitory effects of this compound and Withanolide A on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound and Withanolide A stock solutions (in DMSO)
-
Lipopolysaccharide (LPS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or Withanolide A for 1 hour. Then, stimulate with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each nuclear and cytoplasmic extract onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for p65 in the nuclear and cytoplasmic fractions. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively. Compare the levels of nuclear p65 between the different treatment groups to assess the inhibition of translocation.
Neurite Outgrowth Assay
Objective: To compare the neurotrophic effects of this compound and Withanolide A on a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
This compound and Withanolide A stock solutions (in DMSO)
-
Cell culture medium (e.g., DMEM/F12) with low serum (e.g., 1% FBS)
-
Poly-L-lysine coated plates or coverslips
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells on poly-L-lysine coated plates or coverslips at a low density to allow for neurite extension.
-
Compound Treatment: After cell attachment, replace the medium with low-serum medium containing various concentrations of this compound or Withanolide A. Include a vehicle control and a positive control (e.g., nerve growth factor, NGF).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope (if using fluorescent staining for neurons).
-
Data Analysis:
-
Measure the length of the longest neurite for a significant number of cells in each treatment group.
-
Count the number of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).
-
Compare the neurite length and the percentage of neurite-bearing cells between the different treatment groups.
-
Conclusion
The available evidence strongly suggests that this compound and Withanolide A, despite their structural similarities, possess distinct pharmacological profiles. This compound demonstrates potent anti-cancer and anti-inflammatory activities, often at significantly lower concentrations than Withanolide A. However, this potency is accompanied by cytotoxicity to normal cells. In contrast, Withanolide A and its analogue Withanone exhibit a more favorable safety profile, with selective cytotoxicity towards cancer cells and prominent neuroprotective effects.
These findings have important implications for drug development. This compound may be a promising candidate for targeted cancer therapies where high potency is required, though careful consideration of its toxicity is necessary. Withanolide A, with its neurotrophic and safer cytotoxic profile, holds potential for the development of therapeutics for neurodegenerative diseases and as a less toxic anti-cancer agent. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and guide the selection of the most appropriate compound for specific clinical applications.
References
- 1. Differential Activities of the Two Closely Related Withanolides, this compound and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 2. Differential Activities of the Two Closely Related Withanolides, this compound and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Withaferin A and Paclitaxel in Breast Cancer Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Withaferin A (WFA), a naturally occurring steroidal lactone, and Paclitaxel (PTX), a widely used chemotherapeutic agent, in the context of breast cancer treatment. We present a synthesis of experimental data focusing on their comparative efficacy, mechanisms of action, and the underlying experimental protocols.
Comparative Efficacy in Breast Cancer Cell Lines
The cytotoxic effects of this compound and Paclitaxel have been evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line's molecular characteristics, such as estrogen receptor (ER) status.
| Compound | Cell Line | Type | IC50 (µM) | Assay | Citation |
| This compound | MDA-MB-231 | Triple-Negative | ~12 | CCK-8 | [1] |
| This compound | MCF-7 | ER-Positive | Not Specified | Not Specified | [2] |
| Paclitaxel | Various | Breast Cancer | Low nM range (clinically relevant) | Not Specified | [3] |
Note: Direct, side-by-side IC50 comparisons in the same study are limited in the reviewed literature. The provided data is synthesized from different sources.
Studies indicate that this compound effectively suppresses the viability of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells in a dose-dependent manner.[2] In drug-resistant MDA-MB-231 cells, this compound showed a significant reduction in cell viability with an IC50 of 12 μM. Paclitaxel is known to be effective in the low nanomolar range, although this can vary significantly based on the cell line's sensitivity and resistance mechanisms.
Mechanisms of Action: A Tale of Two Strategies
While both compounds induce apoptosis and cell cycle arrest, their primary molecular mechanisms differ significantly. Paclitaxel has a well-defined target, whereas this compound is a multi-targeted agent.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules. This action hyper-stabilizes the microtubule structure, preventing the dynamic instability required for mitotic spindle formation and chromosome segregation. This disruption leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering apoptosis. Key downstream effects include the inactivation of the anti-apoptotic protein Bcl-2.
References
- 1. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluating anticancer properties of this compound—a potent phytochemical [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
Withaferin A versus Curcumin: A Comparative Guide on Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two prominent phytochemicals: Withaferin A, a steroidal lactone from Withania somnifera (Ashwagandha), and Curcumin, the principal curcuminoid from Curcuma longa (Turmeric). Both compounds have been extensively researched for their therapeutic potential, particularly in modulating inflammatory pathways. This document synthesizes experimental data to offer a comprehensive overview of their mechanisms of action, potency, and the experimental protocols used to evaluate their efficacy.
Mechanisms of Anti-inflammatory Action
Both this compound and Curcumin exert their anti-inflammatory effects by modulating multiple signaling pathways. A primary target for both is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[1]
1.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] The activation of NF-κB is a tightly regulated process, and its dysregulation is a hallmark of many chronic inflammatory diseases.
This compound's Mechanism of NF-κB Inhibition:
This compound has been shown to potently inhibit NF-κB activation.[2] One of its primary mechanisms involves the direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit. It achieves this by covalently binding to a specific cysteine residue (Cys-179) in the activation loop of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Some studies also suggest that this compound can disrupt the ubiquitination of NEMO (NF-κB essential modulator), a critical step in IKK activation.
Curcumin's Mechanism of NF-κB Inhibition:
Curcumin also effectively suppresses the NF-κB pathway. Its inhibitory actions are multifaceted and include:
-
Inhibition of IKK activation, which prevents the phosphorylation and degradation of IκBα.
-
Prevention of the nuclear translocation of the p65 subunit of NF-κB.
-
Direct inhibition of the binding of NF-κB to DNA.
-
Modulation of upstream kinases such as Akt and protein kinase C (PKC) that can activate NF-κB.
References
A Comprehensive Guide to the Reproducibility and Validation of Withaferin A Research
For Researchers, Scientists, and Drug Development Professionals
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its potential therapeutic applications. Preclinical studies have extensively explored its anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a comparative analysis of the existing research findings to assess the reproducibility and validation of this compound's biological activities. By presenting quantitative data from various studies in a structured format, detailing experimental methodologies, and visualizing key signaling pathways, this guide aims to offer an objective resource for researchers in the field.
Anticancer Effects of this compound
The anticancer potential of this compound has been investigated across a wide range of cancer types. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.
Comparative Efficacy Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values of this compound in various cancer cell lines from different studies, providing a basis for comparing its efficacy and assessing the reproducibility of these findings.
Table 1: Comparative IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Study | IC50 (µM) | Assay | Treatment Duration (hours) |
| MCF-7 | Stan et al. (2008) | ~2.5 | MTT | 72 |
| Hahm et al. (2011) | ~2.0 | MTT | 72 | |
| Vel-Kutty et al. (2019) | 1.5 ± 0.2 | MTT | 48 | |
| Dom et al. (2014) | 0.85 ± 0.07 | FACS | 72 | |
| MDA-MB-231 | Stan et al. (2008) | ~5.0 | MTT | 72 |
| Hahm et al. (2011) | ~2.5 | MTT | 72 | |
| Vel-Kutty et al. (2019) | 2.5 ± 0.3 | MTT | 48 | |
| Dom et al. (2014) | 1.07 ± 0.09 | FACS | 72 |
Table 2: Comparative IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | Study | IC50 (µM) | Assay | Treatment Duration (hours) |
| HCT116 | Colon Cancer | Koduru et al. (2010) | 2.5 | MTT | 48 |
| Lee et al. (2017) | 1.8 ± 0.2 | MTT | 48 | ||
| A549 | Lung Cancer | Oh et al. (2012) | 2.0 | MTT | 48 |
| Liu et al. (2015) | 1.5 | MTT | 48 | ||
| PC-3 | Prostate Cancer | Srinivasan et al. (2007) | 4.0 | MTT | 72 |
| Nishikawa et al. (2015) | 3.2 | WST-8 | 48 | ||
| SH-SY5Y | Neuroblastoma | Shah et al. (2016) | 0.4 | MTT | 24 |
| Ahmad et al. (2025) | ~0.6 (for 50% cell death) | Cytotoxicity Assay | Not specified |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models provide crucial data on the in vivo efficacy of this compound. The following table summarizes results from xenograft studies, highlighting the doses used and the observed tumor growth inhibition.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage | Route | Tumor Growth Inhibition | Study |
| Breast Cancer | MDA-MB-231 | Nude Mice | 4 mg/kg/day | i.p. | ~50% reduction in tumor volume | Stan et al. (2008)[1] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 20 mg/kg, 3 times/week | i.p. | Significant suppression of tumor growth | [2] |
| Breast Cancer | SUM159 | SCID Mice | Not specified | Not specified | Accelerated tumor growth with Notch2 knockdown was sensitive to WA | Kim et al. (2016)[3] |
| Colon Cancer | HCT116 | Nude Mice | 2 mg/kg, every 2 days | i.p. | Significant decrease in tumor volume and weight | Choi et al. (2017)[4] |
Key Signaling Pathways in this compound's Anticancer Activity
This compound has been shown to modulate several critical signaling pathways involved in cancer progression. The diagrams below illustrate the key interactions of this compound with the NF-κB and STAT3 pathways, which are frequently dysregulated in cancer.
Anti-inflammatory Effects of this compound
Chronic inflammation is a key driver of many diseases, including cancer. This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Modulation of Inflammatory Mediators
Studies have consistently shown that this compound can suppress the production of pro-inflammatory cytokines and enzymes. However, the effective concentrations and specific molecular targets can vary between studies.
Table 4: Effects of this compound on Inflammatory Markers
| Inflammatory Marker | Cell/Animal Model | Effect | Study |
| NF-κB | HEK293 cells | Inhibition of TNF-α induced activation | Kaileh et al. (2007) |
| Cystic Fibrosis cellular models | Inhibition of PA-induced activation | Grover et al. (2010) | |
| IKKβ | In vitro kinase assay | Direct inhibition of catalytic activity | Kaileh et al. (2007) |
| IL-6, TNF-α | Collagen-induced arthritis rats | Significant inhibition of levels | Cheng et al. (2024) |
Neuroprotective and Neurotoxic Effects of this compound
The effects of this compound on the nervous system present a more complex and sometimes contradictory picture. While many studies report neuroprotective effects, some recent evidence suggests potential neurotoxicity, particularly at higher concentrations.
Conflicting Findings in Neuronal Cell Models
The SH-SY5Y neuroblastoma cell line is widely used to study both neuroprotection and neurotoxicity. The conflicting results observed in this cell line highlight the importance of experimental conditions, such as dosage and cell differentiation state.
Table 5: Contrasting Effects of this compound on SH-SY5Y Cells
| Effect | Concentration | Cell State | Key Findings | Study |
| Neuroprotection | Low µM range | Undifferentiated | Protection against HNE-induced neurotoxicity | |
| Neurotoxicity | 0.6 - 2.4 µM | Differentiated | Potent, dose-dependent cytotoxicity | Ahmad et al. (2025) |
This discrepancy suggests that the therapeutic window for this compound's neuroprotective effects may be narrow and that its impact is highly context-dependent. The differentiation state of the neuronal cells appears to be a critical factor influencing the outcome.
Experimental Protocols
To facilitate the replication and validation of the cited research, this section provides an overview of the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blotting for NF-κB Signaling
Western blotting is used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the effect of this compound on NF-κB signaling.
-
Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
Animal models are essential for evaluating the in vivo anticancer efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Conclusion
The research on this compound demonstrates a promising and broad spectrum of biological activities. While there is a substantial body of evidence supporting its anticancer and anti-inflammatory effects, with a reasonable degree of reproducibility in terms of the signaling pathways involved, some areas warrant further investigation. The variability in reported IC50 values across different studies, even within the same cell line, underscores the need for standardized experimental protocols. Furthermore, the conflicting data on its effects in the nervous system highlight the importance of carefully considering experimental parameters such as dose, duration of exposure, and the specific cellular context. This guide serves as a starting point for researchers to critically evaluate the existing literature and design future studies that will further clarify the therapeutic potential of this compound.
References
- 1. This compound Causes FOXO3a- and Bim-Dependent Apoptosis and Inhibits Growth of Human Breast Cancer Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits in vivo growth of breast cancer cells accelerated by Notch2 knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits in vivo growth of breast cancer cells accelerated by Notch2 knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Withaferin A Targets: A Comparative Guide to siRNA Knockdown Validation
For Researchers, Scientists, and Drug Development Professionals
Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its pleiotropic anti-cancer properties. Its ability to modulate multiple signaling pathways makes it a promising therapeutic candidate. However, pinpointing its direct molecular targets is crucial for understanding its mechanism of action and for further drug development. This guide provides a comprehensive comparison of the use of small interfering RNA (siRNA) knockdown technology for validating the cellular targets of this compound, supported by experimental data and detailed protocols.
The Power of siRNA in Target Validation
siRNA technology offers a powerful method for transiently silencing the expression of specific genes. By knocking down a putative target protein, researchers can observe whether the cellular response to this compound is altered. A diminished effect of this compound after knockdown of a specific protein provides strong evidence that the protein is a direct or indirect target of the compound.
Quantitative Analysis of this compound Efficacy Post-siRNA Knockdown
While many studies qualitatively confirm this compound's targets using siRNA, detailed quantitative data on the shift in its efficacy is often essential for robust validation. The following table summarizes findings from studies that have investigated the impact of siRNA-mediated knockdown of specific targets on the cytotoxic effects of this compound.
| Target Protein | Cell Line | siRNA-mediated Knockdown Efficiency | Change in this compound Activity | Reference |
| p53 | Cervical Cancer Cells (CaSki) | Not explicitly quantified | Abrogation of p53 by siRNA abolished the cell death induced by this compound.[1][2] | [1][2] |
| STAT3 | Renal Carcinoma Cells (Caki) | Not explicitly quantified | Overexpression of STAT3 attenuated this compound-induced apoptosis, suggesting knockdown would enhance its effect.[3] | |
| G3BP1 | Prostate Cancer Cells | Not explicitly quantified | Knockdown of G3BP1 enhanced the efficacy of this compound to reduce prostate cancer cell survival. |
Comparison with Alternative Target Validation Methods
While siRNA is a widely used tool, other technologies for gene silencing and target validation exist, each with its own set of advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing by transiently degrading target mRNA. | - Rapid and relatively easy to implement.- Transient effect, suitable for studying immediate cellular responses.- High-throughput screening is feasible. | - Incomplete knockdown is common.- Off-target effects can occur.- Transient nature may not be suitable for long-term studies. |
| shRNA (short hairpin RNA) | DNA construct integrated into the genome, continuously expressing siRNA for long-term silencing. | - Stable, long-term gene knockdown.- Can be used to create stable cell lines.- Suitable for in vivo studies. | - More complex and time-consuming to generate stable cell lines.- Potential for insertional mutagenesis.- Off-target effects are still a concern. |
| CRISPR/Cas9 | Gene editing tool that creates permanent knockouts of target genes at the DNA level. | - Complete and permanent gene knockout.- High specificity and fewer off-target effects compared to RNAi.- Versatile for gene editing beyond knockouts (e.g., knock-ins, point mutations). | - Can be lethal if the target gene is essential for cell survival.- More technically demanding than siRNA.- Potential for off-target DNA cleavage. |
Key Signaling Pathways Targeted by this compound and Validated by siRNA
This compound's anti-cancer effects stem from its ability to interfere with multiple oncogenic signaling pathways. The following diagrams illustrate some of the key pathways where target validation has been supported by gene silencing techniques.
Experimental Workflow for siRNA-Mediated Target Validation
The following diagram outlines a typical workflow for confirming a this compound target using siRNA knockdown.
Detailed Experimental Protocol: siRNA Knockdown for this compound Target Validation
This protocol provides a general framework for performing siRNA-mediated knockdown to validate a putative target of this compound in a cancer cell line. Optimization will be required for specific cell lines and targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
siRNA targeting the gene of interest (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Multi-well culture plates (e.g., 6-well or 96-well)
-
This compound stock solution
-
Reagents for downstream assays (e.g., MTT or CellTiter-Glo® for viability, Annexin V/PI for apoptosis)
-
Reagents for Western blotting to confirm protein knockdown
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in the appropriate culture plates at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Transfection Complex Preparation (per well of a 6-well plate):
-
Tube A (siRNA): Dilute the siRNA (e.g., 100 pmol) in 250 µL of reduced-serum medium. Mix gently.
-
Tube B (Transfection Reagent): Dilute the transfection reagent (e.g., 5 µL of Lipofectamine™ RNAiMAX) in 250 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 2.5 mL of fresh, antibiotic-free complete medium to each well.
-
Add the 500 µL of siRNA-transfection reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal protein knockdown should be determined empirically.
-
-
Confirmation of Protein Knockdown (Western Blot):
-
After the incubation period, lyse a subset of the cells from a parallel well to confirm the knockdown of the target protein by Western blotting. Compare the protein levels in cells transfected with the target siRNA to those transfected with the non-targeting control siRNA.
-
-
This compound Treatment:
-
Once knockdown is confirmed, treat the remaining cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Downstream Cellular Assays:
-
After the desired treatment period with this compound (e.g., 24-48 hours), perform cellular assays to assess the effects on cell viability, apoptosis, or other relevant phenotypes.
-
-
Data Analysis:
-
Compare the dose-response curves of this compound in cells with the target protein knocked down versus the control cells. A rightward shift in the dose-response curve or a decrease in the maximum effect of this compound in the knockdown cells indicates that the targeted protein is involved in the mechanism of action of this compound.
-
This guide provides a framework for utilizing siRNA knockdown to validate the targets of this compound. By combining this powerful technique with robust quantitative analysis and a clear understanding of its alternatives, researchers can confidently elucidate the molecular mechanisms underlying the therapeutic potential of this promising natural compound.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 3. Identification and quantitative analysis of cellular proteins affected by treatment with this compound using a SILAC-based proteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Withaferin A in Oncology: A Comparative Analysis of Clinical Trial Outcomes and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant interest in the scientific community for its potential anticancer properties. Preclinical studies have demonstrated its ability to modulate various signaling pathways involved in tumorigenesis, leading to the initiation of clinical investigations. This guide provides a comprehensive analysis of the available clinical trial outcomes for this compound, a comparison with established therapies, and a detailed look at the experimental protocols used to elucidate its mechanism of action.
Clinical Trial Outcomes: this compound
To date, the clinical evaluation of this compound in oncology has been limited but has provided initial insights into its safety and potential activity.
Completed Phase I Trial in Advanced Osteosarcoma
A Phase I dose-escalation study evaluated the safety and pharmacokinetics of this compound in patients with advanced-stage, high-grade osteosarcoma[1][2][3][4].
Table 1: Summary of Phase I Clinical Trial of this compound in Advanced Osteosarcoma
| Parameter | Details |
| Trial Design | Phase I, open-label, dose-escalation (3+3 design)[1] |
| Patient Population | Patients with advanced-stage, high-grade osteosarcoma |
| Dosage Cohorts | 72 mg, 108 mg, 144 mg, and 216 mg of this compound administered daily in divided doses |
| Primary Objectives | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) |
| Key Findings | - Safety: The formulation was generally well-tolerated. A total of 11 grade 1 or 2 adverse events were reported, with no grade 3 or 4 events. The most common adverse events were elevated liver enzymes (5 of 11 events) and skin rash (2 of 11 events). Other reported side effects included fatigue, fever, edema, and diarrhea.- Pharmacokinetics: this compound exhibited low oral bioavailability, with no detectable levels of the compound in the circulation of any of the patients.- Efficacy: No patients achieved a partial or complete response based on RECIST criteria. The majority of patients (86%) had stable disease, while 14% had progressive disease. In patients with localized disease, progressive disease was associated with a significantly worse progression-free survival. |
| Conclusion | The administered formulation of this compound was safe but had poor oral bioavailability. Further studies with improved formulations are recommended. |
Ongoing Phase I/II Trial in Recurrent Ovarian Cancer
A clinical trial (NCT05610735) is currently evaluating this compound (in the form of Ashwagandha) in combination with liposomal doxorubicin (DOXIL) for recurrent ovarian cancer. As this trial is ongoing, no results have been published to date.
Table 2: Overview of the Ongoing Phase I/II Clinical Trial of this compound in Recurrent Ovarian Cancer
| Parameter | Details |
| Trial Identifier | NCT05610735 |
| Trial Design | Phase I/II, open-label |
| Patient Population | Patients with recurrent ovarian cancer |
| Intervention | Phase I (Dose Escalation): - Ashwagandha tablets daily at three dose levels: 2.0 g, 4.0 g, and 8.0 g.- Fixed dose of liposomal doxorubicin (DOXIL) at 40 mg/m² intravenously every 4 weeks.Phase II: - Ashwagandha at the dose determined in Phase I.- Liposomal doxorubicin (DOXIL) at 40 mg/m². |
| Primary Objectives | Phase I: To determine the feasibility and maximum tolerated dose of Ashwagandha in combination with DOXIL.Phase II: To evaluate the complete response (CR), partial response (PR), and stable disease (SD) rates. |
| Status | Recruiting |
Comparison with Alternative Treatments
Due to the early stage of clinical research on this compound, there are no direct comparative clinical trials against standard-of-care treatments. However, for context, established therapies for recurrent ovarian cancer, the indication for the ongoing trial, are presented below.
Table 3: Selected Standard Therapies for Recurrent Ovarian Cancer
| Treatment | Mechanism of Action | Common Efficacy Outcomes (in specific patient populations) |
| Pegylated Liposomal Doxorubicin (PLD) | Anthracycline topoisomerase II inhibitor, leading to DNA damage and apoptosis. | In platinum-sensitive recurrent ovarian cancer, PLD has shown a significant survival benefit in some studies. |
| Topotecan | Topoisomerase I inhibitor, causing DNA damage during replication. | Used in both platinum-sensitive and -resistant recurrent ovarian cancer. |
| Gemcitabine | Nucleoside analog that inhibits DNA synthesis. | Often used in combination with carboplatin for platinum-sensitive recurrent disease. |
| Bevacizumab | Monoclonal antibody that targets Vascular Endothelial Growth Factor (VEGF), inhibiting angiogenesis. | Can improve progression-free survival in combination with chemotherapy in certain patient populations. |
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Preclinical research has identified several key signaling pathways that are modulated by this compound, contributing to its anticancer effects.
Key Signaling Pathways Modulated by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and pharmacokinetics of Withaferin-A in advanced stage high grade osteosarcoma: A phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaferin-A: extract from Ashwagandha shows anticancer activity for osteosarcoma, finds a Phase-1 trial [speciality.medicaldialogues.in]
- 4. Safety and pharmacokinetics of Withaferin-A in advanced stage high grade osteosarcoma: A phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Withaferin A: A Comparative Analysis of its Efficacy Against Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention in the scientific community for its pleiotropic therapeutic properties, particularly in the realms of oncology and inflammation.[1][2] This guide provides an objective comparison of this compound's efficacy against other well-known natural compounds, supported by experimental data. The focus is on providing a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of this compound as a potential therapeutic agent.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data comparing the efficacy of this compound with other natural compounds. It is important to note that direct comparative studies with standardized methodologies are not always available for all compounds.
Anti-Inflammatory Activity: Inhibition of IL-6 Production
Interleukin-6 (IL-6) is a key pro-inflammatory cytokine implicated in a variety of inflammatory diseases and cancers. The following data compares the potency of this compound and Quercetin in inhibiting IL-6 production in human chronic myeloid leukemia (K562) and its doxorubicin-resistant variant (K562/Adr) cell lines.
| Compound | Cell Line | IC50 (µM) for IL-6 Inhibition |
| This compound | K562 | 0.54 |
| Quercetin | K562 | 29.5 |
| This compound | K562/Adr | 0.58 |
| Quercetin | K562/Adr | 13.2 |
Lower IC50 values indicate higher potency.
This data clearly demonstrates the superior potency of this compound over Quercetin in inhibiting IL-6 production in both sensitive and drug-resistant cancer cell lines.
Cytotoxicity in Cancer and Normal Cells: A Comparison with Withanone
Withanone is another withanolide found in Withania somnifera and is structurally similar to this compound. The following table summarizes the comparative cytotoxicity of these two compounds on a human osteosarcoma cell line (U2OS) and a normal human fibroblast cell line (TIG-3).
| Compound | Cell Line | Observation |
| This compound | U2OS (Cancer) | Cytotoxic at ≥ 0.5 µg/mL |
| Withanone | U2OS (Cancer) | Milder cytotoxicity, growth arrest |
| This compound | TIG-3 (Normal) | Cytotoxic at ≥ 0.5 µg/mL |
| Withanone | TIG-3 (Normal) | Remained unaffected at equivalent doses |
This comparison highlights a key difference in the activity of these two closely related withanolides. While this compound exhibits potent cytotoxicity against both cancerous and normal cells, withanone demonstrates a more selective cytotoxic effect against cancer cells, suggesting a better safety profile in this specific context.[1][3]
Comparative Efficacy with Curcumin and Resveratrol: A Note on Available Data
Direct comparative studies providing quantitative data, such as IC50 values, for this compound against curcumin and resveratrol are limited in the current scientific literature. While all three compounds are known to modulate similar signaling pathways, such as NF-κB and STAT3, their relative potencies have not been extensively evaluated in head-to-head comparisons under standardized experimental conditions.
-
Resveratrol: Similarly, both this compound and resveratrol are known inhibitors of the NF-κB signaling pathway. They achieve this through different mechanisms, with this compound targeting IKKβ and resveratrol affecting p65 and IKKβ activities. Quantitative comparisons of their inhibitory effects on NF-κB activation are lacking.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and other natural compounds stem from their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses and plays a significant role in cancer development and progression.
This compound inhibits the NF-κB pathway by directly targeting the IκB kinase (IKK) complex, specifically the IKKβ subunit, thereby preventing the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. Resveratrol also inhibits NF-κB signaling, but its mechanism involves the suppression of p65 and IκB kinase activities.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.
References
- 1. Differential Activities of the Two Closely Related Withanolides, this compound and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative analysis of Withaferin A extraction techniques
For Researchers, Scientists, and Drug Development Professionals
Withaferin A, a prominent steroidal lactone derived from Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. The efficient extraction of this compound from its plant source is a critical first step for research and drug development. This guide provides a comparative analysis of various extraction techniques, offering insights into their efficiency, yield, and the purity of the final product. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Techniques
The choice of extraction method significantly impacts the yield and purity of this compound. Below is a summary of quantitative data from various studies, comparing conventional and modern extraction techniques.
| Extraction Technique | Solvent(s) | Temperature (°C) | Extraction Time | This compound Yield/Content | Purity (%) | Key Advantages | Key Disadvantages |
| Reflux Extraction | 80:20 Methanol:Water | 70 | 9 hours (3x3h) | ~0.075% from leaf powder | 85 | Simple setup, effective for exhaustive extraction.[1] | Long extraction time, high solvent consumption, potential for thermal degradation. |
| Soxhlet Extraction | Methanol | Boiling point of solvent | 36 hours | Not explicitly quantified | Not specified | High extraction efficiency for exhaustive extraction. | Very long extraction time, large solvent volume, potential thermal degradation.[2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | Not specified | 20 minutes | Higher than reflux | Not specified | Reduced extraction time, lower solvent consumption, increased efficiency.[3][4] | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Ethanol | 50 | 4 minutes | Higher than Soxhlet | Not specified | Drastically reduced extraction time (4 min vs 14h), lower solvent consumption.[5] | Requires specialized microwave equipment, potential for non-uniform heating. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 39 | 2-3 hours | Not explicitly quantified for this compound, but yields withanolides. | High | Environmentally friendly ("green" technique), high selectivity, solvent-free product. | High initial equipment cost, requires high pressure. |
| Hydro-alcoholic Solvent Composition | Various Methanol:Water ratios | Not specified | Not specified | Optimal with 60:40 Methanol:Water for dry material | Not specified | Improved yields compared to 100% alcohol. | Requires optimization of solvent ratio. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key this compound extraction methods as described in the cited literature.
Reflux Extraction Protocol
This protocol is based on the methodology described by Dwivedi et al..
-
Preparation of Plant Material: 200g of dried leaf powder of Withania somnifera is used as the starting material.
-
Solvent System: An 80:20 mixture of methanol and water is prepared.
-
Extraction Process:
-
The leaf powder is placed in a 2-liter round bottom flask.
-
800 ml of the solvent mixture is added, and the mixture is refluxed at 70°C for 3 hours.
-
The solvent is decanted, and the extraction is repeated two more times with 600 ml of the solvent mixture for 3 hours each.
-
-
Solvent Evaporation: The collected extracts are combined in a 5-liter round bottom flask and the solvent is distilled off at 60°C under reduced pressure until the volume is reduced to approximately 40 ml.
-
Initial Purification: The concentrated extract is left overnight, allowing for the separation of material. The liquid portion is decanted. The resulting material is dried under vacuum at 60°C.
-
Further Purification (Column Chromatography):
-
The dried material is refluxed twice with 50 ml of petroleum ether (60-80°C) and the petroleum ether is decanted.
-
The material is dried and loaded onto a silica gel column.
-
The column is eluted with chloroform, followed by chloroform:methanol mixtures (99:1 and 98.5:1.5).
-
Fractions containing this compound (monitored by TLC) are collected and concentrated under vacuum.
-
-
Crystallization: The concentrated fractions are crystallized in methanol to obtain this compound with approximately 85% purity.
Microwave-Assisted Extraction (MAE) Protocol
The following is a generalized protocol for MAE based on the principles outlined in studies by Jyothi et al..
-
Preparation of Plant Material: 5g of finely powdered Withania somnifera root is used.
-
Solvent System: 50 ml of ethanol is used as the extraction solvent.
-
Extraction Process:
-
The plant material and solvent are placed in a Pyrex beaker.
-
The beaker is placed in a microwave oven and irradiated for a short duration (e.g., 4 minutes) at a specific power and temperature (e.g., 50°C).
-
-
Post-Extraction:
-
The beaker is allowed to cool.
-
The supernatant is collected and centrifuged.
-
The solvent is evaporated from the supernatant to yield the crude extract.
-
Visualizing the Process and Mechanism
To better understand the extraction workflow and the biological impact of this compound, the following diagrams are provided.
This compound exerts its anticancer effects by modulating multiple signaling pathways. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell proliferation and survival.
Furthermore, this compound has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively active in many cancers and promotes tumor growth and metastasis.
Conclusion
The selection of an appropriate extraction technique for this compound is a critical decision that depends on the desired scale of production, purity requirements, and available resources. Conventional methods like reflux and Soxhlet extraction are simple but are often time-consuming and require large volumes of organic solvents. Modern techniques such as UAE and MAE offer significant advantages in terms of reduced extraction time and solvent consumption, making them more environmentally friendly and efficient. SFE stands out as a "green" alternative that can yield highly pure extracts without the use of organic solvents, although it requires a significant initial investment. The provided protocols and diagrams serve as a valuable resource for researchers to understand and implement these techniques and to appreciate the molecular mechanisms through which this compound exerts its therapeutic effects.
References
Withaferin A: A Cross-Study Comparison of IC50 Values in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention in oncology research for its potent anti-cancer properties. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines, compiled from various studies. The objective is to offer a clear, data-driven overview to aid in the evaluation of this compound's therapeutic potential.
Data Presentation: IC50 Values of this compound
The cytotoxic effects of this compound vary considerably among different cancer cell lines, reflecting the diverse molecular landscapes of these cancers. The following tables summarize the IC50 values reported in several studies, categorized by cancer type.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Reference |
| MCF-7 | Estrogen Receptor-Positive | 0.8536 | [1] |
| MDA-MB-231 | Triple-Negative | 1.066 | [1] |
Table 2: IC50 Values of this compound in Cervical and Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~2.5 | [2] |
| ME180 | Cervical Cancer | ~2.0 | [2] |
| SKGII | Cervical Cancer | ~2.0 | [2] |
| SKGIIIb | Cervical Cancer | ~3.0 | |
| OVK18 | Ovarian Cancer | ~2.0 | |
| SKOV3 | Ovarian Cancer | >5.0 |
Table 3: IC50 Values of this compound in Various Other Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | PC-3 | 4.00 | |
| Pancreatic Cancer | Panc-1 | 1.24 | |
| Pancreatic Cancer | MiaPaCa2 | 2.93 | |
| Pancreatic Cancer | BxPc3 | 2.78 | |
| Non-Small-Cell Lung Cancer | A549 | 0.99 | |
| Non-Small-Cell Lung Cancer | H1975 | 0.35 | |
| Colon Cancer | CaCo-2 | 11.06 | |
| Hepatic Cancer | WRL-68 | 8.51 |
Experimental Protocols
The IC50 values presented above are determined by various in vitro cytotoxicity assays. The methodologies for two common assays, the MTT and SRB assays, are detailed below. These protocols represent generalized procedures, and specific parameters may vary between studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are plotted against the drug concentration, and the IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50% compared to the untreated control.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with varying concentrations of this compound for a defined period.
-
Cell Fixation: After treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed with water to remove the TCA and air-dried.
-
SRB Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove unbound SRB dye and then air-dried.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at approximately 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the absorbance against the concentration of this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
This compound Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis. Key targets include the NF-κB, Akt, and STAT3 pathways.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound using cell-based assays is outlined below.
References
Validating the In Silico Promise of Withaferin A: A Comparative Guide to its Experimentally Confirmed Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimentally validated molecular targets of Withaferin A, a natural compound with significant therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this guide serves as a critical resource for advancing the understanding and application of this compound in drug discovery.
This compound, a steroidal lactone derived from the plant Withania somnifera, has garnered substantial interest for its diverse pharmacological activities, particularly its anti-cancer properties. Initial computational, or in silico, studies have predicted a multitude of potential protein targets for this compound. However, for the translation of these predictions into viable therapeutic strategies, rigorous experimental validation is paramount. This guide focuses on the experimentally confirmed targets of this compound, presenting the data that substantiates these interactions and comparing its efficacy to other known modulators of these targets.
Quantitative Comparison of this compound's Validated Targets
The following tables summarize the quantitative data from both in silico predictions and experimental validations of key this compound targets. This allows for a direct comparison of its predicted binding affinity with its experimentally determined efficacy and, where available, with that of other known inhibitors.
| Target Protein | In Silico Prediction Method | Binding Energy (kcal/mol) | Reference |
| Mortalin (mtHsp70) | Molecular Docking | -8.85 | [1] |
| Nrf2 | Molecular Docking | -12.59 | [1] |
| Survivin | Molecular Docking | Not Reported | [2][3][4] |
| BCR-ABL (catalytic site) | Molecular Docking & MD Simulations | -82.19 ± 5.48 | |
| BCR-ABL (allosteric site) | Molecular Docking & MD Simulations | -67.00 ± 4.96 | |
| α-amylase | Molecular Docking | -9.79 |
Table 1: In Silico Predictions of this compound Binding to Protein Targets. This table outlines the predicted binding affinities of this compound to various protein targets as determined by molecular docking and molecular dynamics (MD) simulations.
| Target Protein | Cell Line(s) | Experimental Assay | IC50 / Quantitative Value | Reference |
| Cell Proliferation | ||||
| Endometrial Cancer (KLE) | KLE | Cell Proliferation Assay | IC50: 10 µM | |
| Cervical Cancer (CaSKi) | CaSKi | Cell Proliferation Assay | IC50: 0.45 ± 0.05 µM | |
| Glioblastoma (U87) | U87 | MTS Assay | IC50: 1.07 ± 0.071µM | |
| Glioblastoma (U251) | U251 | MTS Assay | IC50: 0.69 ± 0.041µM | |
| Glioblastoma (GL26) | GL26 | MTS Assay | IC50: 0.23 ± 0.015µM | |
| Target-Specific Inhibition | ||||
| α-amylase | Not Applicable | Molecular Docking | Predicted IC50: 66.61 nM | |
| NF-κB activity | Not Reported | Not Reported | IC50: 10 nM |
Table 2: Experimental Validation of this compound's Biological Activity. This table presents the experimentally determined half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines and for specific molecular targets.
| Target Protein | This compound Binding Energy (kcal/mol) | Alternative Inhibitor | Alternative Inhibitor Binding Energy (kcal/mol) | Reference |
| Survivin | Not Reported | YM155 | Not Reported | |
| BCR-ABL (catalytic site) | -82.19 ± 5.48 | Imatinib | -78.11 ± 5.21 | |
| BCR-ABL (allosteric site) | -67.00 ± 4.96 | Asciminib | -54.00 ± 6.45 |
Table 3: Comparative In Silico Binding Affinities of this compound and Other Inhibitors. This table provides a direct comparison of the computationally predicted binding energies of this compound and established inhibitors for the same molecular targets.
Validated Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by this compound and a typical experimental workflow for target validation.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used in the validation of this compound's targets.
Western Blot Analysis for Protein Expression
Western blotting is a fundamental technique to assess changes in the expression levels of target proteins following treatment with this compound.
1. Cell Lysis and Protein Extraction:
-
Treat cultured cells with the desired concentrations of this compound or vehicle control for a specified duration.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA assay to ensure equal loading.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading variations.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular context by measuring changes in the protein's thermal stability.
1. Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation. Ligand-bound proteins will be more resistant to thermal denaturation.
2. Cell Lysis and Separation:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
3. Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or other quantitative protein detection methods.
4. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein, confirming target engagement. An isothermal dose-response curve can be generated to determine the EC50 for target engagement.
In Vitro Kinase Assay
For targets that are kinases, an in vitro kinase assay can directly measure the inhibitory effect of this compound on the enzyme's activity.
1. Reaction Setup:
-
In a reaction buffer, combine the purified active kinase, a suitable kinase substrate (e.g., a peptide or protein that is a known substrate for the kinase), and varying concentrations of this compound or a control inhibitor.
2. Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).
-
Incubate the reaction mixture at the optimal temperature for the kinase for a specific period.
3. Detection of Substrate Phosphorylation:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by separating the substrate by SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a phosphorimager.
4. Data Analysis:
-
Quantify the level of substrate phosphorylation at each this compound concentration.
-
Plot the kinase activity against the this compound concentration to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
Conclusion
The transition from in silico predictions to experimentally validated targets is a critical step in the drug development pipeline. The data and protocols presented in this guide highlight the significant progress made in identifying and characterizing the molecular targets of this compound. By providing a centralized resource of quantitative data and detailed methodologies, this guide aims to facilitate further research into the therapeutic potential of this promising natural compound. The continued application of robust experimental techniques will be essential to fully elucidate the complex pharmacology of this compound and to pave the way for its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.5. Western Blot Analysis [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Integrating network pharmacology and in silico analysis deciphers Withaferin-A's anti-breast cancer potential via hedgehog pathway and target network interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
Withaferin A efficacy in drug-resistant vs. sensitive cell lines
New research highlights the efficacy of Withaferin A, a natural compound derived from the Withania somnifera plant, in combating drug-resistant cancer cell lines. This comprehensive guide synthesizes experimental data on its performance in drug-resistant versus drug-sensitive cancer cells, providing researchers, scientists, and drug development professionals with a detailed comparison of its cytotoxic and apoptotic effects, alongside insights into its molecular mechanisms.
This compound (WA) has demonstrated significant potential in overcoming the challenge of chemoresistance, a major hurdle in cancer therapy. Studies across various cancer types, including ovarian and breast cancer, reveal that WA not only exhibits potent anticancer activity as a standalone agent but also sensitizes resistant cells to conventional chemotherapeutic drugs. This guide delves into the quantitative data and experimental methodologies that underscore WA's promise in this critical area of oncology research.
Comparative Efficacy of this compound in Drug-Resistant and Sensitive Ovarian Cancer Cells
One study demonstrated that a combination of this compound and cisplatin synergistically induced cell death in both A2780 and A2780/CP70 cell lines.[1] This suggests that this compound can help overcome cisplatin resistance. The study highlighted that this combination therapy required a lower dose of cisplatin to achieve the same therapeutic effect, potentially reducing the side effects associated with high doses of this chemotherapy drug.[1]
Table 1: Cytotoxicity of Cisplatin in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) after 48h |
| A2780 (Cisplatin-Sensitive) | Cisplatin | 40 |
| A2780/CP70 (Cisplatin-Resistant) | Cisplatin | 32 |
This data from a 2012 study in Biochemical and Biophysical Research Communications illustrates the baseline sensitivity of these cell lines to cisplatin. While the A2780/CP70 line is designated as resistant, this particular study showed a slightly lower IC50 for cisplatin compared to the sensitive line, which may be due to specific experimental conditions or clonal variations.[1]
This compound's Impact on Drug-Resistant Breast Cancer
In the context of breast cancer, the triple-negative breast cancer cell line MDA-MB-231, known for its drug resistance, has been a focus of this compound research. Studies have shown that this compound can effectively inhibit the growth of these cells.
One study reported an IC50 of 1066 nM for this compound in MDA-MB-231 cells after 72 hours of treatment.[2] For comparison, the estrogen-responsive and generally more sensitive MCF-7 breast cancer cell line showed a slightly lower IC50 of 853.6 nM under the same conditions, indicating a higher sensitivity to this compound. Another study identified an IC50 of 12 µM for this compound in MDA-MB-231 cells. The variability in IC50 values can be attributed to differences in experimental protocols and conditions.
Table 2: Comparative IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Characteristics | This compound IC50 | Reference |
| MDA-MB-231 | Triple-Negative, Drug-Resistant | 1066 nM (72h) | |
| MDA-MB-231 | Triple-Negative, Drug-Resistant | 12 µM | |
| MCF-7 | Estrogen-Responsive, Generally Sensitive | 853.6 nM (72h) |
These findings suggest that while there might be a difference in sensitivity, this compound remains effective against drug-resistant breast cancer cells.
Mechanisms of Action: How this compound Combats Resistance
This compound employs a multi-pronged attack to induce cell death in cancer cells, including those that have developed resistance to conventional therapies. Its mechanisms of action include the induction of apoptosis (programmed cell death) and autophagy, generation of reactive oxygen species (ROS), and modulation of key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in both drug-sensitive and drug-resistant cell lines. This is often accompanied by an arrest of the cell cycle, preventing cancer cells from proliferating. In breast cancer cells, this compound treatment leads to a dose-dependent increase in the G2/M phase of the cell cycle. The apoptotic process is mediated by altering the expression of pro- and anti-apoptotic proteins. For instance, in MDA-MB-231 cells, this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.
Modulation of Key Signaling Pathways
A crucial aspect of this compound's efficacy lies in its ability to interfere with multiple signaling pathways that are often dysregulated in cancer and contribute to drug resistance. These include the NF-κB and PI3K/Akt/mTOR pathways, which are critical for cancer cell survival, proliferation, and inflammation.
In cisplatin-resistant ovarian cancer cells, the combination of this compound and cisplatin has been shown to downregulate the Notch1 signaling pathway, which is important for the self-renewal of cancer stem cells, a population of cells often responsible for chemoresistance and tumor relapse. In drug-resistant MDA-MB-231 breast cancer cells, this compound has been found to suppress the Nf-κB/m-TOR signaling pathway.
References
Benchmarking Withaferin A: A Comparative Analysis Against Standard-of-Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Withaferin A, a natural compound derived from the plant Withania somnifera, against established standard-of-care chemotherapeutic agents. The following sections present a comprehensive overview of its efficacy, mechanisms of action, and supporting experimental data in the context of breast, ovarian, and pancreatic cancers.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines.
Table 1: IC50 Values in Breast Cancer Cell Lines
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| MCF-7 | <2[1], 0.8536[2] | 4[3], 8.306[4] |
| MDA-MB-231 | <2[1], 1.066, 12 | 1, 6.602 |
Table 2: IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | This compound (µM) | Cisplatin (µM) |
| A2780 | 6 | 1.40, 6.84 |
| A2780/CP70 (Cisplatin-resistant) | 4.5 | 7.39, 44.07 |
| CAOV3 | 5 | - |
| SKOV-3 | - | 19.18 |
Table 3: IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | This compound (µM) | Gemcitabine (nM) |
| PANC-1 | 1.24 | 50 |
| MiaPaCa-2 | 2.93 | 36-40 |
| BxPc3 | 2.78 | 18 |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models provide valuable insights into the in vivo efficacy of anti-cancer compounds.
Table 4: In Vivo Efficacy of this compound
| Cancer Type | Model | Treatment and Dosage | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | PANC-1 Xenograft | This compound (3 mg/kg) | 30% | |
| Pancreatic Cancer | PANC-1 Xenograft | This compound (6 mg/kg) | 58% | |
| Breast Cancer | MDA-MB-231 Xenograft | This compound (20 mg/kg) | Significant suppression | |
| Ovarian Cancer | A2780 Xenograft | This compound (2 mg/kg) + Cisplatin (6 mg/kg) | 70-80% | |
| Ovarian Cancer | A2780 Xenograft | This compound (2 mg/kg) + Doxorubicin | 70-80% |
Mechanisms of Action: A Multi-Targeted Approach
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting key survival pathways such as NF-κB and STAT3.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers the apoptotic cascade.
Inhibition of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound has been demonstrated to be a potent inhibitor of NF-κB activation.
References
- 1. This compound Causes FOXO3a- and Bim-Dependent Apoptosis and Inhibits Growth of Human Breast Cancer Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Levels of this compound (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ijpsonline.com [ijpsonline.com]
Withaferin A: A Comparative Meta-Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its therapeutic potential across a spectrum of diseases.[1] Extensive preclinical research highlights its potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides a meta-analysis of the preclinical data, objectively comparing its performance across various models and detailing the experimental frameworks used to evaluate its efficacy.
I. Anticancer Activity of this compound
This compound demonstrates broad-spectrum anticancer activity, inducing cell cycle arrest, apoptosis, and inhibiting metastasis in numerous cancer types.[3][4] Its efficacy is attributed to the modulation of multiple oncogenic signaling pathways.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. Preclinical studies have established the IC50 of this compound across a wide range of human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Key Mechanism of Action |
| Breast Cancer | MDA-MB-231 | 1.066 | Induction of ROS-mediated apoptosis, G2/M arrest. |
| MCF-7 | 0.853 | p53 activation, G2/M arrest, ROS production. | |
| Cervical Cancer | HeLa | ~0.1% (of extract) | Inhibition of Survivin signaling, apoptosis. |
| ME-180 | ~0.1% (of extract) | Inhibition of Survivin signaling, apoptosis. | |
| Endometrial Cancer | KLE | 10 | Inhibition of TGF-β signaling, G2/M arrest, apoptosis. |
| Thyroid Cancer | BCPAP | 0.155 | Not specified. |
| Non-Small Cell Lung | A549 | Not specified | Induction of mitochondrial-dependent apoptosis via ROS. |
In Vivo Tumor Growth Inhibition
Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating in vivo efficacy. This compound has consistently shown the ability to suppress tumor growth and metastasis in these models.
| Cancer Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 Xenograft | 2-4 mg/kg, i.p. | Dose-dependent inhibition of metastatic lung nodules. | |
| Prostate Cancer | PTEN knockout mice | Oral administration | Significant inhibition of tumor growth, absence of metastasis. | |
| Ovarian Cancer | Ovarian Tumor-bearing Mice | Not specified | Elimination of cancer stem cells, downregulation of Notch-1. | |
| Skin Cancer | Uveal Melanoma Xenograft | Not specified | 29% of mice showed a complete clinical response. |
II. Anti-inflammatory and Neuroprotective Effects
Beyond oncology, this compound exhibits potent anti-inflammatory and neuroprotective activities, primarily through the inhibition of the NF-κB signaling pathway.
| Disease Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Alzheimer's Disease | 5xFAD Mice | 2 mg/kg, i.p. (every 2 days for 14 days) | Significantly improved short- and long-term memory; reduced Aβ plaque deposition. | |
| Alzheimer's Disease | Scopolamine-induced Rat Model | 5 mg/kg, i.v. (Withaferin-A nanoparticles) | Exhibited anti-amnesic effects comparable to Tacrine (10 mg/kg). | |
| Acute Inflammation | Mouse Model | Not specified | Demonstrated clear anti-inflammatory characteristics. |
III. Key Mechanisms of Action
This compound's pleiotropic effects stem from its ability to interact with multiple cellular targets. The diagrams below illustrate two of its most critical signaling pathways.
Inhibition of NF-κB Signaling
A primary mechanism for this compound's anti-inflammatory effect is its potent inhibition of the NF-κB pathway. It achieves this by directly targeting the IκB kinase β (IKKβ) subunit. By covalently binding to Cysteine 179 in the catalytic site of IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes.
Induction of ROS-Mediated Apoptosis
In cancer cells, this compound induces apoptosis by generating reactive oxygen species (ROS). This is achieved through the inhibition of mitochondrial respiration. The resulting oxidative stress triggers the activation of pro-apoptotic Bcl-2 family proteins like Bak and Bax, leading to mitochondrial membrane depolarization and the release of cytochrome c. This initiates a caspase cascade, culminating in the cleavage of PARP and programmed cell death. Notably, this effect is selective, as normal human mammary epithelial cells do not exhibit the same ROS production or apoptosis in response to this compound.
IV. Experimental Protocols
The data presented in this guide are derived from standardized preclinical assays. Below are overviews of the key methodologies employed.
General Preclinical Workflow
Preclinical evaluation of this compound typically follows a multi-stage process, starting with in vitro assays to determine potency and mechanism, followed by in vivo studies to assess efficacy and safety in a whole-organism context.
Cell Viability (MTT) Assay
This colorimetric assay is used to determine the IC50 value.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well, and plates are incubated for 4-6 hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a spectrophotometer (typically at 570-590 nm).
-
Cell viability is calculated relative to untreated control cells, and the IC50 is determined by plotting a dose-response curve.
-
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Cells are treated with this compound to induce apoptosis.
-
Cells are harvested and washed with a binding buffer.
-
Cells are resuspended and stained with FITC-conjugated Annexin V and PI.
-
The cell populations are analyzed using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Protein Expression (Western Blot) Analysis
This technique is used to detect and quantify specific proteins to elucidate signaling pathways.
-
Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to the target protein, followed by enzyme-linked secondary antibodies for detection.
-
Methodology:
-
Cells are treated with this compound, and protein lysates are prepared.
-
Protein concentration is determined (e.g., BCA assay).
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody (e.g., anti-IKKβ, anti-caspase-3), followed by an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., nude or NSG mice). The growth of the resulting tumor is monitored over time following treatment.
-
Methodology:
-
A suspension of cancer cells (e.g., 2-5 x 10^6 cells) is injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Mice are randomized into control (vehicle) and treatment groups.
-
This compound is administered according to a defined schedule and route (e.g., intraperitoneal injection daily).
-
Tumor volume is measured regularly with calipers (Volume = (length × width²) × 0.5). Body weight and animal health are also monitored.
-
At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
-
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Withaferin A
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of bioactive compounds like Withaferin A is paramount. Adherence to proper disposal protocols not only ensures a secure laboratory environment but also minimizes potential environmental impact. This guide provides essential, step-by-step logistical and safety information for the responsible disposal of this compound.
Immediate Safety and Disposal Plan
The disposal of this compound must always comply with national and local environmental regulations.[1] It is classified as slightly hazardous to water (Water Hazard Class 1), and therefore, it is crucial to prevent its entry into drains, groundwater, or sewage systems.[1][2]
Key Disposal Principles:
-
Do Not Mix: Keep this compound in its original container and do not mix it with other chemical waste unless compatibility is confirmed.
-
Labeling: Ensure all waste containers holding this compound are clearly and accurately labeled.
-
Professional Disposal: All waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.
-
Spill Management: In the event of a spill, immediately cover drains. Collect, bind, and pump off the spilled material. The area should then be cleaned, and the collected waste disposed of properly. Care should be taken to avoid the generation of dust.
Quantitative Safety Data
| Parameter | Value/Classification | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | |
| Water Hazard Class | 1 (Slightly hazardous for water) | |
| Acute Toxicity (Oral LD50, mouse) | > 2000 mg/kg | |
| No-Observed-Adverse-Effect-Level (NOAEL, 28-day oral, mouse) | 500 mg/kg/day |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated filter paper, and other solid materials in a dedicated, sealed, and clearly labeled container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container designated for hazardous chemical waste. Do not pour down the drain.
-
Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container.
-
-
Container Management:
-
Use containers that are compatible with this compound and any solvents used.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's EHS office or a contracted licensed chemical waste disposal company.
-
Follow all institutional and regulatory procedures for waste handover.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety protocols and EHS guidelines for detailed instructions.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Withaferin A
For Immediate Implementation: This document outlines essential safety protocols and operational procedures for the handling and disposal of Withaferin A, a potent bioactive compound. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks associated with its cytotoxic properties.
While some supplier Safety Data Sheets (SDS) may classify this compound as non-hazardous, a significant body of scientific literature demonstrates its cytotoxic effects against a variety of cancer cell lines.[1][2][3][4] This inherent biological activity necessitates that it be handled as a potentially hazardous compound to minimize occupational exposure. In the absence of established occupational exposure limits, all handling procedures must be governed by the ALARP (As Low As Reasonably Practicable) principle.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the minimum PPE requirements for all procedures involving this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-rated gloves | Double-gloving with nitrile gloves tested according to ASTM D6978-05 is required. This standard specifically assesses resistance to permeation by chemotherapy drugs. |
| Eye Protection | Safety goggles | Must be worn at all times when handling this compound in solid or solution form. |
| Body Protection | Laboratory coat | A dedicated lab coat, preferably disposable, should be used. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powdered form of this compound to prevent inhalation of aerosols. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is mandatory for all personnel working with this compound.
Handling Powdered this compound:
-
Preparation: All work with powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.
-
Personal Protective Equipment: Before handling, don all required PPE as specified in the table above, including double gloves and a respirator.
-
Weighing: Use a dedicated, clean spatula for weighing. Perform this task on a disposable weighing paper or boat to minimize contamination of the balance.
-
Cleaning: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) and dispose of all contaminated materials as cytotoxic waste.
Preparing this compound Solutions:
-
Solubilization: When dissolving powdered this compound, add the solvent slowly to the powder to avoid splashing.
-
Vortexing/Mixing: Ensure the container is securely capped before vortexing or mixing to prevent aerosol generation.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Disposal Plan:
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, lab coats, weighing papers, pipette tips, and any unused powdered compound. Collect in a dedicated, clearly labeled, leak-proof container lined with a cytotoxic waste bag.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and leak-proof hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
Visualizing Safe Practices
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams have been created.
References
- 1. Evaluating anticancer properties of this compound—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxicity of this compound in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
